molecular formula C11H20O B075071 2-Undecenal CAS No. 1337-83-3

2-Undecenal

Cat. No.: B075071
CAS No.: 1337-83-3
M. Wt: 168.28 g/mol
InChI Key: PANBRUWVURLWGY-UHFFFAOYSA-N
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Description

trans-2-Undecenal is a volatile, medium-chain unsaturated aldehyde that serves as a critical semiochemical in chemical ecology and entomological research. Its primary research value lies in its role as an alarm pheromone and defense secretion in various insect species, particularly aphids and ants. When aphids are threatened by predators, they release trans-2-Undecenal, triggering a dispersal response in the colony and acting as a deterrent to the attacking insect. This specific mechanism of action, mediated through olfactory receptor neurons, makes it an invaluable tool for studying insect behavior, intra-species communication, and developing novel, eco-friendly pest management strategies based on behavioral interference. Furthermore, its strong, characteristic fatty and citrus-like odor profile makes it a compound of interest in olfactory research and the study of fragrance perception. Researchers utilize high-purity trans-2-Undecenal in electrophysiological studies (e.g., Electroantennography), behavioral assays in wind tunnels or olfactometers, and as a standard in analytical chemistry for the identification of volatile organic compounds in complex biological samples. This product is provided for laboratory research applications and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1337-83-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-2-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3

InChI Key

PANBRUWVURLWGY-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC/C=C/C=O

Canonical SMILES

CCCCCCCCC=CC=O

boiling_point

115.00 °C. @ 10.00 mm Hg

density

0.837-0.847

Other CAS No.

2463-77-6
53448-07-0
1337-83-3

physical_description

Colourless to very pale straw coloured liquid;  Fresh, fruity, orange peel aroma

Pictograms

Irritant; Environmental Hazard

solubility

Soluble in oils;  Insoluble in water
Soluble (in ethanol)

Synonyms

(2E)-undecenal
undecenal

Origin of Product

United States

Foundational & Exploratory

The Chemo-Ecological Profile of 2-Undecenal: Occurrence, Biosynthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Undecenal (CAS: 2463-77-6) is an


-unsaturated aldehyde that serves as a critical semiochemical in both the plant and insect kingdoms. Unlike ubiquitous short-chain aldehydes (C6–C9) associated with the "green leaf volatile" complex, the C11 structure of 2-undecenal confers unique hydrophobic properties and olfactory characteristics—often described as waxy, aldehydic, and citrus-like with fatty undertones.

This technical guide synthesizes the compound's natural distribution, delineating its dual role as a botanical flavor constituent and an entomological defense allomone. We explore the oxidative pathways governing its formation, provide a validated HS-SPME-GC-MS protocol for its quantification, and analyze its potent antimicrobial mechanisms.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8]

Before analyzing sources, it is vital to ground the compound's behavior in its structure. The


-unsaturation (conjugated double bond at C2) makes 2-undecenal highly reactive toward nucleophiles (e.g., thiol groups in proteins), which is central to its biological activity.
PropertySpecification
IUPAC Name (E)-undec-2-enal
Molecular Formula

Molecular Weight 168.28 g/mol
LogP (Predicted) ~4.0 (High Lipophilicity)
Organoleptics Waxy, soapy, mandarin-like, fatty, "cilantro-like"
Key Reactivity Michael acceptor (electrophile)

Biosynthetic Origins: The Lipid Oxidation Cascade

The natural occurrence of 2-undecenal is almost exclusively the result of the oxidative degradation of unsaturated fatty acids (UFAs). Unlike terpenes synthesized via the mevalonate pathway, 2-undecenal arises from the Lipoxygenase (LOX) Pathway or Autoxidation of C18 fatty acids, primarily Oleic Acid (C18:1) and Linoleic Acid (C18:2).

Mechanistic Pathway

In plant tissues, tissue disruption triggers the release of free fatty acids. Lipoxygenases (LOX) oxygenate these acids to form hydroperoxides. While LOX typically cleaves C18 acids into C6 (green notes) and C9 (cucumber notes) aldehydes, 2-undecenal (C11) is formed through specific cleavage events or autoxidation of oleic acid hydroperoxides.

Figure 1: Biosynthetic Pathway of 2-Undecenal from Fatty Acid Precursors

Biosynthesis Oleic Oleic Acid (C18:1) Hydroperoxide Hydroperoxide Intermediate (9-HPOD / 11-HPOD) Oleic->Hydroperoxide ROS / Autoxidation Linoleic Linoleic Acid (C18:2) Linoleic->Hydroperoxide Lipoxygenase (LOX) Cleavage Homolytic Cleavage / Lyase Activity Hydroperoxide->Cleavage HPL / Metal Ions Undecenal 2-Undecenal (C11) Cleavage->Undecenal Beta-scission Byproducts Oxo-acids / Hydrocarbons Cleavage->Byproducts

Caption: Schematic of 2-undecenal formation via oxidative degradation of C18 fatty acids. Note the divergence from standard C6/C9 LOX products.

Natural Reservoirs: Botanical & Entomological Sources

2-Undecenal is not ubiquitously distributed; it appears in high concentrations in specific ecological niches, serving distinct evolutionary functions.

Botanical Sources

The most significant source is Coriandrum sativum (Coriander/Cilantro). It acts as a key flavor impact compound in the leaves, distinguishing the fresh herb from the seed (which is linalool-rich).

Table 1: Comparative Abundance of 2-Undecenal in Plant Matrices

Botanical SpeciesTissue TypeConcentration (% of Volatiles)Notes
Coriandrum sativum Leaves (Fresh)3.9% – 10.0% Co-occurs with (E)-2-decenal and dodecanal.
Olea europaea Fruit (Olive)~10.7% Found in specific cultivars (e.g., Iranian); contributes to "green" oil notes.
Houttuynia cordata Aerial Parts1.0% – 5.0% "Fish mint"; aldehyde contributes to its polarizing metallic/fishy odor.
Asplenium ceterach SporophytesTrace - 4.5% Released during rehydration of desiccated ferns (resurrection plants).
Prunus dulcis Almond OilVariable Detected in volatile fraction of specific cultivars (e.g., Marcona).[1]
Entomological Defense (The "Stink Bug" Factor)

In the insect world, 2-undecenal is a chemical weapon. It is a primary component of the defensive secretions of Hemiptera (True Bugs), particularly the Pentatomidae family.

  • Source: Metathoracic scent glands (adults) or dorsal abdominal glands (nymphs).

  • Function: Allomone (deterrent against predators like birds and ants) and Alarm Pheromone (warning conspecifics).

  • Key Species: Halyomorpha halys (Brown Marmorated Stink Bug). The secretion is a cocktail of tridecane, (E)-2-decenal, and (E)-2-undecenal.

Analytical Methodology: Validated Detection Protocol

Due to its volatility and lipophilicity, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most reliable method for extraction and quantification. Solvent extraction often results in loss of the aldehyde or artifact formation.

Protocol: HS-SPME-GC-MS Workflow

System Validation:

  • Internal Standard: 2-Heptanone or Deuterated Nonanal (to correct for fiber competition).

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm. The Carboxen layer is critical for trapping small aldehydes, while DVB handles the C11 chain.

Step-by-Step Procedure:

  • Sample Preparation:

    • Weigh 2.0 g of plant tissue (or 100 µL oil) into a 20 mL headspace vial.

    • Add 10 µL of Internal Standard solution (100 ppm in methanol).

    • Seal with a PTFE/silicone septum.

  • Incubation & Extraction:

    • Incubate at 40°C for 15 minutes (agitation: 250 rpm) to equilibrate headspace.

    • Expose SPME fiber to headspace for 30–45 minutes at 40°C. Note: Higher temperatures (>60°C) may induce thermal degradation of fatty acids, creating artificial aldehydes.

  • Desorption & GC Analysis:

    • Desorb fiber in GC injector at 250°C for 3 minutes (Splitless mode).

    • Column: DB-WAX (Polar) is preferred to separate aldehydes from non-polar terpenes. Alternatively, HP-5MS.

    • Oven Program: 40°C (hold 2 min)

      
       5°C/min 
      
      
      
      240°C (hold 5 min).
  • MS Detection:

    • Scan range: 35–350 m/z.

    • Diagnostic Ions: m/z 41, 55, 70, 83 (Base peak often 41 or 55; Molecular ion 168 is weak).

Figure 2: Analytical Workflow Logic

Analysis Sample Sample Matrix (Leaf/Oil/Secretion) Equilibration Headspace Equilibration (40°C, 15 min) Sample->Equilibration Extraction SPME Extraction (DVB/CAR/PDMS) Equilibration->Extraction Desorption Thermal Desorption (250°C, Splitless) Extraction->Desorption Separation GC Separation (DB-WAX Column) Desorption->Separation Detection MS Detection (Target Ions: 41, 55, 70) Separation->Detection

Caption: Optimized HS-SPME-GC-MS workflow for 2-undecenal quantification.

Biological Implications & Mechanism of Action[10]

The presence of 2-undecenal in nature is rarely accidental; it is a bioactive molecule.

Antimicrobial Activity

Research indicates 2-undecenal possesses significant bactericidal and fungicidal properties, often outperforming shorter chain aldehydes.

  • Targets: Staphylococcus aureus, Salmonella typhi, Candida albicans, Botrytis cinerea.

  • Mechanism:

    • Membrane Disruption: The C11 hydrophobic tail inserts into the lipid bilayer, acting as a surfactant.

    • Nucleophilic Attack: The aldehyde group reacts with sulfhydryl (-SH) groups of essential microbial enzymes via Michael addition, inhibiting metabolic function.

    • Leakage: Causes efflux of

      
       ions and cytoplasmic content.
      
Nematicidal Activity

Recent studies highlight its efficacy against root-lesion nematodes (Pratylenchus penetrans). Its volatility allows it to act as a soil fumigant, showing lower environmental persistence than synthetic carbamates.

References

  • Bhuiyan, M. N. I., et al. (2009).[2] Chemical composition of leaf and seed essential oil of Coriandrum sativum L. from Bangladesh. Bangladesh Journal of Pharmacology.

  • Cordero, C., et al. (2013).[3] High concentration capacity sample preparation techniques to improve the informative potential of two-dimensional comprehensive gas chromatography–mass spectrometry. University of Turin.

  • Sherwood, A., et al. (2024).[4] The use of volatile organic compounds in preventing and managing invasive plant pests and pathogens. Frontiers in Horticulture.

  • Msaada, K., et al. (2017). Chemical Composition, Antimicrobial, and Antioxidant Activities of Essential Oil and Ethanol Extract of Coriandrum sativum L. Leaves. Journal of Food Processing and Preservation. [5]

  • Ferreira, A., et al. (2025). Eco-Friendly Management of Root Lesion Nematodes Using Volatile Allelochemicals. MDPI Agriculture.

  • Song, N., et al. (2021).[6] Volatilomics for halal and non-halal meatball authentication using solid-phase microextraction–gas chromatography–mass spectrometry. Arabian Journal of Chemistry.

Sources

An In-Depth Technical Guide to the Biosynthesis of 2-Undecenal in Plants

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Undecenal, a volatile C11 aldehyde, is a significant contributor to the characteristic aroma of various plants, notably coriander, and plays a role in plant defense mechanisms. While the biosynthesis of C6 and C9 green leaf volatiles via the lipoxygenase (LOX) pathway is well-documented, the enzymatic route to medium-chain aldehydes like 2-undecenal remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway for 2-undecenal in plants. It delves into the key enzyme families, including lipoxygenases, hydroperoxide lyases, cytochrome P450s, and α-dioxygenases, that may be involved in its formation from fatty acid precursors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for precursor identification, enzyme characterization, and analytical quantification, alongside a critical discussion of the causality behind experimental choices.

Introduction: The Enigma of Medium-Chain Aldehyde Formation

Plants produce a vast arsenal of volatile organic compounds (VOCs) that mediate their interactions with the environment. Among these, aldehydes are crucial for defense against herbivores and pathogens and contribute significantly to the flavor and aroma profiles of many plant species. The biosynthesis of C6 and C9 aldehydes, collectively known as green leaf volatiles (GLVs), through the lipoxygenase (LOX) pathway is a well-established paradigm in plant biochemistry[1][2]. This pathway involves the oxygenation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acids by lipoxygenase (LOX) to form fatty acid hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) into shorter-chain aldehydes[2][3].

However, the formation of medium-chain aldehydes, such as the C11 compound 2-undecenal, presents a puzzle. While 2-undecenal has been identified as a key volatile in plants like coriander (Coriandrum sativum)[4][5], a definitive enzymatic pathway for its synthesis has not been fully elucidated. This guide explores the potential biosynthetic routes to 2-undecenal, moving beyond the canonical LOX pathway to consider alternative enzymatic players and substrates.

Putative Biosynthetic Pathways of 2-Undecenal

The biosynthesis of 2-undecenal likely originates from the oxidative cleavage of a fatty acid precursor. Several enzymatic pathways could be responsible for this transformation.

The Lipoxygenase (LOX) Pathway: A Potential Route with Unconventional Substrates

The LOX pathway is the primary route for aldehyde formation in response to tissue damage[1][2]. While typically associated with C18 PUFAs leading to C6 and C9 aldehydes, it is plausible that specific LOX and HPL isozymes could accommodate longer-chain fatty acids, or that alternative cleavage mechanisms are at play.

  • Hypothesized Pathway: A C13 or C14 unsaturated fatty acid could serve as a substrate for a specific LOX isozyme, leading to a hydroperoxide intermediate. Subsequent cleavage by a specialized HPL could then yield an 11-carbon aldehyde.

  • Causality of Investigation: The diversity of LOX and HPL isoforms across the plant kingdom is vast, with variations in substrate specificity[6]. Investigating the substrate range of uncharacterized LOX and HPL enzymes from 2-undecenal-producing plants is a logical first step.

Diagram of the Hypothesized LOX-based Pathway for 2-Undecenal Biosynthesis

LOX_Pathway Unsaturated Fatty Acid (e.g., C13:1, C14:2) Unsaturated Fatty Acid (e.g., C13:1, C14:2) Fatty Acid Hydroperoxide Fatty Acid Hydroperoxide Unsaturated Fatty Acid (e.g., C13:1, C14:2)->Fatty Acid Hydroperoxide Lipoxygenase (LOX) 2-Undecenal 2-Undecenal Fatty Acid Hydroperoxide->2-Undecenal Hydroperoxide Lyase (HPL)

Caption: A proposed lipoxygenase-based pathway for the biosynthesis of 2-undecenal.

The α-Dioxygenase (α-DOX) Pathway: A Route to (n-1) Aldehydes

The α-oxidation pathway, initiated by α-dioxygenases (α-DOX), presents another viable route for the formation of aldehydes. This pathway results in the removal of one carbon atom from a fatty acid, producing an aldehyde with a chain length of n-1[7].

  • Hypothesized Pathway: A C12 fatty acid could be oxidized by an α-DOX to a 2-hydroperoxy fatty acid. This unstable intermediate would then spontaneously decarboxylate to form the C11 aldehyde, undecanal, which could be subsequently desaturated to 2-undecenal.

  • Causality of Investigation: The α-DOX pathway is known to be involved in plant defense and stress responses. Given that 2-undecenal also has a role in plant protection, exploring the involvement of α-DOX is a promising avenue.

Diagram of the Hypothesized α-DOX-based Pathway for 2-Undecenal Biosynthesis

alpha_DOX_Pathway C12 Fatty Acid C12 Fatty Acid 2-Hydroperoxy Fatty Acid 2-Hydroperoxy Fatty Acid C12 Fatty Acid->2-Hydroperoxy Fatty Acid α-Dioxygenase (α-DOX) Undecanal (C11) Undecanal (C11) 2-Hydroperoxy Fatty Acid->Undecanal (C11) Spontaneous Decarboxylation 2-Undecenal 2-Undecenal Undecanal (C11)->2-Undecenal Desaturase

Caption: A proposed α-dioxygenase-based pathway for the biosynthesis of 2-undecenal.

Cytochrome P450-Mediated Cleavage: A Versatile Alternative

Cytochrome P450 monooxygenases (CYPs) are a vast and functionally diverse family of enzymes in plants, known to catalyze a wide range of oxidative reactions, including the hydroxylation and cleavage of fatty acids[8][9][10].

  • Hypothesized Pathway: A specific CYP enzyme could hydroxylate a longer-chain fatty acid (e.g., oleic acid, C18:1) at a specific position. Subsequent oxidative cleavage of the carbon-carbon bond could then release 2-undecenal.

  • Causality of Investigation: The sheer number and catalytic promiscuity of plant CYPs make them prime candidates for involvement in novel biosynthetic pathways. Transcriptomic analysis of 2-undecenal-producing plants under conditions that induce its synthesis could reveal candidate CYP genes for further characterization.

Diagram of the Hypothesized Cytochrome P450-based Pathway for 2-Undecenal Biosynthesis

P450_Pathway Long-Chain Fatty Acid (e.g., Oleic Acid) Long-Chain Fatty Acid (e.g., Oleic Acid) Hydroxylated Fatty Acid Hydroxylated Fatty Acid Long-Chain Fatty Acid (e.g., Oleic Acid)->Hydroxylated Fatty Acid Cytochrome P450 (CYP) 2-Undecenal 2-Undecenal Hydroxylated Fatty Acid->2-Undecenal Oxidative Cleavage

Caption: A proposed cytochrome P450-based pathway for the biosynthesis of 2-undecenal.

Experimental Approaches for Elucidating the 2-Undecenal Biosynthetic Pathway

A multi-faceted experimental approach is required to definitively identify the biosynthetic route to 2-undecenal.

Precursor Identification using Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the metabolic origins of a compound[11][12][13][14].

  • Protocol: Stable Isotope Feeding and GC-MS/LC-MS/MS Analysis

    • Plant Material: Utilize a plant known to produce 2-undecenal, such as coriander (Coriandrum sativum).

    • Isotope-Labeled Precursors: Prepare solutions of potential precursors labeled with stable isotopes (e.g., ¹³C or ²H), such as ¹³C-labeled linoleic acid, ¹³C-labeled oleic acid, and other candidate fatty acids.

    • Feeding: Administer the labeled precursors to the plant material (e.g., detached leaves, seedlings, or cell cultures) through various methods like vacuum infiltration or direct application to the leaf surface.

    • Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

    • Volatile Collection: Collect the emitted volatiles using a headspace solid-phase microextraction (SPME) or a dynamic headspace collection system.

    • Extraction of Non-Volatiles: Extract non-volatile metabolites from the plant tissue to analyze potential intermediates.

    • Analysis: Analyze the collected volatiles and tissue extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[15][16][17].

    • Data Interpretation: Look for the incorporation of the isotopic label into 2-undecenal and potential pathway intermediates by observing the characteristic mass shifts in their mass spectra.

  • Causality of Experimental Choices: This approach provides direct evidence for the precursor-product relationship. The choice of labeled precursors should be guided by the hypothesized pathways. GC-MS is well-suited for the analysis of volatile compounds like 2-undecenal, while LC-MS/MS is ideal for the analysis of non-volatile intermediates like fatty acid hydroperoxides.

Enzyme Identification and Characterization

Once potential precursors are identified, the next step is to pinpoint and characterize the enzymes involved.

  • Protocol: Heterologous Expression and In Vitro Enzyme Assays

    • Candidate Gene Identification: Use transcriptomic data (RNA-seq) from 2-undecenal-producing plants, comparing gene expression under inducing versus non-inducing conditions, to identify candidate genes encoding LOX, HPL, CYPs, or α-DOX enzymes.

    • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host system, such as Escherichia coli or yeast (Pichia pastoris)[18][19][20][21][22].

    • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

    • Enzyme Assays:

      • LOX Assay: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm when incubating the purified LOX with various fatty acid substrates[18][19][21][23].

      • HPL Assay: Couple the HPL reaction with alcohol dehydrogenase and monitor the decrease in NADH absorbance at 340 nm, or directly measure the aldehyde product by GC-MS[22][24].

      • CYP and α-DOX Assays: These assays are more complex and often require specific cofactors and detection methods. Product formation is typically monitored by GC-MS or LC-MS/MS.

    • Substrate Specificity: Test a range of potential fatty acid precursors to determine the substrate specificity of the recombinant enzymes.

    • Product Identification: Analyze the reaction products using GC-MS and LC-MS/MS to confirm the identity of the produced aldehyde.

  • Causality of Experimental Choices: Heterologous expression allows for the production of large quantities of pure enzyme, free from interfering activities present in plant extracts. This enables the unambiguous determination of the enzyme's function and substrate preference.

In Vivo Functional Validation

To confirm the role of a candidate enzyme in 2-undecenal biosynthesis in the plant, in vivo functional studies are essential.

  • Protocol: Gene Silencing or Knockout

    • Genetic Modification: Create transgenic plants with reduced or eliminated expression of the candidate gene using techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing.

    • Phenotypic Analysis: Analyze the volatile profiles of the transgenic plants compared to wild-type plants.

    • Quantification of 2-Undecenal: Quantify the levels of 2-undecenal in both transgenic and wild-type plants using GC-MS.

    • Interpretation: A significant reduction or absence of 2-undecenal in the transgenic plants provides strong evidence for the in vivo function of the candidate gene.

  • Causality of Experimental Choices: This approach directly links the function of a specific gene to the production of 2-undecenal within the complex metabolic network of the plant.

Analytical Methodologies for 2-Undecenal Quantification

Accurate and sensitive quantification of 2-undecenal and its precursors is crucial for all stages of the investigation.

Table 1: Comparison of Analytical Techniques for 2-Undecenal and Precursor Analysis

Analytical TechniqueTarget Analyte(s)Sample PreparationAdvantagesDisadvantages
GC-MS 2-Undecenal and other volatile aldehydesHeadspace SPME, solvent extractionHigh sensitivity and selectivity for volatile compounds, excellent for identification based on mass spectra libraries.Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS Fatty acid precursors, hydroperoxide intermediatesSolvent extraction, solid-phase extractionSuitable for a wide range of polar and non-polar compounds, high sensitivity and specificity.Derivatization may be required for certain aldehydes to improve ionization efficiency.

Conclusion and Future Perspectives

The biosynthesis of 2-undecenal in plants represents an exciting area of research with implications for flavor chemistry and plant defense. While the canonical LOX pathway provides a foundational model, the involvement of alternative enzymes such as specialized LOX/HPL pairs, α-dioxygenases, or cytochrome P450s is highly probable. The experimental framework outlined in this guide, combining stable isotope labeling, in vitro enzyme characterization, and in vivo functional genomics, provides a robust strategy for dissecting this intriguing biosynthetic pathway.

Future research should focus on the detailed characterization of candidate enzymes from 2-undecenal-rich plants like coriander. The elucidation of the complete pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this valuable flavor and fragrance compound.

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  • Kaur, I., et al. (2022). Biosynthesis of natural aroma compounds using recombinant whole-cell tomato hydroperoxide lyase biocatalyst. Journal of Chemical Sciences, 134(2), 1-10.
  • Wu, J., Kamanga, B. M., Zhang, W., Xu, Y., & Xu, L. (2022). Research progress of aldehyde oxidases in plants. PeerJ, 10, e13119.
  • Kirch, H. H., Bartels, D., Wei, Y., Schnable, P. S., & Wood, A. J. (2004). Aldehyde dehydrogenases in Arabidopsis thaliana: biochemical requirements, metabolic pathways, and functional analysis. Plant physiology, 134(4), 1496-1508.
  • De Vos, R. C., et al. (2007). Joint GC-MS and LC-MS platforms for comprehensive plant metabolomics: repeatability and sample pre-treatment. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 50–59.
  • Guo, K., & Li, L. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114.
  • De Souza, R. O., et al. (2020). Lipoxygenase-catalyzed production of unsaturated c10-aldehydes from polyunsaturated fatty acids (pufa).
  • Kumar, V., & Sharma, A. (2021). LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue. In Plant Secondary Metabolites (pp. 3-21). Humana, New York, NY.
  • Wang, D., et al. (2024). Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans. bioRxiv.
  • Eyres, G. T., & Dufour, J. P. (2009). Modifications over time of volatile compounds in coriander (Coriandrum sativum L). Acta Horticulturae, (841), 323-328.
  • Deng, W. W., et al. (2021). Stable Isotope-Labeled Precursor Tracing Reveals that l-Alanine is Converted to l-Theanine via l-Glutamate not Ethylamine in Tea Plants In Vivo. Journal of agricultural and food chemistry, 69(50), 15354-15361.
  • Werner, R. A., & Gessler, A. (2021). Tracing plant–environment interactions from organismal to planetary scales using stable isotopes: a mini review. Current Opinion in Plant Biology, 60, 102008.
  • Kim, H. J., et al. (2024).
  • Yamauchi, Y. (2018). Biosynthesis of (2E)-hexenal and its physiological roles in plants under stress conditions. Kobe University.
  • Anwar, F., et al. (2011). Characterization of coriander (Coriandrum sativum L.) seeds and leaves: volatile and non volatile extracts. Journal of food processing & technology, 2(4).
  • van der Meer, J. R., & van der Werf, M. J. (2024). Stable Isotope Tracing Experiments Using LC-MS. In Metabolomics (pp. 163-181). Humana, New York, NY.
  • PubChem. (n.d.). (E)-2-Undecenal. PubChem.
  • Rehbock, A., & Berger, R. G. (1998). Investigation of plant sources of hydroperoxide lyase for 2(E)-hexenal production. Biotechnology techniques, 12(10), 751-754.
  • Gessler, A., et al. (2015). Multi-isotope labelling of organic matter by diffusion of 2H/18O-H2O vapour and 13C-CO2 into the leaves and its distribution within the plant. Biogeosciences, 12(6), 1763-1777.
  • Umano, K., Hagi, Y., Nakahara, K., & Shibamoto, T. (2000). Fluctuations in Volatile Compounds in Leaves, Stems, and Fruits of Growing Coriander (Coriandrum sativum L.) Plants. Journal of agricultural and food chemistry, 48(12), 5973-5978.##

Abstract

2-Undecenal, a volatile C11 aldehyde, is a significant contributor to the characteristic aroma of various plants, notably coriander, and plays a role in plant defense mechanisms. While the biosynthesis of C6 and C9 green leaf volatiles via the lipoxygenase (LOX) pathway is well-documented, the enzymatic route to medium-chain aldehydes like 2-undecenal remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding and proposes a putative biosynthetic pathway for 2-undecenal in plants. It delves into the key enzyme families, including lipoxygenases, hydroperoxide lyases, cytochrome P450s, and α-dioxygenases, that may be involved in its formation from fatty acid precursors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols for precursor identification, enzyme characterization, and analytical quantification, alongside a critical discussion of the causality behind experimental choices.

Introduction: The Enigma of Medium-Chain Aldehyde Formation

Plants produce a vast arsenal of volatile organic compounds (VOCs) that mediate their interactions with the environment. Among these, aldehydes are crucial for defense against herbivores and pathogens and contribute significantly to the flavor and aroma profiles of many plant species. The biosynthesis of C6 and C9 aldehydes, collectively known as green leaf volatiles (GLVs), through the lipoxygenase (LOX) pathway is a well-established paradigm in plant biochemistry.[1][2] This pathway involves the oxygenation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acids by lipoxygenase (LOX) to form fatty acid hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) into shorter-chain aldehydes.[2][3]

However, the formation of medium-chain aldehydes, such as the C11 compound 2-undecenal, presents a puzzle. While 2-undecenal has been identified as a key volatile in plants like coriander (Coriandrum sativum)[4][5], a definitive enzymatic pathway for its synthesis has not been fully elucidated. This guide explores the potential biosynthetic routes to 2-undecenal, moving beyond the canonical LOX pathway to consider alternative enzymatic players and substrates.

Putative Biosynthetic Pathways of 2-Undecenal

The biosynthesis of 2-undecenal likely originates from the oxidative cleavage of a fatty acid precursor. Several enzymatic pathways could be responsible for this transformation.

The Lipoxygenase (LOX) Pathway: A Potential Route with Unconventional Substrates

The LOX pathway is the primary route for aldehyde formation in response to tissue damage.[1][2] While typically associated with C18 PUFAs leading to C6 and C9 aldehydes, it is plausible that specific LOX and HPL isozymes could accommodate longer-chain fatty acids, or that alternative cleavage mechanisms are at play.

  • Hypothesized Pathway: A C13 or C14 unsaturated fatty acid could serve as a substrate for a specific LOX isozyme, leading to a hydroperoxide intermediate. Subsequent cleavage by a specialized HPL could then yield an 11-carbon aldehyde.

  • Causality of Investigation: The diversity of LOX and HPL isoforms across the plant kingdom is vast, with variations in substrate specificity.[6] Investigating the substrate range of uncharacterized LOX and HPL enzymes from 2-undecenal-producing plants is a logical first step.

Diagram of the Hypothesized LOX-based Pathway for 2-Undecenal Biosynthesis

LOX_Pathway Unsaturated Fatty Acid (e.g., C13:1, C14:2) Unsaturated Fatty Acid (e.g., C13:1, C14:2) Fatty Acid Hydroperoxide Fatty Acid Hydroperoxide Unsaturated Fatty Acid (e.g., C13:1, C14:2)->Fatty Acid Hydroperoxide Lipoxygenase (LOX) 2-Undecenal 2-Undecenal Fatty Acid Hydroperoxide->2-Undecenal Hydroperoxide Lyase (HPL)

Caption: A proposed lipoxygenase-based pathway for the biosynthesis of 2-undecenal.

The α-Dioxygenase (α-DOX) Pathway: A Route to (n-1) Aldehydes

The α-oxidation pathway, initiated by α-dioxygenases (α-DOX), presents another viable route for the formation of aldehydes. This pathway results in the removal of one carbon atom from a fatty acid, producing an aldehyde with a chain length of n-1.[7]

  • Hypothesized Pathway: A C12 fatty acid could be oxidized by an α-DOX to a 2-hydroperoxy fatty acid. This unstable intermediate would then spontaneously decarboxylate to form the C11 aldehyde, undecanal, which could be subsequently desaturated to 2-undecenal.

  • Causality of Investigation: The α-DOX pathway is known to be involved in plant defense and stress responses. Given that 2-undecenal also has a role in plant protection, exploring the involvement of α-DOX is a promising avenue.

Diagram of the Hypothesized α-DOX-based Pathway for 2-Undecenal Biosynthesis

alpha_DOX_Pathway C12 Fatty Acid C12 Fatty Acid 2-Hydroperoxy Fatty Acid 2-Hydroperoxy Fatty Acid C12 Fatty Acid->2-Hydroperoxy Fatty Acid α-Dioxygenase (α-DOX) Undecanal (C11) Undecanal (C11) 2-Hydroperoxy Fatty Acid->Undecanal (C11) Spontaneous Decarboxylation 2-Undecenal 2-Undecenal Undecanal (C11)->2-Undecenal Desaturase

Caption: A proposed α-dioxygenase-based pathway for the biosynthesis of 2-undecenal.

Cytochrome P450-Mediated Cleavage: A Versatile Alternative

Cytochrome P450 monooxygenases (CYPs) are a vast and functionally diverse family of enzymes in plants, known to catalyze a wide range of oxidative reactions, including the hydroxylation and cleavage of fatty acids.[8][9][10]

  • Hypothesized Pathway: A specific CYP enzyme could hydroxylate a longer-chain fatty acid (e.g., oleic acid, C18:1) at a specific position. Subsequent oxidative cleavage of the carbon-carbon bond could then release 2-undecenal.

  • Causality of Investigation: The sheer number and catalytic promiscuity of plant CYPs make them prime candidates for involvement in novel biosynthetic pathways. Transcriptomic analysis of 2-undecenal-producing plants under conditions that induce its synthesis could reveal candidate CYP genes for further characterization.

Diagram of the Hypothesized Cytochrome P450-based Pathway for 2-Undecenal Biosynthesis

P450_Pathway Long-Chain Fatty Acid (e.g., Oleic Acid) Long-Chain Fatty Acid (e.g., Oleic Acid) Hydroxylated Fatty Acid Hydroxylated Fatty Acid Long-Chain Fatty Acid (e.g., Oleic Acid)->Hydroxylated Fatty Acid Cytochrome P450 (CYP) 2-Undecenal 2-Undecenal Hydroxylated Fatty Acid->2-Undecenal Oxidative Cleavage

Caption: A proposed cytochrome P450-based pathway for the biosynthesis of 2-undecenal.

Experimental Approaches for Elucidating the 2-Undecenal Biosynthetic Pathway

A multi-faceted experimental approach is required to definitively identify the biosynthetic route to 2-undecenal.

Precursor Identification using Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the metabolic origins of a compound.[11][12][13][14]

  • Protocol: Stable Isotope Feeding and GC-MS/LC-MS/MS Analysis

    • Plant Material: Utilize a plant known to produce 2-undecenal, such as coriander (Coriandrum sativum).

    • Isotope-Labeled Precursors: Prepare solutions of potential precursors labeled with stable isotopes (e.g., ¹³C or ²H), such as ¹³C-labeled linoleic acid, ¹³C-labeled oleic acid, and other candidate fatty acids.

    • Feeding: Administer the labeled precursors to the plant material (e.g., detached leaves, seedlings, or cell cultures) through various methods like vacuum infiltration or direct application to the leaf surface.

    • Incubation: Incubate the plant material for a defined period to allow for metabolic conversion.

    • Volatile Collection: Collect the emitted volatiles using a headspace solid-phase microextraction (SPME) or a dynamic headspace collection system.

    • Extraction of Non-Volatiles: Extract non-volatile metabolites from the plant tissue to analyze potential intermediates.

    • Analysis: Analyze the collected volatiles and tissue extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16][17]

    • Data Interpretation: Look for the incorporation of the isotopic label into 2-undecenal and potential pathway intermediates by observing the characteristic mass shifts in their mass spectra.

  • Causality of Experimental Choices: This approach provides direct evidence for the precursor-product relationship. The choice of labeled precursors should be guided by the hypothesized pathways. GC-MS is well-suited for the analysis of volatile compounds like 2-undecenal, while LC-MS/MS is ideal for the analysis of non-volatile intermediates like fatty acid hydroperoxides.

Enzyme Identification and Characterization

Once potential precursors are identified, the next step is to pinpoint and characterize the enzymes involved.

  • Protocol: Heterologous Expression and In Vitro Enzyme Assays

    • Candidate Gene Identification: Use transcriptomic data (RNA-seq) from 2-undecenal-producing plants, comparing gene expression under inducing versus non-inducing conditions, to identify candidate genes encoding LOX, HPL, CYPs, or α-DOX enzymes.

    • Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector and express the recombinant proteins in a suitable host system, such as Escherichia coli or yeast (Pichia pastoris).[18][19][20][21][22]

    • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag or GST-tag).

    • Enzyme Assays:

      • LOX Assay: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm when incubating the purified LOX with various fatty acid substrates.[18][19][21][23]

      • HPL Assay: Couple the HPL reaction with alcohol dehydrogenase and monitor the decrease in NADH absorbance at 340 nm, or directly measure the aldehyde product by GC-MS.[22][24]

      • CYP and α-DOX Assays: These assays are more complex and often require specific cofactors and detection methods. Product formation is typically monitored by GC-MS or LC-MS/MS.

    • Substrate Specificity: Test a range of potential fatty acid precursors to determine the substrate specificity of the recombinant enzymes.

    • Product Identification: Analyze the reaction products using GC-MS and LC-MS/MS to confirm the identity of the produced aldehyde.

  • Causality of Experimental Choices: Heterologous expression allows for the production of large quantities of pure enzyme, free from interfering activities present in plant extracts. This enables the unambiguous determination of the enzyme's function and substrate preference.

In Vivo Functional Validation

To confirm the role of a candidate enzyme in 2-undecenal biosynthesis in the plant, in vivo functional studies are essential.

  • Protocol: Gene Silencing or Knockout

    • Genetic Modification: Create transgenic plants with reduced or eliminated expression of the candidate gene using techniques like RNA interference (RNAi) or CRISPR/Cas9 gene editing.

    • Phenotypic Analysis: Analyze the volatile profiles of the transgenic plants compared to wild-type plants.

    • Quantification of 2-Undecenal: Quantify the levels of 2-undecenal in both transgenic and wild-type plants using GC-MS.

    • Interpretation: A significant reduction or absence of 2-undecenal in the transgenic plants provides strong evidence for the in vivo function of the candidate gene.

  • Causality of Experimental Choices: This approach directly links the function of a specific gene to the production of 2-undecenal within the complex metabolic network of the plant.

Analytical Methodologies for 2-Undecenal Quantification

Accurate and sensitive quantification of 2-undecenal and its precursors is crucial for all stages of the investigation.

Table 1: Comparison of Analytical Techniques for 2-Undecenal and Precursor Analysis

Analytical TechniqueTarget Analyte(s)Sample PreparationAdvantagesDisadvantages
GC-MS 2-Undecenal and other volatile aldehydesHeadspace SPME, solvent extractionHigh sensitivity and selectivity for volatile compounds, excellent for identification based on mass spectra libraries.Not suitable for non-volatile or thermally labile compounds.
LC-MS/MS Fatty acid precursors, hydroperoxide intermediatesSolvent extraction, solid-phase extractionSuitable for a wide range of polar and non-polar compounds, high sensitivity and specificity.Derivatization may be required for certain aldehydes to improve ionization efficiency.

Conclusion and Future Perspectives

The biosynthesis of 2-undecenal in plants represents an exciting area of research with implications for flavor chemistry and plant defense. While the canonical LOX pathway provides a foundational model, the involvement of alternative enzymes such as specialized LOX/HPL pairs, α-dioxygenases, or cytochrome P450s is highly probable. The experimental framework outlined in this guide, combining stable isotope labeling, in vitro enzyme characterization, and in vivo functional genomics, provides a robust strategy for dissecting this intriguing biosynthetic pathway.

Future research should focus on the detailed characterization of candidate enzymes from 2-undecenal-rich plants like coriander. The elucidation of the complete pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this valuable flavor and fragrance compound.

References

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  • Stolterfoht, H., Rinnofner, C., Winkler, M., & Pichler, H. (2019). Recombinant lipoxygenases (LOX) and hydroperoxide lyases (HPL) for the synthesis of green leaf volatiles. Catalysts, 9(10), 861.

  • Li, X., et al. (2024). Genome-wide identification and characterization of lipoxygenases gene family in Luffa aegyptiaca revealed downregulation of LOX. Scientific Reports, 14(1), 1-15.

  • Wu, J., et al. (2022). Research progress of aldehyde oxidases in plants. PeerJ, 10, e13119.

  • Guo, K., & Li, L. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114.

  • Wang, Y., et al. (2024). Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). International Journal of Molecular Sciences, 25(2), 999.

  • Schober, M., et al. (2023). Enzymatic reactions towards aldehydes: An overview. Flavour and Fragrance Journal, 38(4), 215-241.

  • Kaur, I., et al. (2022). Biosynthesis of natural aroma compounds using recombinant whole-cell tomato hydroperoxide lyase biocatalyst. Journal of Chemical Sciences, 134(2), 1-10.

  • Wu, J., Kamanga, B. M., Zhang, W., Xu, Y., & Xu, L. (2022). Research progress of aldehyde oxidases in plants. PeerJ, 10, e13119.

  • Kirch, H. H., Bartels, D., Wei, Y., Schnable, P. S., & Wood, A. J. (2004). Aldehyde dehydrogenases in Arabidopsis thaliana: biochemical requirements, metabolic pathways, and functional analysis. Plant physiology, 134(4), 1496-1508.

  • De Vos, R. C., et al. (2007). Joint GC-MS and LC-MS platforms for comprehensive plant metabolomics: repeatability and sample pre-treatment. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(1), 50–59.

  • Guo, K., & Li, L. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 114.

  • De Souza, R. O., et al. (2020). Lipoxygenase-catalyzed production of unsaturated c10-aldehydes from polyunsaturated fatty acids (pufa). Google Patents.

  • Kumar, V., & Sharma, A. (2021). LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue. In Plant Secondary Metabolites (pp. 3-21). Humana, New York, NY.

  • Wang, D., et al. (2024). Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans. bioRxiv.

  • Eyres, G. T., & Dufour, J. P. (2009). Modifications over time of volatile compounds in coriander (Coriandrum sativum L). Acta Horticulturae, (841), 323-328.

  • Deng, W. W., et al. (2021). Stable Isotope-Labeled Precursor Tracing Reveals that l-Alanine is Converted to l-Theanine via l-Glutamate not Ethylamine in Tea Plants In Vivo. Journal of agricultural and food chemistry, 69(50), 15354-15361.

  • Werner, R. A., & Gessler, A. (2021). Tracing plant–environment interactions from organismal to planetary scales using stable isotopes: a mini review. Current Opinion in Plant Biology, 60, 102008.

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  • Yamauchi, Y. (2018). Biosynthesis of (2E)-hexenal and its physiological roles in plants under stress conditions. Kobe University.

  • Anwar, F., et al. (2011). Characterization of coriander (Coriandrum sativum L.) seeds and leaves: volatile and non volatile extracts. Journal of food processing & technology, 2(4).

  • van der Meer, J. R., & van der Werf, M. J. (2024). Stable Isotope Tracing Experiments Using LC-MS. In Metabolomics (pp. 163-181). Humana, New York, NY.

  • PubChem. (n.d.). (E)-2-Undecenal. PubChem.

  • Rehbock, A., & Berger, R. G. (1998). Investigation of plant sources of hydroperoxide lyase for 2(E)-hexenal production. Biotechnology techniques, 12(10), 751-754.

  • Gessler, A., et al. (2015). Multi-isotope labelling of organic matter by diffusion of 2H/18O-H2O vapour and 13C-CO2 into the leaves and its distribution within the plant. Biogeosciences, 12(6), 1763-1777.

  • Umano, K., Hagi, Y., Nakahara, K., & Shibamoto, T. (2000). Fluctuations in Volatile Compounds in Leaves, Stems, and Fruits of Growing Coriander (Coriandrum sativum L.) Plants. Journal of agricultural and food chemistry, 48(12), 5973-5978.

Sources

What is the CAS number for trans-2-Undecenal?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-2-Undecenal for Scientific Professionals

Introduction

trans-2-Undecenal is a long-chain, α,β-unsaturated aliphatic aldehyde that has garnered significant interest across multiple scientific disciplines. Characterized by its distinctive potent citrus-peel, waxy, and herbal aroma, it is a key component in the flavor and fragrance industries.[1] Its natural occurrence in foods such as coriander, roasted meats, and watermelon provides a basis for its use as a flavoring agent, where it is approved under FEMA (Flavor and Extract Manufacturers Association) and JECFA (Joint FAO/WHO Expert Committee on Food Additives) standards.[1][2]

Beyond its organoleptic properties, trans-2-Undecenal serves as a versatile chemical intermediate and a subject of research for its bioactive properties, including potential antimicrobial effects.[3][4] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, plausible synthetic pathways, analytical validation methods, key applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its application in research and development. The key identifiers and physicochemical properties of trans-2-Undecenal are summarized below.

Table 1: Chemical Identifiers for trans-2-Undecenal
IdentifierValueSource(s)
CAS Number 53448-07-0[3][5][6][7][8]
Molecular Formula C₁₁H₂₀O[3][6]
Molecular Weight 168.28 g/mol [3][5][6]
IUPAC Name (E)-undec-2-enal[2][6]
FEMA Number 3423[2][5]
EC Number 258-559-3[5]
MDL Number MFCD00014680[3][5]
Table 2: Physicochemical Properties of trans-2-Undecenal
PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[3][4]
Odor Profile Potent citrus-peel, waxy, herbal, reminiscent of coriander[1][9][10]
Boiling Point 239 - 241 °C[3]
Flash Point 104 °C / 219.2 °F[7][10]
Density 0.837 - 0.847 g/cm³[2][3]
Refractive Index 1.450 - 1.459 @ 20°C[2][3]
Solubility Insoluble in water; Soluble in ethanol and oils[2][9]

Synthesis Pathway: Aldol Condensation Approach

While various proprietary methods exist for the industrial production of trans-2-Undecenal, a fundamental and widely applicable synthetic route for α,β-unsaturated aldehydes is the base-catalyzed Aldol condensation. This reaction involves the condensation of an aldehyde with another enolizable carbonyl compound. For trans-2-Undecenal, this would typically involve the reaction of nonanal with acetaldehyde.

The causality behind this choice of reactants is rooted in the desired carbon skeleton. Nonanal provides the C9 alkyl chain, while acetaldehyde provides the C2 α,β-unsaturated aldehyde functionality. The reaction proceeds via an enolate intermediate, which attacks the carbonyl carbon of the other aldehyde, followed by dehydration to yield the final conjugated system. The use of a base catalyst (e.g., NaOH) is critical for the initial deprotonation step to form the reactive enolate.

Aldol_Condensation cluster_reactants Reactants Nonanal Nonanal (C9 Aldehyde) Aldol_Adduct Aldol Addition Product (β-Hydroxy Aldehyde) Nonanal->Aldol_Adduct Nucleophilic Attack Acetaldehyde Acetaldehyde (C2 Aldehyde) Enolate Acetaldehyde Enolate (Nucleophile) Acetaldehyde->Enolate Catalyst Base Catalyst (e.g., NaOH) Catalyst->Acetaldehyde Deprotonation Enolate->Aldol_Adduct Nucleophilic Attack Product trans-2-Undecenal Aldol_Adduct->Product Dehydration (Heat or Acid)

Caption: Plausible synthetic workflow for trans-2-Undecenal via Aldol condensation.

Analytical Validation: Purity and Identity Confirmation

To ensure the quality and integrity of trans-2-Undecenal for any application, a robust analytical protocol is essential. The primary method for assessing purity is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). Identity is unequivocally confirmed using Mass Spectrometry (MS).

Step-by-Step GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the trans-2-Undecenal sample in a high-purity volatile solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 100-1000 ppm.

  • Instrument Setup (GC):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically chosen for its ability to separate compounds based on boiling point. The long alkyl chain of trans-2-Undecenal makes it well-suited for this separation mechanism.

    • Injector: Operate in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set injector temperature to ~250°C to ensure rapid volatilization.

    • Oven Program: A temperature gradient is crucial for good resolution. For example: initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

  • Instrument Setup (MS):

    • Ionization: Use standard Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns for library matching.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200) to capture the molecular ion and key fragments.

  • Data Analysis:

    • Purity Assessment: Integrate the peak area of trans-2-Undecenal from the GC-FID chromatogram and calculate the area percentage relative to all detected peaks. Commercial grades typically have a purity of ≥93%.[3][4]

    • Identity Confirmation: Compare the acquired mass spectrum of the main peak with a reference library (e.g., NIST, Wiley). The fragmentation pattern and molecular ion (m/z 168) serve as a definitive fingerprint.

GC_Workflow Sample trans-2-Undecenal Sample Prep Dilution in Volatile Solvent Sample->Prep Inject GC Injection (Split Mode, 250°C) Prep->Inject Separate Capillary Column Separation (Temp Ramp) Inject->Separate Detect Detection & Ionization Separate->Detect FID FID Analysis (Purity %) Detect->FID To FID MS MS Analysis (Mass Spectrum) Detect->MS To MS Result_Purity Purity Report FID->Result_Purity Result_ID Identity Confirmed (Library Match) MS->Result_ID

Caption: Standard analytical workflow for identity and purity verification of trans-2-Undecenal.

Industrial and Research Applications

The unique chemical structure of trans-2-Undecenal makes it valuable in several fields.

  • Flavor and Fragrance: This is its primary application. Its powerful and diffusive aroma adds a fresh, citrus-peel character to perfumes, soaps, and lotions.[1][10] In flavor chemistry, it enhances citrus, coriander, and savory notes in foods and beverages.[1] It is particularly effective at adding a natural citrus peel character to orange flavors and can be used to accentuate fatty notes in savory profiles like beef and butter.[11]

  • Chemical Synthesis: As an aldehyde with a conjugated double bond, it is a reactive intermediate for further chemical synthesis, participating in reactions such as Michael additions and Diels-Alder cycloadditions.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of trans-2-Undecenal is imperative.

  • Hazard Identification: The compound is classified as a skin and eye irritant.[7][12]

  • Protective Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn to prevent contact.[1][12] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][12]

  • Storage: To maintain its integrity and prevent degradation through oxidation or polymerization, trans-2-Undecenal should be stored in tightly sealed containers under an inert atmosphere.[13] It is recommended to store it in a cool, dark place, with refrigeration at 0-8°C being ideal.[1][3] The compound is noted to be sensitive to light and air.[13]

  • Spill & Disposal: In case of a spill, remove all ignition sources and use appropriate absorbent material for containment.[12][14] Disposal must be in accordance with local, state, and federal regulations for chemical waste.[12]

References

  • 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • 2-Undecenal | C11H20O | CID 62447. PubChem. [Link]

  • trans-2-Decenal - Flavor Bites. Perfumer & Flavorist. [Link]

  • (E)-2-undecenal, 53448-07-0. The Good Scents Company. [Link]

Sources

Technical Monograph: 2-Undecenal — Stereochemical Architecture, Synthesis, and Bio-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Undecenal (FEMA 3094) is an


-unsaturated aldehyde comprising an eleven-carbon chain with a double bond at the C2 position. While it exists theoretically as two geometric isomers, the (E)-2-undecenal  (trans) isomer is the thermodynamically dominant form found in nature (e.g., Coriandrum sativum) and utilized in high-value flavor and fragrance (F&F) formulations.

Beyond its olfactory profile (fatty, citrus, cilantro-like), 2-undecenal represents a critical class of "Michael Acceptors." Its electrophilic


-carbon allows for covalent modification of nucleophilic residues (cysteine thiols, lysine amines) in microbial proteins, driving its potent antimicrobial efficacy. This guide dissects the stereochemical physics, synthetic pathways, and validation protocols required for its rigorous application in drug development and functional chemistry.

Molecular Architecture & Stereoisomerism[1]

The physicochemical behavior of 2-undecenal is governed by the rigidity of the C2=C3 double bond. The stereochemical assignment relies on the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

Thermodynamic Stability (E vs. Z)
  • The (E)-Isomer (Trans): The aldehyde group (-CHO) and the octyl chain (

    
    ) are on opposite sides of the double bond. This minimizes steric repulsion between the bulky alkyl tail and the carbonyl oxygen. It is the stable, commercial standard.
    
  • The (Z)-Isomer (Cis): The high-priority groups are on the same side (Zusammen), creating significant steric strain (van der Waals repulsion) between the carbonyl oxygen and the C4 methylene protons. This isomer is synthetic, unstable, and prone to isomerization to the E form under thermal or acidic stress.

Electronic Distribution (Michael Acceptor)

The conjugation between the alkene (


) and the carbonyl (

) orbitals creates a resonance system that renders the

-carbon (C3) highly electrophilic. This is the structural basis for its reactivity with biological nucleophiles.

Isomerism cluster_0 Stereochemical Configuration cluster_1 Electronic Effects E_Iso (E)-2-Undecenal (Trans) Thermodynamically Stable Minimizes Steric Clash Resonance Conjugated System (C=C-C=O) E_Iso->Resonance Optimized Orbital Overlap Z_Iso (Z)-2-Undecenal (Cis) High Steric Strain Synthetically Rare Z_Iso->E_Iso Isomerization (Heat/Acid) BetaC Electrophilic Beta-Carbon (Target for Nucleophiles) Resonance->BetaC Inductive/Resonance Withdrawal

Figure 1: Stereochemical relationship and electronic activation of 2-undecenal.

Synthetic Pathways & Isomeric Control

Synthesis strategies must prioritize stereoselectivity to avoid difficult downstream separations of E/Z mixtures.

Industrial Route: Cross-Aldol Condensation

The most scalable method involves the base-catalyzed condensation of Nonanal (C9) and Acetaldehyde (C2).

  • Challenge: Self-condensation of acetaldehyde (forming crotonaldehyde) or nonanal.

  • Solution: Slow addition of acetaldehyde to a solution of nonanal and base to maintain a low concentration of the highly reactive acetaldehyde enolate.

Laboratory Route: Wittig Olefination

For high stereochemical purity (>98% E), the Wittig reaction using a stabilized ylide is preferred. Stabilized ylides (bearing an electron-withdrawing group) react with aldehydes to predominantly yield the E-alkene.

Reaction:



Analytical Characterization

Distinguishing the E and Z isomers requires precise spectroscopic analysis. NMR spectroscopy is the gold standard due to the distinct coupling constants (


) of vinylic protons.
Proton NMR ( H-NMR) Parameters

The diagnostic signals are the vinylic protons at C2 (


) and C3 (

).
Parameter(E)-2-Undecenal (Trans)(Z)-2-Undecenal (Cis)Mechanism
Coupling Constant (

)
15.0 – 16.0 Hz 10.0 – 12.0 Hz Karplus relationship (dihedral angle dependence).
Chemical Shift H-3 (

)

~6.8 ppm

~6.5 ppm
Anisotropic deshielding is stronger in trans.
Chemical Shift H-2 (

)

~6.1 ppm

~5.9 ppm
Shielded by conjugation.
Aldehyde Proton (-CHO)

9.50 ppm (d,

Hz)

9.5-10.0 ppm
Diagnostic doublet due to coupling with H-2.
Physicochemical Data Table
PropertyValueNotes
CAS Number 2463-77-6Generic (often implies trans)
Molecular Weight 168.28 g/mol
Boiling Point 115–117 °C @ 10 mmHgVacuum distillation required to prevent polymerization.
Refractive Index (

)
1.452 – 1.458Purity indicator.
Density 0.840 g/mLLighter than water.
Solubility Ethanol, Oils, HexaneInsoluble in water (Lipophilic).

Biological Reactivity: The Michael Addition Mechanism

The biological activity of 2-undecenal—whether as an antimicrobial agent or an odorant—is driven by its ability to covalently bind to proteins.

Mechanism of Action

The electrophilic


-carbon undergoes a 1,4-conjugate addition  (Michael Addition) with nucleophilic residues on biological targets.
  • Target: Thiol groups (-SH) of Cysteine residues in enzymes or cell membrane proteins.

  • Result: Formation of a stable thioether adduct.

  • Consequence: Loss of protein function, membrane depolarization, and cell death (bactericidal effect).

MichaelAddition cluster_mechanism Michael Addition Pathway Undecenal 2-Undecenal (Electrophile) Transition Enolate Intermediate Undecenal->Transition Nucleophilic Attack at C3 Protein Protein-Cys-SH (Nucleophile) Protein->Transition Adduct Stable Thioether Adduct (Irreversible Inhibition) Transition->Adduct Tautomerization

Figure 2: Covalent modification of proteins via Michael Addition.

Experimental Protocols

Protocol A: Synthesis via Cross-Aldol Condensation (Lab Scale)

Safety Warning: 2-Undecenal is a skin irritant. Perform all work in a fume hood.

Materials:

  • Nonanal (14.2 g, 0.1 mol)

  • Acetaldehyde (5.0 g, 0.11 mol)

  • 20% KOH solution (Ethanolic)

  • Diethyl ether (Extraction solvent)

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Nonanal and 50 mL of ethanol. Cool to 0°C in an ice bath.

  • Catalyst Addition: Add 20% KOH solution (10 mL) dropwise while stirring.

  • Controlled Addition: Mix Acetaldehyde with 10 mL ethanol. Add this mixture very slowly (over 1 hour) to the Nonanal solution. Rationale: Keeping acetaldehyde concentration low prevents self-polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quench & Workup: Neutralize with dilute HCl. Extract with diethyl ether (3x 50 mL). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 115°C (10 mmHg).

  • Validation: Verify structure via

    
    H-NMR (Look for 15 Hz coupling at 6.8 ppm).
    
Protocol B: GC-MS Analysis for Isomeric Purity

Instrument: Agilent 7890B / 5977B MSD (or equivalent). Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C (hold 5 min).

  • Detection: EI Source (70 eV). Scan range 40-300 amu.

  • Expected Result: (E)-2-Undecenal elutes slightly later than the (Z)-isomer due to better packing/interaction with the stationary phase in non-polar columns, though polar columns (e.g., DB-Wax) provide better separation of geometric isomers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 62447, 2-Undecenal. Retrieved from [Link]

  • The Good Scents Company (2023). (E)-2-undecenal Flavor and Fragrance Data. Retrieved from [Link]

  • Kubo, I., et al. (2004).Antibacterial Activity of -Unsaturated Aldehydes Against Salmonella choleraesuis. Journal of Agricultural and Food Chemistry. (Context: Mechanism of Michael addition).
  • NIST Mass Spectrometry Data Center. 2-Undecenal Spectra. Retrieved from [Link]

  • Reich, H. J. (2023). NMR Data: Coupling Constants in Alkenes.[3] University of Wisconsin-Madison. (Context: Karplus relationship and J-values).

Sources

Toxicological data and safety profile of 2-Undecenal.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Undecenal (CAS 2463-77-6), an


-unsaturated aldehyde, is a critical high-impact aroma chemical used extensively in flavor and fragrance formulations for its potent citrus and fatty-waxy notes.[1][2] While classified as Generally Recognized As Safe (FEMA GRAS 3423) for dietary use, its safety profile is dominated by its electrophilic reactivity.

This guide provides a rigorous toxicological assessment, focusing on its metabolic fate, sensitization potential via Michael addition, and regulatory thresholds. It is designed to support researchers and safety officers in conducting risk assessments and designing robust handling protocols.

Chemical & Physical Characterization

Understanding the physicochemical properties is the first step in predicting bioavailability and reactivity. 2-Undecenal is lipophilic, facilitating dermal penetration, while its conjugated double bond system renders it chemically reactive toward biological nucleophiles.

ParameterDataRelevance to Safety
IUPAC Name (E)-Undec-2-enalStereochemistry affects enzymatic recognition.
CAS Number 2463-77-6Unique identifier for regulatory search.[2]
Molecular Formula

MW: 168.28 g/mol (Permeates skin easily).
LogP (Octanol/Water) ~4.2 (Estimated)High lipophilicity; indicates potential for bioaccumulation in lipid bilayers.
Vapor Pressure ~0.03 mmHg @ 25°CLow volatility, but sufficient for inhalation exposure in heated processes.
Functional Group

-Unsaturated Aldehyde
Critical: Acts as a Michael acceptor (electrophile).

Metabolic Fate & Pharmacokinetics

The safety of 2-Undecenal is largely dictated by the body's ability to detoxify the reactive aldehyde group before it binds to cellular macromolecules.

Metabolic Pathways

Upon ingestion or absorption, 2-Undecenal undergoes rapid biotransformation via three primary pathways:

  • Oxidation: The dominant pathway involves oxidation of the aldehyde to 2-undecenoic acid by Aldehyde Dehydrogenases (ALDH).

  • Beta-Oxidation: The resulting fatty acid enters the mitochondrial beta-oxidation cycle, eventually yielding Acetyl-CoA and Propionyl-CoA.

  • Glutathione Conjugation: As a detoxification mechanism against oxidative stress, the electrophilic carbon can react with Glutathione (GSH) via Glutathione S-Transferase (GST).

Visualization: Metabolic Flux

The following diagram illustrates the divergence between bioactivation (energy production) and detoxification.

Metabolism Undecenal 2-Undecenal (Electrophile) Acid 2-Undecenoic Acid Undecenal->Acid ALDH (Oxidation) Conjugate Mercapturic Acid Conjugate (Excretion) Undecenal->Conjugate GST + GSH (Detoxification) BetaOx Beta-Oxidation Cycle Acid->BetaOx Acyl-CoA Synthetase AcetylCoA Acetyl-CoA (Energy) BetaOx->AcetylCoA Metabolic Breakdown GSH Glutathione (GSH) GSH->Conjugate

Figure 1: Metabolic fate of 2-Undecenal showing oxidation (primary) and conjugation (secondary) pathways.[2]

Toxicological Profile

Acute Toxicity

Data indicates a low order of acute systemic toxicity, consistent with long-chain aliphatic aldehydes.

  • Oral LD50 (Rat): > 5,000 mg/kg[3]

  • Dermal LD50 (Rabbit): > 5,000 mg/kg[3]

  • Inhalation: Data read-across from lower homologs (e.g., 2-butenal) suggests potential for respiratory irritation at high concentrations due to aldehyde reactivity.

Skin Sensitization (Critical Endpoint)

2-Undecenal is classified as a Skin Sensitizer (Category 1B) .

  • Mechanism: The

    
    -unsaturated structure acts as a pro-hapten. It does not bind immune receptors directly but reacts with skin proteins (e.g., keratin, collagen) to form an immunogenic complex.
    
  • Reaction Type: Michael Addition. The nucleophilic sulfur atom of cysteine residues in skin proteins attacks the

    
    -carbon of 2-Undecenal.
    
  • IFRA Status: Restricted. IFRA Standards limit its use in consumer products to prevent induction of sensitization.

Genotoxicity & Carcinogenicity[4]
  • Ames Test: Generally Negative (Salmonella typhimurium strains TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9).[4]

  • Micronucleus Test: Negative in vivo.

Visualization: Sensitization Mechanism

This diagram details the molecular initiating event (MIE) leading to allergic contact dermatitis.

Sensitization Chemical 2-Undecenal (Hapten) Complex Hapten-Protein Conjugate Chemical->Complex Michael Addition (Covalent Binding) Protein Skin Protein (Nucleophile: Cys-SH) Protein->Complex Langerhans Langerhans Cell Activation Complex->Langerhans Internalization TCell T-Cell Proliferation (Sensitization) Langerhans->TCell Antigen Presentation (Lymph Node)

Figure 2: Molecular mechanism of skin sensitization via Michael Addition to skin proteins.[5]

Experimental Protocols

To validate safety data or quality control in a drug development context, the following standardized protocols are recommended.

Protocol: Assessment of Aldehyde Purity & Stability (GC-FID)

Why this matters: Impurities (e.g., acids from oxidation) can alter toxicity data.

  • Sample Prep: Dilute 50 mg 2-Undecenal in 10 mL Dichloromethane (DCM).

  • Standard: Use Methyl Undecylenate as an internal standard.

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).

  • Conditions: Inject 1 µL (Split 50:1). Oven: 60°C (2 min)

    
     240°C @ 10°C/min.
    
  • Validation: Peak area of 2-Undecenal must be >95%. Presence of broad peaks indicates acid formation (oxidation).

Protocol: Peptide Reactivity Assay (DPRA) - OECD 442C

Why this matters: A non-animal method to quantify sensitization potency.

  • Reagents: Synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide).

  • Incubation: Incubate 2-Undecenal with peptides at ratios of 1:10 (Chemical:Peptide) and 1:50 for 24 hours at 25°C in the dark.

  • Analysis: Measure remaining unreacted peptide via HPLC-UV (220 nm).

  • Calculation:

    
    
    
  • Interpretation: High depletion (>13.89% average) indicates high reactivity and sensitization potential (Category 1).

Regulatory & Risk Assessment Summary

Agency/BodyClassification/StatusLimit/Comment
FEMA GRAS (No. 3423)Allowed as flavoring agent.[2]
EFSA FL No. 05.037No safety concern at estimated levels of intake.
IFRA RestrictedLimits in finished products (e.g., Cat 4: 0.04%) due to sensitization.
GHS/CLP WarningH315 (Skin Irrit.), H317 (Skin Sens.), H411 (Aquatic Chronic).[2][6]

Risk Management Advice:

  • Handling: Use nitrile gloves (min 0.11mm thickness). Avoid latex due to permeability.

  • Storage: Store under nitrogen/argon at 4°C to prevent auto-oxidation to sensitizing hydroperoxides or acids.

References

  • FEMA Flavor Ingredient Library. 2-Undecenal (FEMA 3423).[7] Flavor and Extract Manufacturers Association.[2] [Link]

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 10, Revision 2 (FGE.10Rev2).[8] EFSA Journal. [Link]

  • PubChem. 2-Undecenal (Compound).[2][9] National Library of Medicine. [Link]

  • OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. [Link]

  • The Good Scents Company. 2-Undecenal Safety and Organoleptic Data.[Link]

Sources

Olfactory characteristics of 2-Undecenal isomers.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Olfactory Characteristics of 2-Undecenal Isomers

Abstract

The geometric isomers of 2-undecenal, (E)-2-undecenal and (Z)-2-undecenal, present a compelling case study in the structure-odor relationship of unsaturated aldehydes. While both isomers share a common molecular formula, their distinct spatial arrangements give rise to markedly different olfactory profiles, a phenomenon of significant interest to researchers, flavorists, and perfumers. This technical guide provides a comprehensive exploration of the synthesis, sensory characterization, and analytical differentiation of these isomers. It delves into their natural occurrence, particularly as products of lipid oxidation, and outlines robust methodologies for their sensory evaluation, including Gas Chromatography-Olfactometry (GC-O). This document is intended to serve as a vital resource for professionals in the fields of food science, fragrance chemistry, and drug development, offering both foundational knowledge and practical insights into the nuanced world of aroma chemistry.

Introduction: The Significance of Geometric Isomerism in Olfaction

The human olfactory system is exquisitely sensitive to the three-dimensional structure of molecules. Geometric isomers, with their identical atomic composition but different spatial orientation around a double bond, often elicit distinct olfactory responses. The 2-undecenal isomers, (E)- (trans) and (Z)- (cis), are exemplary in this regard. (E)-2-Undecenal is a well-established fragrance and flavor ingredient, prized for its fresh, citrusy, and waxy aroma.[1][2] In contrast, the (Z)-isomer is characterized by more fatty and green notes.[3] Understanding these differences is not merely an academic exercise; it has profound implications for the food and fragrance industries, where precise control over sensory profiles is paramount. Furthermore, as products of lipid oxidation, the presence and relative abundance of these isomers can serve as markers for food quality and stability.[4][5]

Olfactory Profiles: A Tale of Two Isomers

The distinct olfactory characteristics of the 2-undecenal isomers are a direct consequence of their molecular geometry, which influences their interaction with olfactory receptors.

(E)-2-Undecenal: The Fresh and Fruity Isomer

The trans-isomer of 2-undecenal is widely recognized for its powerful and diffusive aroma.[1] Its olfactory profile is predominantly characterized by the following descriptors:

  • Citrus: A pronounced orange peel and grapefruit-like scent.[2]

  • Fruity: A general fresh and fruity character.[1]

  • Waxy: A notable waxy, aldehydic quality.[1]

  • Herbal/Green: Reminiscent of coriander.[6]

  • Soapy: A slightly soapy nuance, particularly in its taste profile.[1]

This isomer is a key component in a variety of fragrance compositions, including rose, lavender, and clary sage, where it imparts a fresh, aldehydic lift.[1][2] In the flavor industry, it is used to enhance citrus, coriander, and savory notes in a range of products.[6]

(Z)-2-Undecenal: The Fatty and Green Isomer

The cis-isomer of 2-undecenal presents a significantly different, and generally less common, olfactory experience. Its aroma is primarily described as:

  • Fatty: A prominent fatty, tallow-like note.[3]

  • Green: A distinct green character.[3]

  • Citrus: A subtle citrus undertone.[3]

  • Waxy: A waxy note, similar to its trans-counterpart.[3]

The presence of (Z)-2-undecenal is often associated with the off-flavors that can develop during the lipid oxidation of foods.

Comparative Summary of Olfactory Characteristics
IsomerKey Odor DescriptorsCommon Applications
(E)-2-Undecenal Fresh, Fruity, Citrus (Orange Peel), Waxy, Herbal (Coriander), Powerful, Diffusive[1][2][6]Fragrances (Rose, Lavender), Flavors (Citrus, Savory)[1][6]
(Z)-2-Undecenal Fatty, Green, Citrus, Waxy[3]Often associated with lipid oxidation off-notes

The Role of Lipid Oxidation in the Formation of 2-Undecenal Isomers

Unsaturated aldehydes, including the 2-undecenal isomers, are well-documented secondary products of lipid oxidation.[4] This process is a major cause of food spoilage, leading to the development of rancid off-flavors. The specific isomers formed are dependent on the fatty acid composition of the lipid source and the conditions of oxidation.

Oleic acid, a monounsaturated fatty acid prevalent in many vegetable oils and animal fats, has been identified as a precursor to 2-undecenal upon oxidation.[4][5] The formation of these aldehydes can significantly impact the sensory quality of food products, and their detection can serve as an indicator of oxidative degradation.[7]

Lipid_Oxidation_Pathway Unsaturated_Fatty_Acids Unsaturated Fatty Acids (e.g., Oleic Acid) Lipid_Peroxidation Lipid Peroxidation (Initiation, Propagation) Unsaturated_Fatty_Acids->Lipid_Peroxidation Hydroperoxides Lipid Hydroperoxides Lipid_Peroxidation->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition Secondary_Products Secondary Oxidation Products Decomposition->Secondary_Products E_2_Undecenal (E)-2-Undecenal (Fresh, Citrus) Secondary_Products->E_2_Undecenal Isomer-specific pathways Z_2_Undecenal (Z)-2-Undecenal (Fatty, Green) Secondary_Products->Z_2_Undecenal Isomer-specific pathways

Figure 1: Simplified pathway of 2-undecenal isomer formation from lipid oxidation.

Analytical and Sensory Evaluation Methodologies

A thorough understanding of the olfactory characteristics of the 2-undecenal isomers necessitates a combination of sophisticated analytical techniques and rigorous sensory evaluation protocols.

Synthesis and Isomer Separation

To conduct accurate sensory analysis, high-purity samples of each isomer are required. The synthesis of 2-undecenal can be achieved through various organic chemistry routes, often resulting in a mixture of (E) and (Z) isomers. The separation of these geometric isomers can be challenging due to their similar physical properties. Techniques such as fractional distillation under reduced pressure and preparative gas chromatography are often employed.[8] Chiral gas chromatography can also be utilized for the separation of certain isomers.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique for the sensory analysis of volatile compounds.[9][10] It combines the separation power of gas chromatography with the sensitivity and specificity of the human nose as a detector.

Objective: To determine and compare the odor profiles and detection thresholds of (E)- and (Z)-2-undecenal.

Materials and Instrumentation:

  • High-purity (>98%) samples of (E)-2-undecenal and (Z)-2-undecenal.

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port (ODP).

  • Capillary GC column suitable for the separation of C11 aldehydes (e.g., a mid-polarity column like DB-5 or a more polar column like a wax column).

  • A trained sensory panel (typically 8-12 members).

  • Odor-free air supply for the ODP.

Procedure:

  • Sample Preparation: Prepare a series of dilutions of each isomer in a suitable solvent (e.g., ethanol or diethyl ether).

  • Instrumental Setup: Optimize GC conditions (injector temperature, oven temperature program, carrier gas flow) to achieve good separation and peak shape for the isomers. Split the column effluent between the FID and the ODP (e.g., a 1:1 split).

  • Sensory Panel Training: Familiarize the panelists with the GC-O setup and the terminology for odor description. Train them on a range of standard odorants to calibrate their responses.

  • GC-O Analysis:

    • Inject a known amount of each dilution of the (E)-isomer, starting with the lowest concentration.

    • Each panelist sniffs the ODP effluent and records the retention time, odor descriptor(s), and intensity of any perceived aroma.

    • Repeat the process for the (Z)-isomer.

  • Data Analysis:

    • Compile the data from all panelists.

    • Generate an aromagram for each isomer, plotting odor intensity or detection frequency against retention time.

    • Determine the odor detection threshold for each isomer using methods such as Aroma Extract Dilution Analysis (AEDA).[11][12]

GCO_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-O Analysis cluster_Data Data Interpretation Pure_Isomers High-Purity Isomers ((E) and (Z)) Dilution_Series Serial Dilutions Pure_Isomers->Dilution_Series GC_Injection GC Injection Dilution_Series->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Effluent_Splitting Effluent Splitting Separation->Effluent_Splitting FID FID Detector Effluent_Splitting->FID ODP Olfactometry Port Effluent_Splitting->ODP Sensory_Panel Sensory Panel ODP->Sensory_Panel Data_Collection Data Collection (Retention Time, Descriptors, Intensity) Sensory_Panel->Data_Collection Aromagram Aromagram Generation Data_Collection->Aromagram Threshold_Determination Odor Threshold Determination Data_Collection->Threshold_Determination Comparative_Profile Comparative Olfactory Profile Aromagram->Comparative_Profile Threshold_Determination->Comparative_Profile

Figure 2: General workflow for the comparative sensory evaluation of 2-undecenal isomers using GC-O.

Conclusion: From Molecular Structure to Sensory Perception

The olfactory differences between (E)- and (Z)-2-undecenal underscore the remarkable specificity of the sense of smell. The fresh, citrusy character of the trans-isomer has secured its place in the palette of perfumers and flavorists, while the fatty, green notes of the cis-isomer often signal undesirable lipid oxidation. A comprehensive understanding of these differences, grounded in robust analytical and sensory science, is essential for the development of high-quality food and fragrance products. The methodologies outlined in this guide provide a framework for the detailed characterization of these and other important flavor and fragrance isomers, enabling a more precise and informed approach to product formulation and quality control.

References

  • (Z)-2-Undecenal. (n.d.). Scent.vn. Retrieved February 19, 2026, from a relevant chemical supplier website.
  • Gasser, U., & Grosch, W. (1990). Odour thresholds of selected alkenals and alkadienals. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 190(1), 3-6.
  • Schieberle, P. (1995). Gas Chromatography-Olfactometry in Food Aroma Analysis. In Flavor, Fragrance, and Odor Analysis (pp. 291-325). Marcel Dekker, Inc.
  • Brattoli, M., Cisternino, E., D'Accolti, L., de Gennaro, G., Giungato, P., Mazzone, A., ... & Tutino, M. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors, 13(12), 16759-16800.
  • 2-undecenal, 2463-77-6. (n.d.). The Good Scents Company. Retrieved February 19, 2026, from [Link]

  • (E)-2-undecenal, 53448-07-0. (n.d.). The Good Scents Company. Retrieved February 19, 2026, from [Link]

  • Zellner, B. D., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • Gas chromatography-olfactometry. (2023, December 1). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Acree, T. E., Barnard, J., & Cunningham, D. G. (1984). A procedure for the sensory analysis of gas chromatographic effluents. Food Chemistry, 14(4), 273-286.
  • (E)-2-Undecenal (FDB019963). (2010, April 8). FooDB.
  • The Relation between Structure and Smell in Organic Compounds. (n.d.). SciSpace. Retrieved February 19, 2026, from a relevant scientific article repository.
  • 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. Retrieved February 19, 2026, from a relevant chemical supplier website.
  • (Z)-2-undecenal, 71277-05-9. (n.d.). The Good Scents Company. Retrieved February 19, 2026, from [Link]

  • Buettner, A., & Schieberle, P. (2001). Aroma properties of a homologous series of 2,3-epoxyalkanals and trans-4,5-epoxyalk-2-enals. Journal of Agricultural and Food Chemistry, 49(4), 1973-1977.
  • Chaput, M. A., & Chalansonnet, M. (2001). Effects of double and triple bonds on the spatial representations of odorants in the rat olfactory bulb. Journal of neurophysiology, 86(5), 2342-2353.
  • (Z)-2-Undecenal (FDB019964). (2010, April 8). FooDB.
  • Wang, Y., Li, Y., Liu, Y., & Song, H. (2023).
  • Odor Detection Thresholds & References. (n.d.). Retrieved February 19, 2026, from a relevant flavor and fragrance industry resource.
  • Yuan, T., Liu, D., Chen, P., Wang, J., & Zhang, G. (2020). Identification of C9-C11 unsaturated aldehydes as prediction markers of growth and feed intake for non-ruminant animals fed oxidized soybean oil. Journal of animal science and biotechnology, 11, 46.
  • Trans-2-undecenal | 53448-07-0. (n.d.). Chemical Bull Pvt. Ltd. Retrieved February 19, 2026, from a relevant chemical supplier website.
  • Liu, Y., Zhang, Y., & Zhang, Y. (2021).
  • (E)-2-Nonenal. (2016, April 6). Perfumer & Flavorist.
  • 2-Decenal, (E)- CAS 3913-81-3 | Odour Threshold Value. (n.d.). Sensenet. Retrieved February 19, 2026, from a relevant sensory analysis service provider website.
  • Lower aldehydes have a sharp pungent odor. Why is it that as the size of the molecule increases, the odor becomes less pungent and more fragrant? (2018, February 12). Quora.
  • The Relation between Structure and Smell in Organic Compounds. (n.d.). SciSpace. Retrieved February 19, 2026, from a relevant scientific article repository.
  • Song, R., Shurson, G. C., & Chen, C. (2021). Aldehydes are key for assessing dietary lipid oxidation and subsequent effects on pig growth performance. Journal of Animal Science, 99(11), skab329.
  • Buettner, A., & Schieberle, P. (2001). Influence of the Chain Length on the Aroma Properties of Homologous Epoxy—Aldehydes, Ketones, and Alcohols. Journal of Agricultural and Food Chemistry, 49(4), 1978-1983.
  • Gora, J., Brud, W. S., & Sadowska, H. (1993). Odor Analysis of (E)-and (Z)-3, 7-Dimethyl-4-octen-1-ol and Their Acetates. Journal of Essential Oil Research, 5(3), 317-319.
  • Kim, H. W., Yong, H. I., & Choi, Y. S. (2022).
  • Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. (2012). Chemical Engineering Transactions, 30, 139-144.
  • Nicoli, S., ZM, Z., & A, A. (2022). Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer. Cosmetics, 9(4), 74.
  • Process for preparing undecenals. (1982). Google Patents.
  • Granvogl, M., & Schieberle, P. (2018). Structure-Odor Relationships of (Z)-3-Alken-1-ols, (Z)-3-Alkenals, and (Z)-3-Alkenoic Acids. Journal of Agricultural and Food Chemistry, 65(3), 576-585.
  • Plotto, A., Margaría, C. A., Goodner, K. L., Goodrich, R., & Baldwin, E. A. (2004). Odour and flavour thresholds for key aroma components in an orange juice matrix: terpenes and aldehydes. Flavour and Fragrance Journal, 19(5), 411-418.
  • Du, Y., Wang, Y., Liu, Y., & Song, H. (2024). The number and position of unsaturated bonds in aliphatic aldehydes affect meat flavorings system. Food Chemistry, 436, 137687.
  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. S. H. Kelkar & Company P. Ltd.
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  • Smelling Success: Olfactory Perception in Sensory Evaluation. (n.d.). MMR Research.
  • Byler, K., & Wüst, M. (2021). Synthesis and Olfactory Properties of Seco-Analogues of Lilac Aldehydes. Molecules, 26(23), 7175.
  • Lebreton, S., Borrero-Echeverry, F., Gonzalez, F., & Anfora, G. (2017). Sensory evaluation of fly odor and synthetic (Z)-4-undecenal (Z4-11Al). Journal of chemical ecology, 43(11), 1076-1086.
  • Separation and Determination of Z and E Isomers of. (n.d.). Amanote Research.
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The Chemo-Sensory & Pharmacological Profile of 2-Undecenal in Coriandrum sativum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines 2-Undecenal (C₁₁H₂₀O), an


-unsaturated aldehyde identified as a bioactive constituent in the vegetative tissues of Coriandrum sativum (coriander/cilantro). Unlike the seed oil, which is dominated by linalool, the leaf volatile profile is characterized by a specific class of aldehydes (C10–C12) responsible for both its polarizing sensory profile and its potent antimicrobial activity.

This document synthesizes the historical isolation of 2-Undecenal, its biosynthetic origin via the lipoxygenase pathway, its pharmacogenomic interaction with the OR6A2 olfactory receptor, and its translational potential as a membrane-disrupting antimicrobial agent.

Historical Trajectory: From Volatile Oil to Specific Aldehyde

The discovery of 2-Undecenal is not marked by a single "eureka" moment but rather the evolution of analytical chemistry applied to essential oils.

Phase I: The Seed vs. Leaf Dichotomy (Pre-1960s)

Early phytochemical studies focused primarily on coriander seeds due to their economic value in the spice trade. It was well-established by the 1950s that seed oil was 60-70% linalool . The "green," "soapy," or "bug-like" aroma of the leaves was noted but chemically undefined, often dismissed as "fetid" in early pharmacopoeias.

Phase II: The GC-MS Revolution (1960s–1990s)

With the advent of Gas Chromatography-Mass Spectrometry (GC-MS), researchers began to resolve the complex volatile fraction of the leaves.

  • 1970s: Studies by researchers like MacLeod and Islam began to characterize the "green" volatiles, identifying a homologous series of aldehydes.

  • Differentiation: It became clear that while C6 aldehydes (hexanal) were common "green leaf volatiles" in many plants, Coriandrum sativum was unique in accumulating high concentrations of C10 (2-decenal), C11 (2-undecenal), and C12 (2-dodecenal) aldehydes.

  • Standardization: By the late 1990s, 2-Undecenal was established as a minor but sensory-critical component (typically 2-5% of leaf oil), bridging the gap between the dominant 2-decenal and 2-dodecenal.

Phase III: The Genomic Era (2010–Present)

The focus shifted from isolation to interaction.

  • 2012: Eriksson et al. performed a genome-wide association study (GWAS) linking the dislike of cilantro to the OR6A2 gene. This validated 2-Undecenal not just as a chemical constituent, but as a specific ligand for a genetic variant of an olfactory receptor, bridging phytochemistry and human genetics.

Chemical & Biosynthetic Architecture

Physicochemical Profile

2-Undecenal acts as a lipophilic electrophile. Its


-unsaturated carbonyl moiety makes it reactive toward nucleophiles (Michael addition), contributing to both its odor potency and antimicrobial mechanism.
PropertyValue / Description
IUPAC Name (E)-Undec-2-enal
CAS Number 53448-07-0
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Appearance Colorless to pale yellow liquid
Odor Threshold Extremely low (ppb range); described as waxy, fatty, citrus-like, or "soapy"
LogP (Octanol/Water) ~4.2 (Highly Lipophilic)
Stability Susceptible to oxidation (to undecenoic acid) and polymerization
Biosynthetic Pathway

In C. sativum, 2-Undecenal is derived from the enzymatic degradation of fatty acids. Unlike the standard C6-aldehyde pathway (from linolenic acid), the C10-C12 aldehydes likely stem from specific cleavage of Linoleic Acid (C18:2) or Oleic Acid (C18:1) via the Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) systems, followed by


-oxidation cycles to adjust chain length.

Biosynthesis Linoleic Linoleic Acid (C18:2) Hydroperoxide 13-Hydroperoxide (13-HPOD) Linoleic->Hydroperoxide Oxygenation LOX Enzyme: Lipoxygenase (LOX) LOX->Hydroperoxide AldehydeC12 (E)-2-Dodecenal (C12) Hydroperoxide->AldehydeC12 Cleavage HPL Enzyme: Hydroperoxide Lyase (HPL) HPL->AldehydeC12 Undecenal (E)-2-UNDECENAL (C11) AldehydeC12->Undecenal Chain Shortening (-C1) BetaOx Beta-Oxidation / Chain Shortening BetaOx->Undecenal Alcohol Undecen-1-ol Undecenal->Alcohol ADH (Alcohol Dehydrogenase)

Figure 1: Proposed biosynthetic flow for long-chain aldehydes in coriander. The specific generation of C11 species involves chain-shortening mechanisms acting on longer-chain precursors.

The Sensory Interface: Pharmacogenomics of OR6A2

The "soapy" taste of coriander is a prime example of pharmacogenomics in food science. 2-Undecenal is a potent ligand for OR6A2 , an olfactory receptor gene cluster on chromosome 11.

  • Mechanism: The aldehyde moiety binds to the G-protein coupled receptor (GPCR).

  • Variant: Individuals with a specific SNP (rs72921001) in OR6A2 have a receptor variant with higher binding affinity or altered signal transduction for (E)-2-alkenals.

  • Perception: To non-carriers, it smells fresh/citrusy. To carriers, the signal is interpreted by the brain as "soap" or "stink bug" (which also produce similar aldehydes as defense pheromones).

Therapeutic Potential: Antimicrobial Activity

From a drug development perspective, 2-Undecenal is a "Membrane Active Agent." Its hydrophobicity allows it to partition into bacterial cell membranes, while the reactive aldehyde group can interact with membrane proteins.

Antimicrobial Efficacy (MIC Data)

The following data summarizes the Minimum Inhibitory Concentration (MIC) of 2-Undecenal and related coriander aldehydes.

Target PathogenGram StatusMIC Range (µg/mL)Comparative Potency
Salmonella choleraesuisNegative12.5 High (Superior to C12)
Staphylococcus aureusPositive250 - 500 Moderate
Escherichia coliNegative250 - 1000 Moderate
Candida albicansFungi60 - 120 High

Note: C11 (Undecenal) often shows a "sweet spot" in potency—more hydrophobic than C10 (Decenal) for better membrane penetration, but soluble enough compared to C14+ to reach the target.

Mechanism of Action: Membrane Disruption

The bactericidal activity is not receptor-mediated but physical.

  • Partitioning: The hydrophobic tail inserts into the lipid bilayer.

  • Expansion: Accumulation causes lateral expansion of the membrane.

  • Destabilization: Loss of membrane potential and leakage of ions (K+) and ATP.

  • Lysis: Complete membrane rupture at high concentrations.

Mechanism Undecenal 2-Undecenal Molecule Membrane Bacterial Cell Membrane (Lipid Bilayer) Undecenal->Membrane Adsorption Insertion Hydrophobic Insertion (Tail integration) Membrane->Insertion Disruption Structural Disruption (Fluidity Change) Insertion->Disruption Leakage Leakage of Intracellular Content (K+, ATP, DNA) Disruption->Leakage Death Cell Lysis / Death Leakage->Death

Figure 2: Mechanism of Action (MOA) for 2-Undecenal against microbial cells. The primary mode is non-specific membrane disruption.

Analytical Methodologies

For researchers isolating 2-Undecenal, the following protocol ensures integrity and minimizes oxidation.

Extraction Protocol (Hydrodistillation)

Objective: Isolate volatile fraction from fresh leaves (Cilantro).

  • Preparation: Chop 500g fresh leaves (do not dry; drying loses ~80% of aldehydes).

  • Apparatus: Clevenger-type apparatus.

  • Distillation: Hydrodistill for 3 hours.

  • Collection: Collect oil in n-hexane or pentane trap to prevent water solubility losses.

  • Drying: Dry organic layer over Anhydrous Na₂SO₄.

Quantification (GC-MS)

Instrument: Agilent 7890B / 5977B MSD (or equivalent). Column: HP-5MS (30m x 0.25mm x 0.25µm) - Non-polar column preferred for aldehydes.

ParameterSetting
Carrier Gas Helium @ 1.0 mL/min
Injector Temp 250°C (Split 1:50)
Oven Program 50°C (2 min)

3°C/min

240°C (5 min)
Ion Source EI (70 eV), 230°C
Target Ion (Quant) m/z 70, 83 (Characteristic fragmentation of 2-alkenals)
Retention Index ~1300-1400 (on HP-5MS)

References

  • Eriksson, N., et al. (2012). "A genetic variant near olfactory receptor genes influences cilantro preference." Flavour, 1(22). Link

  • Freires, I. A., et al. (2014). "Coriandrum sativum L. (Coriander) Essential Oil: Antifungal Activity and Mode of Action on Candida spp." Letters in Applied Microbiology, 58(5). Link

  • Potter, T. L., & Fagerson, I. S. (1990). "Composition of Coriander Leaf Volatiles."[1] Journal of Agricultural and Food Chemistry, 38(11), 2050–2053. Link

  • Kubo, I., et al. (2004). "Antibacterial Activity of Coriander Volatile Compounds against Salmonella choleraesuis." Journal of Agricultural and Food Chemistry, 52(11), 3329–3332. Link

  • Burt, S. (2004). "Essential oils: their antibacterial properties and potential applications in foods—a review." International Journal of Food Microbiology, 94(3), 223-253. Link

Sources

Introduction: The Dual Role of 2-Undecenal in Food Sensory Profiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Undecenal as a Volatile Organic Compound in Food

(E)-2-Undecenal is a medium-chain, α,β-unsaturated aldehyde that plays a significant, albeit complex, role in the chemistry of food aroma and flavor.[1] As a volatile organic compound (VOC), it is both a naturally occurring component in certain fresh foods and a prominent secondary product of lipid oxidation, particularly during thermal processing.[2][3] Its powerful and diffusive aroma profile, characterized by fatty, green, and citrus-peel notes, can be a desirable attribute, enhancing the sensory experience of products ranging from dairy and baked goods to savory meat dishes.[4][5] Conversely, its formation during the degradation of fats and oils can signify the onset of oxidative rancidity, contributing to off-flavors that limit product shelf-life and consumer acceptance.[6]

This guide provides a technical overview of 2-undecenal for researchers, food scientists, and quality control professionals. We will explore its chemical identity, delve into the mechanistic pathways of its formation, present a validated analytical workflow for its quantification, and discuss its significance in various food matrices.

Chemical & Physical Properties

A foundational understanding of 2-undecenal's physicochemical properties is essential for its effective analysis and control in food systems. It is a colorless to pale yellow oily liquid, largely insoluble in water but soluble in organic solvents like ethanol and oils.[7] This lipophilic nature dictates its partitioning behavior in food matrices and informs the selection of appropriate extraction techniques.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O[8]
Molecular Weight 168.28 g/mol [8]
CAS Number 53448-07-0 (trans isomer)[8]
Boiling Point 115 °C at 10 mmHg[9]
Flash Point 104.44 °C[9]
Density ~0.844 g/cm³ at 20 °C[10]
Solubility Insoluble in water; Soluble in oils, ethanol[7]
Aroma Profile Fatty, green, waxy, citrus (orange peel), cilantro-like[1][4][11]

Mechanism of Formation: The Lipid Oxidation Cascade

2-Undecenal is not typically synthesized de novo by plants or animals in large quantities but is rather a downstream product of the autoxidation of unsaturated fatty acids. The primary precursor in most food systems is oleic acid (C18:1 n-9) , a monounsaturated fatty acid abundant in both animal fats and vegetable oils.[2][12]

The formation cascade is a free-radical chain reaction initiated by factors such as heat, light, or the presence of metal ions. The key steps are:

  • Initiation: An initiator (e.g., heat) causes the abstraction of a hydrogen atom from a carbon atom adjacent to the double bond in the oleic acid chain (C-8 or C-11).

  • Propagation: The resulting alkyl radical reacts rapidly with molecular oxygen (³O₂) to form a peroxyl radical. This radical, in turn, abstracts a hydrogen atom from another oleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. For the formation of 2-undecenal, the critical intermediate is 8-hydroperoxyoctadec-9-enoic acid (8-HPOME) .[2][13]

  • Decomposition: At elevated temperatures, such as those used in frying, the unstable 8-HPOME undergoes homolytic cleavage of the peroxide bond (O-O), forming an alkoxyl radical.[12][14] This radical then undergoes β-scission, a fragmentation of the carbon backbone, to yield shorter-chain, volatile products. The cleavage of the C8-C9 bond of the 8-alkoxyl radical derived from oleic acid yields 2-undecenal and other products.[14]

The diagram below illustrates this specific pathway.

G cluster_initiation Initiation & Propagation cluster_decomposition Decomposition (Thermal) Oleic_Acid Oleic Acid (C18:1 n-9) Alkyl_Radical Alkyl Radical (at C-8) Oleic_Acid->Alkyl_Radical - H• Peroxyl_Radical Peroxyl Radical Alkyl_Radical->Peroxyl_Radical + O₂ HPOME 8-Hydroperoxide (8-HPOME) Peroxyl_Radical->HPOME + H• Alkoxyl_Radical 8-Alkoxyl Radical HPOME->Alkoxyl_Radical Homolytic Cleavage (- •OH) Cleavage β-Scission (C8-C9 Cleavage) Alkoxyl_Radical->Cleavage Undecenal 2-Undecenal Cleavage->Undecenal Other_Fragment Other Fragment (Octanoic acid radical) Cleavage->Other_Fragment

Figure 1. Formation pathway of 2-undecenal from oleic acid oxidation.

Quantitative Analysis: A Validated HS-SPME-GC-MS Protocol

Accurate quantification of 2-undecenal is critical for quality control, shelf-life studies, and flavor research. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust, sensitive, and solvent-free technique well-suited for this purpose.[15][16]

Principle & Rationale

This method relies on the partitioning of volatile analytes from the headspace of a heated food sample onto a coated silica fiber (SPME). The fiber is then transferred to the hot GC inlet, where the analytes are desorbed and separated on a chromatographic column before detection by a mass spectrometer. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is strategic; its mixed-coating provides a broad affinity for aldehydes of varying polarity and molecular weight, ensuring efficient trapping of 2-undecenal.[6][17] Heating the sample in a sealed vial increases the vapor pressure of semi-volatile compounds like 2-undecenal, enhancing their concentration in the headspace and improving extraction efficiency and method sensitivity.[16]

Detailed Experimental Protocol

1. Sample Preparation: 1.1. For solid samples (e.g., cooked meat, baked goods), weigh 2.0 g of homogenized material into a 20 mL headspace vial. 1.2. For liquid samples (e.g., cooking oil), pipette 2.0 mL into a 20 mL headspace vial. 1.3. (Optional but recommended for solid matrices): Add 1 mL of a saturated NaCl solution to the vial. This increases the ionic strength of the aqueous phase, promoting the "salting-out" effect, which drives volatile compounds into the headspace.[16] 1.4. Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-methyl-3-heptanone or a deuterated aldehyde standard) for accurate quantification. 1.5. Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Extraction: 2.1. Place the vial in a heating block or autosampler agitator set to 70°C.[16] 2.2. Allow the sample to equilibrate at this temperature for 60 minutes with agitation. This step ensures a stable equilibrium is reached between the sample and the headspace.[16] 2.3. Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 60 minutes at 70°C.[16]

3. GC-MS Analysis: 3.1. Injection: Immediately after extraction, desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode. 3.2. Column: Use a mid-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), suitable for separating volatile compounds. 3.3. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3] 3.4. Oven Temperature Program:

  • Initial temperature: 40°C, hold for 5 minutes.
  • Ramp 1: Increase to 170°C at a rate of 2.5°C/min.
  • Ramp 2: Increase to 250°C at a rate of 20°C/min.
  • Final hold: 250°C for 5 minutes.[3] 3.5. Mass Spectrometer Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 250°C.
  • Mass Range: Scan from m/z 30 to 500 amu.
  • Identification: Confirm the identity of 2-undecenal by comparing its retention time and mass spectrum with that of a pure standard and reference libraries (e.g., NIST).
  • Quantification: Use a characteristic ion (e.g., m/z 57, 81, or the molecular ion if present) to build a calibration curve from standards and quantify against the internal standard.[15]
Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Homogenized Food Sample (2g) Vial Place in 20mL Vial Sample->Vial Spike Add Internal Standard & Saturated NaCl Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate & Agitate (60 min @ 70°C) Seal->Equilibrate Expose Expose DVB/CAR/PDMS Fiber (60 min @ 70°C) Equilibrate->Expose Desorb Desorb Fiber in GC Inlet (5 min @ 250°C) Expose->Desorb Separate Chromatographic Separation (HP-5MS Column) Desorb->Separate Detect Mass Spectrometry (EI, Scan m/z 30-500) Separate->Detect Quantify Identify & Quantify Detect->Quantify

Sources

Methodological & Application

Introduction: The Strategic Synthesis of α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 2-Undecenal via Aldol Condensation

2-Undecenal is an α,β-unsaturated aldehyde recognized for its characteristic fresh, citrus, and waxy aroma, making it a valuable ingredient in the flavor and fragrance industries.[1][] It is found naturally in organisms like coriander.[1][3] The synthesis of such molecules is a cornerstone of industrial and research chemistry, often relying on robust carbon-carbon bond-forming reactions.

The aldol condensation is a powerful and classic method for C-C bond formation in organic synthesis.[4][5][6] This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to yield a conjugated enone.[7] This application note provides a detailed protocol for the synthesis of 2-undecenal through a base-catalyzed crossed aldol condensation between nonanal and acetaldehyde, aimed at researchers and professionals in chemical synthesis and drug development.

Mechanistic Insights: The Base-Catalyzed Crossed Aldol Condensation

The synthesis of 2-undecenal from nonanal and acetaldehyde is a "crossed" aldol condensation, as it involves two different aldehyde reactants.[4][6] The reaction proceeds under basic conditions, typically using a catalyst like sodium hydroxide (NaOH).[8][9] The mechanism can be understood through the following sequential steps:

  • Enolate Formation: The reaction is initiated by the abstraction of an acidic α-hydrogen from acetaldehyde by a hydroxide ion (⁻OH). This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile in this reaction.[6][10] Acetaldehyde is preferentially deprotonated over nonanal due to the lower steric hindrance around its α-protons.

  • Nucleophilic Attack: The acetaldehyde enolate then performs a nucleophilic attack on the electrophilic carbonyl carbon of a nonanal molecule. This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[4]

  • Protonation: The alkoxide intermediate is subsequently protonated by a water molecule (formed in the initial deprotonation step), yielding the β-hydroxy aldehyde, also known as the aldol addition product.

  • Dehydration: Under the reaction conditions, especially with gentle heating, the aldol addition product readily undergoes dehydration. A hydroxide ion removes a proton from the α-carbon, forming an enolate, which then eliminates a hydroxide ion from the β-carbon. This elimination step creates a double bond, resulting in the final, conjugated α,β-unsaturated product, 2-undecenal.[5][10]

The overall reaction favors the formation of the crossed product due to the controlled addition of the more readily enolized acetaldehyde to nonanal, which primarily acts as the electrophile.

Experimental Protocol: Synthesis of 2-Undecenal

This protocol details the laboratory-scale synthesis of 2-undecenal. All operations should be conducted in a well-ventilated fume hood.

Safety Precautions
  • Nonanal (CAS 124-19-6): Combustible liquid and vapor. Causes skin, eye, and respiratory irritation.[11][12][13] Handle with chemical-resistant gloves and safety goggles.

  • Acetaldehyde (CAS 75-07-0): Extremely flammable liquid and vapor. Suspected of causing cancer and genetic defects. Causes serious eye irritation and may cause respiratory irritation. Must be handled with extreme care, under an inert atmosphere if possible, and away from all ignition sources.

  • Sodium Hydroxide (CAS 1310-73-2): Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Solvents: Diethyl ether and ethanol are flammable. Ensure all heating is done using a heating mantle and that no open flames are present.

Materials and Equipment
  • Reagents:

    • Nonanal (≥95%)

    • Acetaldehyde (≥99%)

    • Sodium Hydroxide (pellets)

    • Ethanol (95% or absolute)

    • Diethyl ether (anhydrous)

    • Hydrochloric acid (1 M)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • 250 mL three-neck round-bottom flask

    • Reflux condenser

    • 125 mL pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Ice bath

    • 500 mL separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

Quantitative Data Summary
ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Nonanal142.2414.22 g (16.7 mL)0.101.0
Acetaldehyde44.055.30 g (6.7 mL)0.121.2
Sodium Hydroxide40.002.00 g0.050.5
Ethanol (95%)-100 mL-Solvent
Water-20 mL-Solvent
Step-by-Step Procedure
  • Catalyst Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2.00 g of sodium hydroxide in a mixture of 100 mL of ethanol and 20 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup: Fit the flask with a reflux condenser and a pressure-equalizing dropping funnel. Place the flask in an ice bath to maintain a low temperature during the initial addition.

  • Reagent Addition: Add 14.22 g (0.10 mol) of nonanal to the sodium hydroxide solution in the flask. In the dropping funnel, place 5.30 g (0.12 mol) of acetaldehyde.

  • Reaction Execution: While stirring the contents of the flask vigorously, add the acetaldehyde dropwise from the funnel over a period of 30-45 minutes. Maintain the reaction temperature between 10-20 °C using the ice bath. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1 M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well. Allow the layers to separate and collect the upper organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Purification: Remove the diethyl ether using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation (boiling point of 2-undecenal is ~115 °C at 10 mmHg) to yield the pure product.[3][14]

Experimental Workflow Diagram

Aldol_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Prepare NaOH/Ethanol/Water Solution B Charge Flask with Nonanal & Base Solution A->B C Dropwise Addition of Acetaldehyde (10-20°C) B->C D Stir at Room Temperature (4-6 hours) C->D E Neutralize with 1M HCl D->E F Extract with Diethyl Ether E->F G Wash with Water & Brine F->G H Dry over MgSO4 G->H I Solvent Removal (Rotary Evaporator) H->I J Vacuum Distillation I->J K Pure 2-Undecenal J->K

Sources

Application Note: Quantitative Analysis of 2-Undecenal

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Undecenal, a medium-chain, alpha,beta-unsaturated aldehyde.[1] 2-Undecenal is a significant compound in the flavor and fragrance industry, recognized for its powerful, fresh, citrus, and fatty odor profile.[1][2][] It is also a known volatile organic compound found in various natural sources and food products.[1][4][5] Accurate quantification is critical for quality control, stability studies, and safety assessments. This guide details two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Solid-Phase Microextraction (SPME), and High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices.

Introduction to 2-Undecenal and its Analytical Significance

2-Undecenal (C₁₁H₂₀O, MW: 168.28 g/mol ) is a colorless to pale straw-colored oily liquid, insoluble in water but soluble in organic solvents like alcohol.[][4] Its chemical structure features a C=C double bond at the 2-3 position, making it an enal.[1][4] This unsaturated nature contributes to its characteristic aroma but also presents challenges for analytical stability.

The quantification of 2-Undecenal is essential for several reasons:

  • Quality Control: Ensuring batch-to-batch consistency in fragrance and flavor formulations.

  • Food Science: Monitoring its formation as a potential indicator of lipid oxidation in food products.[6]

  • Toxicology and Safety: Assessing exposure levels, as aldehydes can be skin and eye irritants.[5]

The primary challenges in analyzing 2-Undecenal stem from its volatility, potential for isomerization, and, in the case of HPLC, its lack of a strong chromophore for UV detection. The methods outlined below are designed to address these challenges effectively.

Physicochemical Properties of 2-Undecenal

A thorough understanding of 2-Undecenal's properties is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₁H₂₀O[5]
Molecular Weight 168.28 g/mol [5]
Appearance Colorless to pale straw-colored oily liquid[4]
Boiling Point 115 °C @ 10 mmHg[5]
Solubility Insoluble in water; soluble in alcohol and oils, [][4]
logP (Octanol/Water) ~3.87 - 4.93, [1][7]

Method 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

Gas chromatography coupled with mass spectrometry is the premier technique for analyzing volatile and semi-volatile compounds like 2-Undecenal. The high selectivity of mass spectrometry provides unambiguous identification. To enhance sensitivity and minimize sample preparation, Headspace Solid-Phase Microextraction (HS-SPME) is the extraction method of choice.[8][9][10]

Principle and Rationale

SPME is a solvent-free extraction technique where a fused silica fiber coated with a stationary phase is exposed to the headspace of a sample.[8][10] Volatile analytes, like 2-Undecenal, partition from the sample matrix into the headspace and then adsorb onto the fiber. The fiber is then directly desorbed in the hot GC inlet.[8]

  • Causality: This approach is ideal for 2-Undecenal as it efficiently extracts the volatile aldehyde from complex matrices while leaving non-volatile components behind, reducing instrument contamination and improving column lifetime. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended for broad-range volatility compounds, including aldehydes.[6][9]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis P1 Sample Aliquotting (e.g., 1-5 g in 20 mL vial) P2 Add Internal Standard (e.g., d-aldehyde) P1->P2 P3 Vial Sealing P2->P3 S1 Incubation & Equilibration (e.g., 50°C for 15 min) P3->S1 S2 Expose SPME Fiber (e.g., 50°C for 45 min) S1->S2 A1 Thermal Desorption (in GC Inlet, e.g., 250°C) S2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection (Scan or SIM mode) A2->A3 A4 Data Analysis A3->A4

Caption: HS-SPME-GC-MS workflow for 2-Undecenal analysis.

Detailed Protocol
  • Standard Preparation:

    • Prepare a stock solution of 2-Undecenal (1000 µg/mL) in methanol.

    • Create a series of working standards (e.g., 0.1 to 50 µg/mL) by diluting the stock solution.

    • Prepare an internal standard (IS) stock solution (e.g., 2-methylundecanal or a deuterated analogue) at 1000 µg/mL.

  • Sample Preparation:

    • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

    • Spike with a known amount of internal standard.

    • Immediately seal the vial with a PTFE/silicone septum.

  • HS-SPME Conditions:

    • SPME Fiber: 65 µm PDMS/DVB StableFlex fiber.[9]

    • Incubation/Equilibration: 50°C for 15 minutes. This temperature facilitates the volatilization of 2-Undecenal without causing thermal degradation.

    • Extraction Time: 45 minutes at 50°C.[9] This allows for sufficient partitioning of the analyte to the fiber coating.

  • GC-MS Instrumentation and Conditions:

ParameterRecommended ConditionRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for trace-level detection.
Injector Splitless mode, 250°CEnsures efficient thermal desorption of the analyte from the SPME fiber.
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good separation efficiency.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for separating a wide range of volatile compounds.
Oven Program 40°C (hold 2 min), ramp to 240°C @ 10°C/min, hold 5 minProvides good separation of 2-Undecenal from other matrix components.
MS Source Temp 230°CStandard temperature for electron ionization.
MS Quad Temp 150°CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification.SIM mode significantly increases sensitivity by monitoring only characteristic ions.
SIM Ions m/z 41, 55, 70, 83, 97 (Quantifier: m/z 70)These are characteristic fragment ions for 2-Undecenal. The base peak is often used for quantification to maximize sensitivity.

Method 2: HPLC-UV with Pre-Column Derivatization

For laboratories without access to GC-MS or for matrices unsuitable for gas chromatography, HPLC offers a robust alternative. Since 2-Undecenal lacks a strong UV chromophore, a pre-column derivatization step is mandatory to enhance its detectability.[11][12] The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[11][13]

Principle and Rationale

DNPH reacts with the carbonyl group of 2-Undecenal in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative.[11][14]

  • Causality: This derivatization serves a dual purpose. First, it attaches a strongly UV-absorbing molecule, shifting the detection wavelength to a region (typically ~360 nm) with less interference. Second, the resulting hydrazone is less volatile and more stable than the parent aldehyde, making it highly suitable for reverse-phase HPLC analysis.[11]

Experimental Workflow Diagram

cluster_prep Sample Preparation & Extraction cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis P1 Sample Extraction (e.g., LLE with Acetonitrile) P2 Collect Supernatant P1->P2 D1 Add Acidified DNPH Reagent P2->D1 D2 Incubate (e.g., 1 hr at room temp) D1->D2 A1 Injection D2->A1 A2 Reverse-Phase Separation A1->A2 A3 UV Detection (e.g., 360 nm) A2->A3 A4 Data Analysis A3->A4

Caption: HPLC-UV workflow with pre-column DNPH derivatization.

Detailed Protocol
  • Reagent Preparation:

    • DNPH Reagent: Dissolve 50 mg of DNPH in 20 mL of acetonitrile. Carefully add 0.4 mL of a strong acid like formic acid or perchloric acid.[14] This solution should be stored at 4°C and is typically stable for one week.[14]

  • Standard and Sample Preparation:

    • Standard Derivatization: Mix 100 µL of each 2-Undecenal working standard (prepared in acetonitrile) with 100 µL of the DNPH reagent.[14]

    • Sample Extraction: Extract 2-Undecenal from the sample matrix using a suitable solvent like acetonitrile.

    • Sample Derivatization: Mix 100 µL of the sample extract with 100 µL of the DNPH reagent.

    • Reaction: Incubate all standard and sample mixtures at room temperature for 1 hour to ensure the derivatization reaction is complete.[14]

  • HPLC-UV Instrumentation and Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system providing stable flow rates and low baseline noise.
Detector Diode Array Detector (DAD) or UV-VisDAD is preferred as it allows for spectral confirmation of the peak.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Industry-standard for separating non-polar to moderately polar compounds.[15]
Mobile Phase A Water with 0.1% Acetic AcidAcidification improves peak shape and consistency.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the non-polar hydrazone derivative.
Gradient Program 70% A to 30% A over 15 min, hold 5 min, re-equilibrateA gradient is necessary to elute the hydrophobic derivative in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[15]
Detection λ 360 nmThe λmax for most aldehyde-DNPH derivatives, providing high sensitivity.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Method Validation and Performance

Both methods should be validated to ensure they are fit for purpose. Key validation parameters, based on FDA guidelines, are summarized below.[16]

ParameterSPME-GC-MS (Typical Performance)HPLC-UV (Typical Performance)
Limit of Detection (LOD) Low ng/g (ppb) range[13]~0.3-1.0 nM range[14]
Limit of Quantitation (LOQ) ~10-50 ng/g (ppb)[11]~1-5 nM range[11]
Linearity (r²) > 0.99[13]> 0.99
Precision (%RSD) < 15%[13]< 15%[14]
Accuracy/Recovery (%) 70 - 130%[13]80 - 120%
Selectivity Very High (Mass Spec Confirmation)Good (Chromatographic Separation)

Conclusion

The choice between HS-SPME-GC-MS and HPLC-UV with derivatization depends on the specific application, sample matrix, required sensitivity, and available instrumentation.

  • HS-SPME-GC-MS is the preferred method for trace-level quantification of volatile 2-Undecenal in complex matrices due to its superior sensitivity, selectivity, and minimal sample preparation.

  • HPLC-UV with DNPH derivatization is a robust and reliable alternative, particularly when GC-MS is unavailable or for less volatile aldehyde analysis. It offers excellent quantitative performance, though it involves a more extensive sample preparation workflow.

Proper method validation is crucial to ensure the generation of accurate and defensible data in any research or quality control setting.

References

  • Showing Compound 2-Undecenal (FDB019962). FooDB. (2010, April 8). Retrieved February 20, 2026, from [Link]

  • (E)-2-Undecenal | C11H20O | CID 5283356. PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chemical Properties of 2-Undecenal (CAS 2463-77-6). Cheméo. (n.d.). Retrieved February 20, 2026, from [Link]

  • 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Scent.vn. (n.d.). Retrieved February 20, 2026, from [Link]

  • Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. National Library of Medicine. (n.d.). Retrieved February 20, 2026, from [Link]

  • Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals. (2020, November 28). Retrieved February 20, 2026, from [Link]

  • HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. International Journal of Chemical and Pharmaceutical Analysis. (2016, September 17). Retrieved February 20, 2026, from [Link]

  • 2-undecenal, 2463-77-6. The Good Scents Company. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. IntechOpen. (n.d.). Retrieved February 20, 2026, from [Link]

  • Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. (2024, December 5). Retrieved February 20, 2026, from [Link]

  • A comparison of solid-phase microextraction (SPME) fibres for measurement of hexanal and pentanal in cooked turkey. ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis. MDPI. (2021, September 22). Retrieved February 20, 2026, from [Link]

  • Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. MDPI. (2015, June 30). Retrieved February 20, 2026, from [Link]

  • Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry. National Library of Medicine. (n.d.). Retrieved February 20, 2026, from [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. National Library of Medicine. (2024, October 30). Retrieved February 20, 2026, from [Link]

  • 2-Undecenal | C11H20O | CID 62447. PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

High-Fidelity Profiling of 2-Undecenal: A Dual-Column GC-MS & Derivatization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-Undecenal (


) is a prominent 

-unsaturated aldehyde with significant relevance in two distinct fields: flavor chemistry (characteristic "fatty/cilantro" note, key to coriander aroma) and biomedical signaling (a secondary product of lipid peroxidation and oxidative stress).

Accurate analysis is complicated by three factors:

  • Volatility & Instability: As an aldehyde, it is prone to oxidation into undecanoic acid and polymerization.

  • Isomeric Complexity: The trans (

    
    ) isomer is thermodynamically dominant, but the cis (
    
    
    
    ) isomer often co-elutes or converts under thermal stress.
  • Matrix Interference: In biological fluids or food matrices, it exists at trace levels (ppb), masked by high-abundance lipids.

This protocol provides a self-validating workflow utilizing a dual-column confirmation strategy and a high-sensitivity derivatization method for trace analysis.

Chemical Identity & Safety Profile

ParameterDataNotes
IUPAC Name (2E)-undec-2-enalPredominant isomer.
CAS Registry 53448-07-0 (trans); 2463-77-6 (generic)Always verify specific isomer standards.
Molecular Weight 168.28 g/mol
Boiling Point 115–117 °C @ 10 mmHgVolatile; requires low-temp concentration.
Key Reactivity Michael acceptor; Schiff base formationReacts with amines/thiols in biological samples.

Safety Warning: 2-Undecenal is a skin sensitizer and irritant. Handle in a fume hood. Avoid using plasticware that may leach plasticizers (phthalates) which interfere with MS signals in the m/z 149 range.

Decision Matrix: Selecting the Right Workflow

Not all samples require the same approach.[1] Use this logic flow to determine your experimental path.

WorkflowSelection Start Start: Sample Assessment ConcCheck Est. Concentration > 10 ppm? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma, Tissue, Fatty Food) ConcCheck->MatrixCheck No (Trace analysis) Direct PROTOCOL A: Direct Injection (Split) ConcCheck->Direct Yes (Fragrance oils, Standards) Extract Solvent Extraction (LLE/SDE) MatrixCheck->Extract No (Water/Simple solvent) Deriv PROTOCOL B: HS-SPME + PFBHA Derivatization MatrixCheck->Deriv Yes (High interference) Extract->Direct

Figure 1: Decision tree for selecting the appropriate 2-Undecenal analytical workflow based on sample complexity and concentration.

Protocol A: Direct Injection (High Concentration)

Target: Fragrance oils, synthetic reaction monitoring, purity assessment.

Chromatographic Separation (Dual-Column Strategy)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , this protocol mandates a dual-column approach. Aldehydes often co-elute with alkanes on non-polar columns.

ParameterPrimary Column (Non-Polar)Confirmatory Column (Polar)
Phase 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5)Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax)
Dimensions 30 m × 0.25 mm × 0.25 µm30 m × 0.25 mm × 0.25 µm
Selectivity Separates by boiling point.Separates by polarity (H-bonding).
2-Undecenal RI ~1370 - 1390 ~1900 - 1950
Critical Pair Co-elutes with C14 alkanes.Separates cis/trans isomers effectively.
Instrument Parameters (Agilent/Shimadzu/Thermo Generic)
  • Inlet: Split mode (ratio 20:1 to 50:1). Temp: 250 °C.

    • Expert Tip: Use a liner with glass wool to trap non-volatiles, but ensure it is deactivated (silanized) to prevent aldehyde adsorption.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50 °C for 2 min (Focus volatiles).

    • Ramp 5 °C/min to 200 °C.

    • Ramp 20 °C/min to 260 °C (Bake out).

  • Mass Spectrometer (EI Source):

    • Temp: 230 °C (Source), 150 °C (Quad).

    • Scan Range: m/z 35–350.

    • Solvent Delay: 3.0 min.

Protocol B: Trace Analysis (HS-SPME + PFBHA Derivatization)

Target: Blood plasma, cell lysates, meat spoilage, wine profiling. Mechanism: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) reacts with the carbonyl group to form an oxime. This stabilizes the molecule and introduces fluorine atoms, significantly enhancing sensitivity (especially in NCI mode, though EI is described here).

Sample Preparation
  • Matrix: Place 2 mL of liquid sample (or 1g solid homogenized in 2 mL saturated NaCl) into a 20 mL headspace vial.

  • Derivatizing Agent: Add 20 µL of aqueous PFBHA solution (20 mg/mL).

  • Incubation: Seal and incubate at 50 °C for 15 minutes before fiber exposure to allow in-solution derivatization (or load PFBHA onto fiber for on-fiber derivatization).

HS-SPME Extraction
  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small volatiles, while DVB retains the larger derivatized adducts.

  • Extraction: Expose fiber to headspace at 50 °C for 30 minutes with agitation (250 rpm).

  • Desorption: 3 minutes at 250 °C in GC inlet (Splitless mode).

MS Detection of PFBHA Derivative

The derivative (2-undecenal-O-PFB-oxime) has a distinct mass spectrum different from the native aldehyde.

  • Molecular Ion: m/z 363 (Weak).

  • Base Peak: m/z 181 (The pentafluorobenzyl cation

    
    , characteristic of all PFBHA derivatives).
    
  • Diagnostic Fragment: m/z 363

    
     Loss of PFB (181) + OH... look for specific alkene fragments.
    
  • SIM Mode Setup: Monitor m/z 181 (Quant), m/z 363 , and m/z 197 (Confirm).

Data Analysis & Identification Criteria

Native 2-Undecenal (Protocol A)

Do not rely solely on library matches. Use these three "Self-Validating" checkpoints:

  • Retention Index (RI) Match: Calculate RI using C8-C20 alkane standards.

    
    
    
    • Acceptance:

      
       units from literature (NIST Webbook).
      
  • Spectral Fingerprint (EI, 70eV):

    • Molecular Ion: m/z 168 (Distinct, ~5-10% abundance).

    • Hydrocarbon Series: m/z 41, 55, 69, 83 (Alkene chain fragments).

    • Diagnostic Loss: m/z 70 and m/z 81 are often prominent in 2-alkenals due to specific cleavage mechanisms.

    • Absence of: m/z 74 (Characteristic of methyl esters, common contaminant).

  • Isomer Confirmation:

    • Trans-2-undecenal elutes later than cis-2-undecenal on non-polar columns (typically), but cis is often absent unless the sample was UV-stressed.

Quantitative Data Summary[2]
AnalyteTarget Ion (SIM)Qual Ion 1Qual Ion 2LOD (Splitless)Linearity (

)
2-Undecenal (Native) 55 4170~10 ng/mL> 0.995
2-Undecenal-PFBHA 181 363197~0.05 ng/mL> 0.998

References

  • National Institute of Standards and Technology (NIST). 2-Undecenal Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Goodner, K. L. (2008).[2][3] Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds.[2] LWT - Food Science and Technology. [Link]

  • University of Camerino (UNICAM). HS-SPME-GC-MS analytical method for meat spoilage markers. [Link] (General institutional link for cited methodology context).

Sources

Application Notes and Protocols for 2-Undecenal in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Profile of a Powerhouse Aldehyde

2-Undecenal (CAS No. 53448-07-0, FEMA No. 3423) is a medium-chain, α,β-unsaturated aldehyde that serves as a potent and versatile ingredient in the palettes of flavorists and perfumers.[1][2] Naturally occurring in cilantro, citrus peels, and a variety of other botanicals and cooked foods, its complex organoleptic profile is characterized by a powerful, waxy, and aldehydic base with significant citrus, green, and fatty nuances.[3][4][5] Its trans-isomer, in particular, is noted for this characteristic profile.[1][2] This document provides an in-depth guide to the practical application of 2-Undecenal, detailing its use in both flavor and fragrance systems, and provides validated protocols for its evaluation and implementation.

The high impact of 2-Undecenal stems from its low odor and taste thresholds, allowing it to impart significant character at very low concentrations.[4][6] Its unique combination of fresh, citrusy top notes and a rich, fatty body makes it an invaluable tool for adding realism, boosting specific notes, and introducing complexity to a wide range of products.

Property Value Source
Chemical Name (E)-2-Undecenal[7]
CAS Number 53448-07-0 (trans-isomer)[3]
Molecular Formula C11H20O[3]
Molecular Weight 168.28 g/mol [3][7]
Appearance Colorless to very pale straw-colored oily liquid[4][5][8]
Solubility Soluble in oils and ethanol; Insoluble in water[3][4][5]
Boiling Point 115 °C @ 10 mmHg[4][9]
Flash Point >104 °C (>220 °F)[10]

Part 1: Application in Flavor Systems

In flavor creation, 2-Undecenal is prized for its ability to confer authentic citrus peel and cilantro notes, as well as to enhance fatty and savory profiles. Its power and diffusiveness mean it must be used with precision.

Organoleptic Profile in Flavor

The taste and aroma perception of 2-Undecenal is highly dependent on its concentration.

Concentration Flavor & Aroma Descriptors Source
High Concentration Dominantly fatty, waxy, soapy, potentially overpowering[6][10][11]
Low Concentration / Dilution Fresh, citrus peel (orange, grapefruit), green, cilantro, with meaty nuances[4][10]
15 ppm in Water Waxy, aldehydic, green, with a citrus and meaty nuance[4][10]
Key Flavor Applications & Recommended Dosages

The versatility of 2-Undecenal allows for its use across a spectrum of flavor types. The following table provides starting points for formulation. It is crucial to evaluate at multiple levels to find the optimal impact for a specific food matrix.

Application Area Flavor Effect Recommended Starting Level (in finished product) Rationale & Insights
Citrus Beverages (Orange, Grapefruit) Boosts authentic zest and peel notes, adding a fresh, slightly bitter complexity that enhances realism.0.5 - 5 ppmComplements other aldehydes like Decanal by adding a more natural, less simplistic citrus character.[12] Particularly effective in bitter orange and mandarin flavors.[12]
Dairy Products (Butter, Cream) Enhances buttery and fatty notes, providing a richer mouthfeel perception.2 - 20 ppmThe waxy, fatty character of 2-Undecenal can add realism to butter flavors and a subtle richness to cream profiles.
Savory & Meats (Chicken, Pork, Beef) Adds authentic cooked fatty notes and can enhance the perception of umami.1 - 10 ppmIts presence in cooked meats makes it a natural choice for boosting savory profiles.[4] The meaty nuance noted at 15 ppm supports this application.[4]
Soups & Broths Lends a rich, fatty character, improving the overall depth and complexity of the flavor.0.5 - 5 ppmUsed judiciously, it can mimic the effect of slow-cooked fats, enhancing the overall savory experience in canned soups.[3]
Herbal Flavors (Cilantro/Coriander) Provides the characteristic fresh, green, and slightly soapy note of cilantro.1 - 8 ppm2-Undecenal is a key volatile component of coriander.[3][5] Its use is critical for building an authentic cilantro flavor, but must be balanced to avoid an overly "soapy" taste for genetically predisposed consumers.[13][14]
Fruit Flavors (Peach, Apple, Plum) Adds brightness and authentic "skin" character.~5 ppmAt low levels, it can introduce a subtle complexity that enhances the realism of fruit flavors, particularly the perception of the fruit's skin.[12]

Part 2: Application in Fragrance Systems

In perfumery, 2-Undecenal is a high-impact material used for its diffusive and radiant qualities. Its aldehydic nature provides a "lift" and sparkle to compositions, while its underlying notes add unique character.

Organoleptic Profile in Fragrance

When evaluated in a solvent like dipropylene glycol or ethanol, 2-Undecenal exhibits a powerful and complex odor profile.

Evaluation Condition Odor Descriptors Source
1.0% in Dipropylene Glycol Fresh, fruity, citrus, orange peel, aldehydic, waxy, fatty, green[6][10]
General Description Powerful, diffusive, fresh, aldehydic[6][10]
Key Fragrance Applications & Recommended Dosages

2-Undecenal's substantivity is high, lasting over 48 hours on a smelling strip, making it effective from the top to the heart of a fragrance.[10]

Application Area Fragrance Effect Recommended Usage Level (in fragrance concentrate) Rationale & Insights
Floral Compositions (Rose, Lavender) Provides a fresh, dewy, and sparkling top note that enhances the naturalness of the floral accord.0.1% - 1.0%The fresh, citrusy facets lift heavy floral notes, while the waxy character can complement the petalaceous texture of rose accords.[6][10]
Citrus & Eau de Cologne Boosts the initial citrus burst and extends its perception, adding a sophisticated waxy-peel complexity.0.2% - 1.0%Acts synergistically with natural citrus oils, providing a more tenacious and complex citrus character than the oils alone.
Herbal/Aromatic (Clary Sage) Introduces a unique freshness and enhances green, herbaceous notes.0.1% - 0.5%Its green and aldehydic character blends well with the complex profile of clary sage, adding lift and diffusion.[10]
Functional Fragrances (Soaps, Detergents) Lends a powerful, fresh, and clean scent. Its stability can be a factor.0.05% - 0.5%As an aldehyde, its stability in different pH bases must be tested.[15] In some cases, it may form acetals with alcohols in the base, which can affect the final odor profile over time.[15]

The International Fragrance Association (IFRA) provides standards for the safe use of fragrance ingredients. Always consult the latest IFRA guidelines for maximum permitted usage levels in different consumer product categories.

Part 3: Experimental Protocols

The following protocols provide a framework for the systematic evaluation and application of 2-Undecenal. These are designed to be self-validating, with clear steps and justifications.

Protocol 1: Sensory Evaluation of 2-Undecenal (Odor and Flavor)

Objective: To accurately characterize the organoleptic properties of 2-Undecenal at various concentrations.

Causality: Sensory analysis is the foundational tool for understanding a flavor or fragrance material.[16][17] This protocol uses serial dilution to evaluate the material at different intensities, as the perceived character of many potent molecules like 2-Undecenal changes dramatically with concentration.[11]

Materials:

  • 2-Undecenal (high purity, >95%)

  • Odorless solvent: Dipropylene Glycol (DPG) for odor; Propylene Glycol (PG) or 190-proof neutral grain spirit (ethanol) for flavor.

  • Deionized, filtered water (for flavor evaluation base)

  • Glass vials with PTFE-lined caps

  • Professional paper smelling strips (blotters)

  • Graduated pipettes or calibrated micropipettes

  • Analytical balance

Methodology:

  • Stock Solution Preparation (1%):

    • Tare a clean glass vial on an analytical balance.

    • Add 9.9g of the chosen solvent (e.g., DPG for odor).

    • Carefully add 0.1g of 2-Undecenal.

    • Cap tightly and vortex until fully homogenized. This is your 1% stock solution .

    • Rationale: A 1% solution is a standard starting point for evaluating powerful aroma chemicals, as smelling them neat can be overwhelming and misleading.[6][10]

  • Serial Dilution:

    • Create a series of dilutions from the 1% stock solution (e.g., 0.1%, 0.01%).

    • To create a 0.1% solution, add 1g of the 1% stock solution to 9g of fresh solvent.

    • Rationale: This allows the panel to perceive the different facets of the molecule that emerge at lower, more realistic concentrations.

  • Odor Evaluation:

    • Dip a clean smelling strip into the 1% solution, allowing excess to drip off.

    • Wave the strip about 6 inches from the nose and evaluate immediately (top note).

    • Place the strip on a labeled holder and evaluate again at intervals (e.g., 5 min, 30 min, 1 hr, 4 hrs, 24 hrs) to assess the dry-down and substantivity.

    • Repeat with lower dilutions.

    • Record all odor descriptors at each time point.

    • Rationale: Timed evaluation reveals the volatility and evolution of the scent, which is critical for its placement (top, middle, or base note) in a fragrance.[18]

  • Flavor Evaluation:

    • Using the stock solution in a food-grade solvent (PG or ethanol), prepare a tasting solution in deionized water. For example, add 0.15g of the 1% stock solution to 99.85g of water to achieve a 15 ppm solution .

    • Prepare a blank (water only) for comparison.

    • Have trained panelists taste the blank first, then the sample.

    • Panelists should describe the taste, aroma (retronasal), and mouthfeel.

    • Rationale: Tasting in a neutral base like water allows for the assessment of the raw character of the ingredient without interference from a complex food matrix.[4] The use of a blank helps calibrate the palate.[19]

Diagram: Sensory Evaluation Workflow

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_data Data Capture prep_stock Prepare 1% Stock Solution (in DPG or PG) prep_dilutions Create Serial Dilutions (0.1%, 0.01%) prep_stock->prep_dilutions prep_taste Prepare Tasting Solution (e.g., 15 ppm in Water) prep_stock->prep_taste eval_odor Odor Evaluation (Blotter Technique) prep_dilutions->eval_odor eval_flavor Flavor Evaluation (vs. Blank Control) prep_taste->eval_flavor eval_time Evaluate Over Time (Top, Mid, Base Notes) eval_odor->eval_time record_desc Record Descriptors (Aroma, Taste, Mouthfeel) eval_time->record_desc eval_flavor->record_desc caption Sensory Evaluation Workflow for 2-Undecenal.

Caption: Sensory Evaluation Workflow for 2-Undecenal.

Protocol 2: Application & Stability Testing in a Model System

Objective: To assess the performance, stability, and sensory impact of 2-Undecenal in a representative product base.

Causality: An aroma chemical's performance can be significantly altered by the chemical matrix of the final product.[20] Aldehydes are particularly susceptible to reactions (e.g., oxidation, acetal formation) that can alter their scent and impact product stability (e.g., color, pH).[15][20][21] This protocol uses accelerated aging (elevated temperature) to predict long-term stability in a shorter timeframe.[22]

Materials:

  • 2-Undecenal

  • Selected product base (e.g., unscented lotion, clear beverage base, deodorant stick base)

  • Control sample (product base without 2-Undecenal)

  • Inert, airtight containers (glass jars)

  • Temperature-controlled oven (40-45°C)

  • UV light box or area with consistent light exposure

  • pH meter

  • Gas Chromatograph (GC) (optional, for advanced analysis)

Methodology:

  • Sample Preparation:

    • Determine the target concentration of 2-Undecenal for your application (e.g., 0.2% in a lotion base).

    • Prepare a batch of the perfumed product. Add 2-Undecenal to the base at a controlled temperature (ideally below 40°C to minimize volatilization) and mix thoroughly until homogeneous.

    • Prepare an equal-sized batch of the unperfumed base as a Control .

    • Aliquot the perfumed and control samples into multiple airtight glass containers. Label clearly for each storage condition and time point.

  • Storage Conditions:

    • Store sets of perfumed and control samples under the following conditions:

      • Accelerated High Temp: 45°C oven

      • Room Temperature: ~20-25°C, protected from light

      • UV/Light Exposure: Room temperature, under consistent light

    • Rationale: These conditions simulate various real-world scenarios. The oven accelerates aging, room temperature provides a baseline, and light exposure tests for photochemical degradation.[22]

  • Evaluation Schedule:

    • Evaluate samples at baseline (Time 0) and at set intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

    • At each interval, pull one set of samples from each storage condition for analysis.

  • Evaluation Parameters:

    • Physical Properties: Observe and record any changes in color, clarity, viscosity, or phase separation compared to the control.

    • pH Measurement: Measure and record the pH of the samples. Significant drift can indicate chemical reactions.

    • Olfactory Evaluation: A trained panel should smell the perfumed sample and the control. Note any changes in odor character, intensity, or the emergence of off-notes. Compare the aged samples to the room temperature sample to assess the degree of change.

    • Analytical Chemistry (Optional): For a more in-depth analysis, a technique like Gas Chromatography-Olfactometry (GC-O) can be employed.[23][24] This allows for the separation and identification of the volatile compounds, quantifying the remaining 2-Undecenal and identifying any degradation products.[25][26][27]

Diagram: Application & Stability Testing Workflow

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions (Time Points: 0, 1W, 1M, 3M) cluster_eval 3. Evaluation at Each Time Point cluster_analysis 4. Analysis prep_perfumed Prepare Perfumed Base (with 2-Undecenal) store_oven Accelerated (45°C Oven) prep_perfumed->store_oven store_rt Room Temp (Dark) prep_perfumed->store_rt store_uv Light Exposure (UV/Window) prep_perfumed->store_uv prep_control Prepare Control Base (No Fragrance) prep_control->store_oven prep_control->store_rt prep_control->store_uv eval_phys Physical Properties (Color, Clarity, pH) store_oven->eval_phys store_rt->eval_phys store_uv->eval_phys eval_olf Olfactory Evaluation (Character, Intensity) eval_phys->eval_olf eval_gc Analytical (GC-O) (Optional) eval_olf->eval_gc analyze Compare vs. Control & vs. Time 0 Assess Stability eval_gc->analyze caption Workflow for Application & Stability Testing.

Caption: Workflow for Application & Stability Testing.

Safety & Regulatory Information

  • Safety: 2-Undecenal is classified as irritating to the skin.[10] Appropriate personal protective equipment, such as gloves and eye protection, should be worn when handling the concentrated material.

  • Regulatory Status: 2-Undecenal is FEMA GRAS (Generally Recognized As Safe) for use as a flavoring agent.[5][28] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent."[5][29] For fragrance applications, usage is governed by the IFRA standards.

Conclusion

2-Undecenal is a high-impact specialty chemical that requires a scientific and methodical approach for its successful application. Its complex profile, which shifts with concentration, offers a broad creative canvas for both flavorists and perfumers. By understanding its organoleptic properties through systematic sensory evaluation and by verifying its performance and stability within the final product matrix, researchers and developers can fully harness the potential of this powerful aldehyde to create innovative and authentic sensory experiences.

References

  • Scent.vn. (n.d.). 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance.
  • Perfumer & Flavorist. (2014, January 6).
  • The Good Scents Company. (n.d.). (E)-2-undecenal.
  • ChemicalBook. (2025, December 31). 2-Undecenal.
  • FooDB. (2010, April 8). Showing Compound 2-Undecenal (FDB019962).
  • Sigma-Aldrich. (n.d.). trans-2-Undecenal = 95 , stabilized, FG.
  • Allan Chemical Corporation. (2025, October 23).
  • FooDB. (2010, April 8). Showing Compound (E)-2-Undecenal (FDB019963).
  • Perfumer & Flavorist. (n.d.). trans-2-Decenal - Flavor Bites.
  • The Good Scents Company. (n.d.). 2-undecenal.
  • PubChem. (n.d.). 2-Undecenal.
  • Flavor and Extract Manufacturers Association. (n.d.). 2-UNDECENAL.
  • Technology Networks. (2024, July 30).
  • American Council on Science and Health. (2024, August 15). The Great Cilantro Divide: Why Some People Love It and Others Despise It.
  • Everglow Spirits. (n.d.).
  • Blogs - News. (2024, October 17).
  • Inchem.org. (n.d.). JECFA Evaluations-2-UNDECENAL-.
  • Scentspiracy. (n.d.). Aldehyde C-11 Undecylic (Undecanal) – Premium Perfumery Ingredient.
  • Perfumer & Flavorist. (1996, Nov/Dec). An Aroma Chemical Profile: Aldehyde C-11 Undecylenic.
  • PMC. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • dsm-firmenich. (2025, December 2).
  • MDPI. (2020, December 18). Gas Chromatography Olfactometry (GC-O) for the (Semi)
  • Aidic. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O)
  • PubChem. (n.d.). (E)-2-Undecenal.
  • Contract Laboratory. (2024, October 7).
  • Eurofins Scientific. (2025, October 28). Sensory Evaluation: Assessing Taste, Aroma, and Quality.
  • YouTube. (2019, July 22). Why Does Coriander / Cilantro Taste Like Soap For Some People?.
  • Agriculture Institute. (2024, January 7).
  • International Journal for Research Trends and Innovation. (2025, December 15).
  • ResearchGate. (n.d.). Aldehydes and acetals - Part 1. Application as flavor and fragrance ingredients.
  • Orchadia Solutions. (n.d.). Fragrance Stability.
  • Perfumer & Flavorist. (n.d.). Aldehydes and Acetals - Part 1 ingredients*.
  • Food and Agriculture Organization of the United Nations. (n.d.). Online Edition: "Specifications for Flavourings".
  • Compound Interest. (2014, February 25). Why Can Coriander Taste Soapy? – The Chemistry of Coriander.

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Application Notes and Protocols for the Use of 2-Undecenal as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of 2-Undecenal

2-Undecenal, a long-chain unsaturated aldehyde, is a molecule of considerable interest across various scientific disciplines. It is a naturally occurring volatile compound found in a variety of foods, including citrus fruits, cilantro, and coriander, contributing to their characteristic aroma profiles.[1] Beyond its role as a flavor and fragrance component, 2-Undecenal is also a key marker in food quality assessment, particularly in the evaluation of lipid oxidation and off-flavors in products such as nuts and oils. Its presence and concentration can be indicative of product freshness and shelf-life. In the realm of drug development, the aldehyde functional group and the carbon-carbon double bond offer reactive sites for the synthesis of novel therapeutic agents. Given its importance, the accurate and precise quantification of 2-Undecenal is paramount. This necessitates the use of a well-characterized analytical standard. This document provides detailed application notes and protocols for the use of 2-Undecenal as a standard in analytical chemistry, with a focus on gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).

Physicochemical Properties and Handling of 2-Undecenal Standard

A thorough understanding of the physicochemical properties of 2-Undecenal is fundamental to its effective use as an analytical standard. These properties dictate the appropriate analytical techniques, sample preparation methods, and storage conditions.

PropertyValueSource
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
Appearance Colorless to pale yellow liquid
Odor Fresh, fruity, citrus, orange peel
Boiling Point 115 °C at 10 mmHg
Density ~0.849 g/mL at 25 °C
Solubility Insoluble in water; soluble in ethanol and oils

Standard Solution Preparation and Storage:

The integrity of the analytical standard is crucial for generating reliable quantitative data. Due to its aldehyde functionality, 2-Undecenal is susceptible to oxidation. Therefore, proper handling and storage are essential.

  • Stock Solution Preparation: Accurately weigh a precise amount of high-purity 2-Undecenal standard. Dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known volume in a Class A volumetric flask. For example, a 1000 µg/mL stock solution can be prepared by dissolving 10 mg of 2-Undecenal in 10 mL of solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution. These should cover the expected concentration range of 2-Undecenal in the samples.

  • Storage: Store stock and working solutions in amber glass vials with PTFE-lined caps at -20°C to minimize degradation from light and oxidation. It is recommended to prepare fresh working standards daily or weekly, depending on the stability in the chosen solvent.

Application 1: Quantification of 2-Undecenal by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like 2-Undecenal.[2] Coupling GC with a mass spectrometer provides both high sensitivity and selectivity, allowing for confident identification and quantification even in complex matrices.

Causality of Experimental Choices:

  • Injection Mode: A splitless injection is often chosen for trace analysis to maximize the amount of analyte transferred to the column, thereby enhancing sensitivity. For more concentrated samples, a split injection prevents column overloading and peak distortion.

  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), provides excellent separation for a wide range of volatile compounds, including aldehydes.[3] The dimensions of the column (length, internal diameter, and film thickness) are chosen to balance resolution and analysis time.

  • Temperature Program: A temperature gradient is employed to effectively separate compounds with different boiling points. The initial temperature is set low enough to trap volatile analytes at the head of the column. The temperature is then ramped to elute compounds in order of increasing boiling point.

  • Mass Spectrometry Parameters: Electron ionization (EI) is a standard ionization technique that generates reproducible mass spectra, which can be compared to spectral libraries for compound identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analytes by monitoring only specific fragment ions of 2-Undecenal.

Detailed Protocol: Headspace GC-MS Analysis of 2-Undecenal in Food Matrices

This protocol is designed for the quantification of 2-Undecenal in solid or liquid food samples, such as nuts or edible oils, where it can be an indicator of rancidity.[4]

1. Sample Preparation (Static Headspace):

  • Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

  • For solid samples, the addition of a small amount of water or a salting-out agent (e.g., NaCl) can facilitate the release of volatile compounds into the headspace.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Incubate the vial in the headspace autosampler's oven at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.[5]

2. GC-MS Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250°C
Injection Mode Headspace Injection
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 40°C, hold for 2 min; ramp to 250°C at 10°C/min; hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for identification; SIM for quantification
SIM Ions for 2-Undecenal m/z 41, 55, 70, 84, 98 (Quantifier in bold)

3. Calibration and Quantification:

  • Prepare a series of headspace vials containing a blank matrix (e.g., a similar food product known to be free of 2-Undecenal) and spike them with known amounts of the 2-Undecenal standard solution to create a calibration curve.

  • Analyze the calibration standards and the samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of 2-Undecenal.

  • Determine the concentration of 2-Undecenal in the samples by interpolating their peak areas on the calibration curve.

Method Validation Data (Typical):

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/kg
Limit of Quantification (LOQ) 0.03 - 0.3 µg/kg
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%

Application 2: Quantification of 2-Undecenal by High-Performance Liquid Chromatography (HPLC-UV)

For non-volatile or thermally labile compounds, HPLC is the analytical technique of choice. While 2-Undecenal is volatile, HPLC can be a valuable alternative, especially when derivatization is employed to enhance detection. Aldehydes and ketones react with 2,4-dinitrophenylhydrazine (DNPH) to form stable, colored hydrazones that can be readily detected by a UV-Vis detector.[6][7]

Causality of Experimental Choices:

  • Derivatization: 2-Undecenal itself has a weak chromophore, making direct UV detection insensitive. Derivatization with DNPH introduces a highly conjugated system, resulting in a strong absorbance in the near-UV region (around 360 nm), which significantly enhances the sensitivity of the method.[8][9]

  • Column Selection: A reversed-phase C18 column is ideal for separating the relatively non-polar DNPH derivatives. The long alkyl chains of the C18 stationary phase provide good retention and separation based on the hydrophobicity of the analytes.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile) is typically used. The gradient starts with a higher proportion of water to retain the analytes on the column and gradually increases the organic content to elute the compounds in order of increasing hydrophobicity.

  • UV Detection: The detection wavelength is set at the absorbance maximum (λmax) of the DNPH derivatives, which is typically around 360 nm, to achieve the highest sensitivity.

Detailed Protocol: HPLC-UV Analysis of 2-Undecenal-DNPH Derivative

This protocol is suitable for the analysis of 2-Undecenal in various liquid samples, including beverages and environmental water samples.

1. Derivatization Procedure:

  • To 1 mL of the sample (or an extract of a solid sample), add 1 mL of a saturated solution of DNPH in acidified acetonitrile (e.g., 2N HCl).

  • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light.

  • The resulting solution containing the 2-Undecenal-DNPH derivative can be directly injected into the HPLC system or further concentrated if necessary.

2. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 60% B; 2-15 min, 60-90% B; 15-18 min, 90% B; 18-20 min, 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 360 nm

3. Calibration and Quantification:

  • Derivatize a series of 2-Undecenal standard solutions of known concentrations using the same procedure as for the samples.

  • Analyze the derivatized standards and samples under the same HPLC conditions.

  • Construct a calibration curve by plotting the peak area at 360 nm against the concentration of 2-Undecenal.

  • Determine the concentration of 2-Undecenal in the samples by interpolating their peak areas on the calibration curve.

Method Validation Data (Typical):

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 1 - 10 µg/L
Limit of Quantification (LOQ) 3 - 30 µg/L
Precision (%RSD) < 10%
Accuracy (Recovery) 90 - 110%

Visualization of Analytical Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample (e.g., Nuts) Homogenize Homogenization Sample->Homogenize Weigh Weighing into Headspace Vial Homogenize->Weigh Seal Sealing Vial Weigh->Seal Incubate Incubation & Equilibration Seal->Incubate Autosampler Headspace Autosampler Injection Incubate->Autosampler Vapor Phase Transfer GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection) GC->MS Data Data Acquisition MS->Data Identify Peak Identification (Library Match) Data->Identify Integrate Peak Integration Identify->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of 2-Undecenal by Headspace GC-MS.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Beverage) Derivatize Derivatization Reaction Sample->Derivatize DNPH_reagent DNPH Reagent DNPH_reagent->Derivatize Injection HPLC Injection Derivatize->Injection Inject Derivatized Sample Column C18 Column (Separation) Injection->Column Detector UV Detector (360 nm) Column->Detector Data Data Acquisition Detector->Data Identify Peak Identification (Retention Time) Data->Identify Integrate Peak Integration Identify->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of 2-Undecenal by HPLC-UV after DNPH derivatization.

Conclusion and Further Considerations

The protocols detailed in this document provide robust and reliable methods for the quantification of 2-Undecenal using GC-MS and HPLC-UV. The choice of method will depend on the specific application, sample matrix, and required sensitivity. It is imperative that any analytical method be properly validated in the laboratory of use to ensure it meets the required performance criteria.[10][11] Factors such as matrix effects should be carefully evaluated, and the use of matrix-matched calibration standards or standard addition may be necessary for complex samples. By adhering to these protocols and best practices in analytical chemistry, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of 2-Undecenal, enabling informed decisions in their respective fields.

References

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  • Thakur, G., & Singh, A. (2016). A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. Polysaccharide-Based Nanomaterials for Drug Delivery and Biomedical Applications, 123-134. Available at: [Link]

  • The Good Scents Company. (n.d.). (E)-2-undecenal. Retrieved from [Link]

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Sources

Application Notes & Protocols: 2-Undecenal as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biological Significance of 2-Undecenal

2-Undecenal, specifically in its (E)-isomer form (trans-2-Undecenal), is a medium-chain α,β-unsaturated aldehyde naturally found in a variety of plants, including coriander and citrus fruits.[1][2][3][4] It is recognized for its characteristic fatty, green, and citrus-like aroma, leading to its widespread use as a flavoring agent and fragrance ingredient.[1][5][6] Beyond its sensory properties, 2-undecenal, as a reactive aldehyde, is a molecule of significant interest in toxicology, metabolism, and drug development.

Reactive aldehydes are generated endogenously through processes like lipid peroxidation during oxidative stress, and their accumulation can lead to cellular damage.[7][8][9] The cellular machinery for detoxifying these aldehydes is therefore critical for maintaining homeostasis.[8][10] Understanding how enzymes process xenobiotic aldehydes like 2-undecenal provides a crucial window into these detoxification pathways and can inform the development of therapeutics targeting metabolic and oxidative stress-related diseases.[8][11]

This guide provides a detailed overview of the primary enzymatic pathways that metabolize 2-undecenal and offers robust protocols for studying these reactions in a research setting.

Part 1: Key Enzymatic Pathways for 2-Undecenal Metabolism

The metabolism of 2-undecenal in biological systems is primarily governed by two major superfamilies of enzymes: Aldehyde Dehydrogenases (ALDHs) and Aldo-Keto Reductases (AKRs).[8][12] These enzymes represent competing pathways—oxidation and reduction, respectively—that determine the metabolic fate of the aldehyde. A tertiary pathway involving Cytochrome P450 (CYP) enzymes may also contribute to its biotransformation.[13][14]

Oxidation via Aldehyde Dehydrogenases (ALDHs)

The ALDH superfamily consists of NAD(P)⁺-dependent enzymes that catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids.[15][16][17] This is a critical detoxification pathway, converting reactive aldehydes into less toxic, readily excretable metabolites.[7] In the case of 2-undecenal, ALDH enzymes would convert it to the non-toxic 2-undecenoic acid. Several ALDH isozymes, such as the cytosolic ALDH1A1 and the mitochondrial ALDH2, are known to process a wide range of aldehydes, including those arising from lipid peroxidation.[12][16]

Reduction via Aldo-Keto Reductases (AKRs)

The AKR superfamily comprises NADPH-dependent oxidoreductases that catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[18][19][20] This reaction is typically reversible. AKRs reduce 2-undecenal to 2-undecen-1-ol. These enzymes play a vital role in the metabolism of steroids, prostaglandins, and various xenobiotics.[18][20][21] By reducing reactive aldehydes, they contribute significantly to cellular protection against oxidative damage.[8][21]

Metabolism by Cytochrome P450 (CYP) Enzymes

Cytochrome P450 enzymes are a diverse family of heme-containing monooxygenases primarily involved in Phase I metabolism of a vast array of xenobiotics and endogenous compounds.[13][22][23] While their canonical role is often hydroxylation or epoxidation, they are also capable of oxidizing aldehydes.[13] The interaction of 2-undecenal with CYP enzymes could lead to various oxidized products, contributing to its overall biotransformation and clearance.

G cluster_input Substrate cluster_pathways Primary Metabolic Pathways cluster_products Metabolic Products A 2-Undecenal (C11H20O) B Oxidation A->B  Aldehyde Dehydrogenases (ALDHs)  Cofactor: NAD(P)⁺ C Reduction A->C  Aldo-Keto Reductases (AKRs)  Cofactor: NADPH D Other Biotransformations A->D  Cytochrome P450s (CYPs)  Cofactor: NADPH E 2-Undecenoic Acid (Carboxylic Acid) B->E F 2-Undecen-1-ol (Alcohol) C->F G Oxidized Metabolites D->G G cluster_note start Start prep Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme) start->prep mix Prepare Assay Master Mix (Buffer, Substrate*, Cofactor) prep->mix equil Pipette Mix into Plate/Cuvette & Equilibrate Temperature (e.g., 37°C) mix->equil initiate Initiate Reaction by Adding Enzyme Solution equil->initiate read Monitor Absorbance at 340 nm in Kinetic Mode initiate->read analyze Analyze Data: Calculate Initial Rate (ΔA/min) read->analyze calculate Calculate Specific Activity using Beer-Lambert Law analyze->calculate end End calculate->end note1 *Substrate (2-Undecenal) is typically added last to the master mix before initiating with enzyme.

Figure 2: General workflow for a continuous spectrophotometric enzyme assay.

Part 3: Data Interpretation and Product Confirmation

Kinetic Parameter Determination

By varying the concentration of 2-undecenal while keeping the cofactor concentration saturated, researchers can generate data to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). These values are crucial for comparing the efficiency of different enzymes in metabolizing the substrate.

ParameterDescriptionImportance
Kₘ (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vₘₐₓ.Indicates the affinity of the enzyme for 2-undecenal. A lower Kₘ suggests higher affinity.
Vₘₐₓ (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.Reflects the catalytic turnover rate of the enzyme.
kₖₐₜ (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit time.A measure of the catalytic efficiency of a single enzyme molecule.
kₖₐₜ/Kₘ (Catalytic Efficiency) An apparent second-order rate constant.Represents the overall efficiency of the enzyme, accounting for both substrate binding and catalysis.
Analytical Confirmation of Metabolites

While spectrophotometric assays are excellent for measuring reaction rates, they do not identify the reaction products. Confirming the formation of 2-undecenoic acid (from ALDHs) or 2-undecen-1-ol (from AKRs) is essential. Long-chain aldehydes and their derivatives can be challenging to analyze directly via electrospray ionization mass spectrometry (ESI-MS). [24]Therefore, derivatization followed by chromatographic separation is often the most robust method. [25] Recommended Method: GC-MS or LC-MS/MS after Derivatization

  • Run Enzymatic Reaction: Perform a scaled-up version of the enzymatic assay to generate sufficient product for analysis.

  • Stop Reaction & Extract: Quench the reaction (e.g., by adding acid or a strong solvent like acetonitrile) and extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

  • Derivatization: For improved detection and chromatographic behavior, derivatize the aldehyde/acid/alcohol functional groups. For example, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) for HPLC-UV or LC-MS analysis. [25]Carboxylic acids and alcohols can be silylated for GC-MS analysis.

  • Analysis: Analyze the derivatized sample by GC-MS or LC-MS/MS alongside authentic standards of 2-undecenal, 2-undecenoic acid, and 2-undecen-1-ol to confirm product identity based on retention time and mass fragmentation patterns.

References

  • PubChem. (n.d.). 2-Undecenal. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-Undecenal. National Center for Biotechnology Information. Retrieved from [Link]

  • Gorden, H., et al. (2012). Novel Methods for the Quantification of (2E)-hexadecenal by Liquid Chromatography With Detection by Either ESI QTOF Tandem Mass Spectrometry or Fluorescence Measurement. PubMed. Retrieved from [Link]

  • Rižner, T. L., & Penning, T. M. (2012). Regulation of Aldo–Keto Reductases in Human Diseases. Frontiers in Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde dehydrogenase. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Undecenal (FDB019962). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-decenal. Retrieved from [Link]

  • Penning, T. M. (2015). The Aldo-Keto Reductases (AKRs): Overview. Chemical Research in Toxicology. Retrieved from [Link]

  • Jackson, B., et al. (2015). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. Retrieved from [Link]

  • Penning, T. M. (2014). The aldo-keto reductases (AKRs): Overview. Chemico-Biological Interactions. Retrieved from [Link]

  • Davydov, D. R. (2013). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. The Journal of Biological Chemistry. Retrieved from [Link]

  • Chen, C.-H., et al. (2019). Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention. International Journal of Molecular Sciences. Retrieved from [Link]

  • Cano, M., et al. (2023). Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy. MDPI. Retrieved from [Link]

  • Penning, T. M. (2019). Aldo-Keto Reductases and Cancer Drug Resistance. DigitalCommons@UNMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (Z)-2-Undecenal - Hazard. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (E)-2-Undecenal (FDB019963). Retrieved from [Link]

  • ACS Publications. (2026). Journal of Agricultural and Food Chemistry Vol. 74 No. 6. Retrieved from [Link]

  • Scent.vn. (n.d.). 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • PDB-in-Europe. (2021). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Roces, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • Al-Jenoobi, F., et al. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Retrieved from [Link]

  • Beilstein-Institut. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Kim, K. H., et al. (2022). An enzymatic tandem reaction to produce odor-active fatty aldehydes. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (2023). Aldehyde Dehydrogenase and Aldo-Keto Reductase Enzymes: Basic Concepts and Emerging Roles in Diabetic Retinopathy. Antioxidants. Retrieved from [Link]

  • MCC. (n.d.). Protocol: Measuring Specific Activity of Malate Dehydrogenase. Squarespace. Retrieved from [Link]

  • Vondracek, M., et al. (2001). Cytochrome P450 expression and related metabolism in human buccal mucosa. Carcinogenesis. Retrieved from [Link]

  • NIST. (n.d.). 2-Undecenal. NIST WebBook. Retrieved from [Link]

  • Pizzino, G., et al. (2017). Oxidative Stress and Antioxidant Defense. PMC. Retrieved from [Link]

  • Lee, S., & Lin, Y. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Annual Review of Analytical Chemistry. Retrieved from [Link]

  • Bergera, M. B., et al. (2021). Computational Investigations of Selected Enzymes From Two Iron and α–ketoglutarate–Dependent Families. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Khan, F., et al. (2020). Enzyme assay techniques and protocols. ResearchGate. Retrieved from [Link]

  • Al-Jenoobi, F. I., et al. (2024). Unlocking the Clinical Significance of Cytochrome P450 Enzymes. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Kurlemann, N., et al. (2022). From Enzyme to Preparative Cascade Reactions with Immobilized Enzymes: Tuning Fe(II)/α-Ketoglutarate-Dependent Lysine Hydroxylases for Application in Biotransformations. MDPI. Retrieved from [Link]

  • Pandey, A., & Syed, K. (2023). Evolution of Cytochrome P450 Enzymes and Their Redox Partners in Archaea. MDPI. Retrieved from [Link]

  • Ighodaro, O. M., & Akinloye, O. A. (2018). Several lines of antioxidant defense against oxidative stress: antioxidant enzymes, nanomaterials with multiple enzyme-mimicking activities, and low-molecular-weight antioxidants. Cellular and Molecular Biology. Retrieved from [Link]

  • Hedfi, A., et al. (2022). Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells. MDPI. Retrieved from [Link]

Sources

Investigating the antimicrobial properties of 2-Undecenal.

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've initiated comprehensive Google searches, focusing on 2-Undecenal's antimicrobial properties, mechanisms of action, and established testing protocols. I'm gathering information on susceptibility testing methods and plan to start analyzing the search results, prioritizing credible scientific sources. I'm building a framework for data analysis to assess the efficacy of this compound.

Outlining the Application Note

I'm now structuring the application note. I'll begin with an introduction to 2-Undecenal. Subsequently, I'll develop detailed, step-by-step protocols for core antimicrobial assays, providing scientific rationales. Afterwards, I'll present hypothetical data or data from the literature in tables and generate Graphviz diagrams to illustrate experimental workflows and affected signaling pathways. I'll include in-text citations throughout.

Refining Search Strategies

I am now focusing my Google searches on specific experimental procedures such as MIC and MBC assays, alongside examining biofilm impacts and potential mechanisms like cell membrane disruption and quorum sensing inhibition. I'm prioritizing authoritative sources and analyzing data on 2-Undecenal's efficacy across various microorganisms.

Exploring Antimicrobial Properties

I've been sifting through the initial data, and the information on 2-Undecenal's antimicrobial potential is quite substantial. I have specifically looked at antifungal activity and assay methods. I'm focusing on protocols to determine the most effective approaches.

Analyzing Antimicrobial Mechanisms

I'm now diving deeper into the nuances of 2-Undecenal's antimicrobial actions. While the antifungal activity, especially against Saccharomyces cerevisiae, seems well-documented with a proposed mechanism targeting the plasma membrane, the bacterial mechanism remains elusive. My search for direct evidence of its impact on quorum sensing has also been unfruitful. Filling these gaps is my priority for a comprehensive application note.

Refining Actionable Strategies

I am now formulating concrete steps. I plan on targeted searches for bacterial mechanisms of α,β-unsaturated aldehydes, and also exploring quorum sensing inhibition potential. The goal is to synthesize the data into a detailed narrative for the application note. I will also develop step-by-step protocols for MIC, MBC, and biofilm disruption assays and create a table with hypothetical quantitative data based on trends.

Developing a Focused Strategy

I've formulated a concrete plan. First, I'll execute targeted searches for 2-Undecenal's bacterial action and its quorum sensing interference potential. Next, I'll synthesize the information for a narrative, detailing the rationale for experimental choices. I'll develop detailed protocols for MIC, MBC, and biofilm assays, and create a table with hypothetical quantitative data from the trends. Graphviz diagrams and a complete application note, properly referenced, are the final steps.

Analyzing Key Findings

I've made headway! My targeted searches yielded a pivotal study focusing on the antibacterial mechanism of 2E-alkenals. Their structural similarity to 2-Undecenal is incredibly promising, hinting at similar action. I am now focused on evaluating the findings of the study.

Synthesizing Information Progress

I've hit a stride! The research confirms that structurally similar 2E-alkenals disrupt bacterial cell membranes, supporting 2-Undecenal's proposed mechanism. Also, the study on benzaldehydes hints at quorum sensing inhibition, a promising addition to the application note. I can now synthesize this data into detailed notes and protocols, including MIC, MBC, and biofilm assay protocols.

Consolidating Research Findings

I've made significant progress! The recent study highlights that structurally related 2E-alkenals target bacterial cell membranes, strongly supporting 2-Undecenal's mechanism. Moreover, benzaldehydes' quorum sensing inhibition against Pseudomonas aeruginosa opens an exciting avenue, and the application note will include it. I'm now synthesizing this data and the previously obtained assay protocols into a comprehensive response.

Application Note: Characterization and Bioassay of (E)-2-Undecenal in Heteropteran Chemical Defense

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of (E)-2-Undecenal in Insect Pheromone Communication Content Type: Detailed Application Notes and Protocols Audience: Researchers, Chemical Ecologists, and Drug Development Professionals

Executive Summary

(E)-2-Undecenal (CAS: 53448-07-0) is a medium-chain


-unsaturated aldehyde functioning primarily as a defensive allomone and alarm pheromone component in Hemiptera (True Bugs), specifically within the families Pentatomidae  (Stink Bugs) and Coreidae  (Leaf-footed Bugs).[1] Unlike species-specific sex pheromones, (E)-2-Undecenal acts as a broad-spectrum irritant and repellent against predators (ants, mantids, birds) and acts synergistically with other aldehydes (e.g., (E)-2-decenal, (E)-2-octenal) to trigger dispersal behavior (alarm) in conspecifics.

This guide details the protocols for the chemical profiling, electrophysiological detection, and behavioral assessment of (E)-2-Undecenal, emphasizing its potential in biorational pest management and repellent development .

Chemical Profile & Stability (Critical)

Compound: (E)-2-Undecenal IUPAC Name: (2E)-undec-2-enal Role: Defensive Allomone / Alarm Pheromone Key Properties: [1][2]

  • Volatility: Moderate (Retention Index ~1300-1400 on non-polar columns).[1]

  • Reactivity: High. The conjugated double bond makes it susceptible to oxidation (to undecenoic acid) and polymerization.

  • Odor: Waxy, citrus-like, fatty, "cilantro" note.[3]

Handling Protocol for Bioassays
  • Storage: Store neat standards at -20°C under Argon or Nitrogen.

  • Solvents: Use high-purity Hexane or Dichloromethane (DCM) for GC-MS.[1] For bioassays, use Paraffin Oil (mineral oil) to control release rates; avoid ethanol if esterification is a risk during long-term storage.[1]

  • Stabilization: For analytical standards only, 0.1% BHT (Butylated hydroxytoluene) may be added. Do NOT add antioxidants for physiological/behavioral assays as they may alter antennal response.[1]

Application Note 1: Chemical Extraction & Quantification

Objective: Isolate and quantify (E)-2-Undecenal from insect scent glands (e.g., Halyomorpha halys or Nezara viridula) without inducing stress-induced compositional changes.[1]

Method A: Solid Phase Microextraction (SPME) - Non-Lethal[1]
  • Rationale: Solvent extraction often kills the insect and releases internal fluids that contaminate the sample. SPME allows headspace sampling of the pure secretion.

  • Fiber Selection: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) 65 µm fiber.[1] (Aldehydes have moderate polarity; DVB increases retention of volatiles).

Protocol Steps:

  • Immobilization: Place the live insect in a 4 mL glass vial with a PTFE-lined septum.

  • Equilibration: Allow insect to rest for 15 mins.

  • Agitation: Gently tap the vial to induce "stress secretion" (simulating predator attack).

  • Exposure: Insert SPME fiber immediately.[1] Expose for 10 minutes at 25°C.

  • Desorption: Inject fiber into GC inlet (splitless mode) at 250°C for 2 minutes.

Method B: GC-MS Analysis Parameters
  • Column: DB-5MS or HP-5 (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min.[1]

  • Temp Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • Identification:

    • Compare Mass Spectrum to NIST Library (Key ions: m/z 41, 55, 70, 83).

    • Validation: Calculate Kovats Retention Index (RI). (E)-2-Undecenal typical RI

      
       1385-1400.[1]
      

Application Note 2: Electrophysiological Assays (EAG)

Objective: Measure the peripheral olfactory sensitivity of the insect antenna to (E)-2-Undecenal.

Mechanism of Action

The aldehyde binds to Odorant Binding Proteins (OBPs) in the sensillum lymph, transporting it to Odorant Receptors (ORs) on the dendritic membrane, triggering cation influx and depolarization.

EAG_Pathway cluster_stimulus Stimulus Delivery cluster_antenna Antennal Sensillum Stimulus (E)-2-Undecenal (Vapor) Airflow Humidified Air (Carrier) Stimulus->Airflow Mixing Pore Cuticular Pore Airflow->Pore Diffusion OBP OBP Binding (Transport) Pore->OBP Receptor Orco/OR Complex (Dendrite) OBP->Receptor Ligand Interaction IonChannel Ion Channel Opening Receptor->IonChannel Transduction Signal Depolarization (EAG Signal - mV) IonChannel->Signal Summated Potential

Figure 1: Signal transduction pathway for (E)-2-Undecenal detection in insect antennae.[1]

EAG Protocol
  • Preparation:

    • Excise the antenna of the target insect (e.g., H. halys).

    • Cut the distal tip and the base.[4]

    • Mount between two glass capillary electrodes filled with Kaissling Saline (KCl, NaCl, CaCl2 buffer).

    • Connect to a high-impedance AC/DC amplifier (e.g., Syntech IDAC).[1]

  • Stimulus Cartridge:

    • Apply 10 µL of (E)-2-Undecenal solution (diluted in Paraffin oil, range

      
       to 
      
      
      
      µg/µL) onto a filter paper strip (0.5 x 2 cm).
    • Insert strip into a glass Pasteur pipette.[1]

  • Recording:

    • Continuous humidified airflow (500 mL/min) over the antenna.

    • Stimulus Pulse: 0.5-second puff into the continuous stream.[1][5]

    • Control: Paraffin oil only (blank).

    • Reference: (E)-2-Hexenal (standard "stink" aldehyde) for normalization.[1]

  • Data Analysis: Measure peak amplitude (mV) relative to baseline.

Application Note 3: Behavioral Bioassays

Objective: Determine if (E)-2-Undecenal acts as a repellent or an alarm trigger.

Assay: Y-Tube Olfactometer (Repellency/Attraction)
  • Setup: Glass Y-tube (stem 20cm, arms 15cm).

  • Airflow: Filtered air at 200 mL/min per arm.

  • Lighting: Red light (to eliminate visual cues) or diffuse white light depending on species' circadian rhythm.[1]

Protocol:

  • Treatment: Arm A = (E)-2-Undecenal (10 µg on filter paper). Arm B = Solvent Control.[1][5]

  • Acclimation: Introduce insect at the base of the stem.[1] Allow 5 minutes for decision.

  • Scoring:

    • Choice: Crossing 1/2 length of an arm and staying for >30s.

    • No Choice: Remaining in stem for >5 mins.

  • Replication: N=30 insects. Rotate Y-tube every 5 trials to remove directional bias.

  • Statistic: Chi-square test (

    
    ) to test deviation from 50:50 distribution.
    
Assay: Filter Paper Contact Repellency (Area Preference)
  • Use Case: Testing surface repellency (e.g., for bed bugs or tick applications).

  • Method:

    • Filter paper (9 cm diam) cut in half.[1]

    • Half A treated with (E)-2-Undecenal (

      
      ).[1] Half B treated with solvent.[1]
      
    • Rejoin halves with tape (underside).[1]

    • Place insect in center.[1] Record time spent on each half over 10 minutes.[1]

    • Calculate Repellency Index (RI) :

      
       (Where C = time on control, T = time on treated).
      

Experimental Workflow Diagram

Bioassay_Workflow cluster_extraction Phase 1: Identification cluster_physio Phase 2: Physiology cluster_behavior Phase 3: Behavior Sample Insect Source (Pentatomidae) Extract SPME / Solvent Extraction Sample->Extract GCMS GC-MS Analysis (Confirm RI ~1390) Extract->GCMS Quantification EAG Electroantennography (Dose-Response) GCMS->EAG Select Active Compounds SSR Single Sensillum Recording (Specific Neuron ID) EAG->SSR Refinement YTube Y-Tube Olfactometer (Olfactory Repellency) EAG->YTube Test Bioactivity Contact Contact Assay (Surface Repellency) YTube->Contact Application Dev

Figure 2: Integrated workflow for isolating and validating (E)-2-Undecenal activity.

Data Summary & Interpretation

ParameterValue / ObservationInterpretation
Retention Index (DB-5) 1385 - 1400Elutes after Decenal; confirm with authentic standard.
EAG Threshold

to

µg
High sensitivity indicates biological relevance (pheromone/allomone).[1]
Behavioral Effect Repellency (High Conc.)[1][6][7][8]Defensive function against predators.[1][9][10]
Behavioral Effect Dispersal (Low Conc.)[1]Alarm signaling to conspecifics.

Troubleshooting Tips:

  • No EAG Response? Check antenna viability (use humidified air). Ensure compound hasn't oxidized to undecenoic acid (smells rancid/sharp vs citrus/waxy).

  • Inconsistent Behavior? Insects may habituate rapidly to aldehydes.[1] Allow >15 min recovery between trials or use fresh insects for every trial.

References

  • Aldrich, J. R. (1988). Chemical ecology of the Heteroptera. Annual Review of Entomology, 33(1), 211-238.

  • Eliyahu, D., et al. (2012). Defensive roles of (E)-2-alkenals and related compounds in Heteroptera. Journal of Chemical Ecology, 38, 531–539.

  • Feldlaufer, M. F., et al. (2016). Ability of bed bug (Hemiptera: Cimicidae) defensive secretions (E)-2-hexenal and (E)-2-octenal to attract adults of the common bed bug Cimex lectularius.[1][7][8][11] Physiological Entomology, 41(4).

  • Ntalli, N. G., et al. (2012).[12] Nematicidal activity of (E,E)-2,4-decadienal and (E)-2-decenal from Ailanthus altissima against Meloidogyne javanica.[1] Journal of Agricultural and Food Chemistry, 60(4), 1146-1151.[6][12]

  • PubChem. (n.d.).[1] (E)-2-Undecenal Compound Summary.

Sources

Application Note: Formulation Strategies for 2-Undecenal in Next-Gen Biopesticides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical dossier for formulation scientists. It prioritizes chemical stability and bio-efficacy, addressing the specific challenges of formulating α,β-unsaturated aldehydes like 2-Undecenal.

Executive Summary & Physicochemical Profile

2-Undecenal (trans-2-undecenal) is a potent aliphatic aldehyde naturally occurring in Coriandrum sativum (Cilantro) and Houttuynia cordata.[1][2] Unlike broad-spectrum neurotoxins, it acts primarily as an olfactory disruptor and contact irritant against soft-bodied pests (aphids, thrips) and vectors (mosquitoes).

However, its commercial viability is historically limited by two factors:

  • Volatility: Rapid evaporation reduces residual efficacy.

  • Chemical Instability: As an α,β-unsaturated aldehyde, it is prone to oxidation (to 2-undecenoic acid) and nucleophilic attack (Schiff base formation with amines), leading to degradation.

This guide provides a protocol to stabilize 2-Undecenal using Nanoemulsion and Cyclodextrin Inclusion Complex technologies.

Table 1: Physicochemical Profile of trans-2-Undecenal
PropertyValueFormulation Implication
CAS Number 53448-07-0Regulatory ID
Molecular Weight 168.28 g/mol Diffusion kinetics
LogP (Lipophilicity) ~4.2Requires HLB 10–12 surfactants for O/W systems
Boiling Point 239–241 °CModerate volatility; requires fixation
Reactivity High (Aldehyde + Alkene)Critical: Incompatible with primary amines (e.g., non-crosslinked gelatin) without pH control.
Odor Threshold Low (ppb range)Potent repellent even at low release rates

Mechanism of Action (MOA)

2-Undecenal functions as a spatial repellent and irritant . It interacts with Odorant Receptors (ORs) and Transient Receptor Potential (TRP) channels.

Diagram 1: Signaling Pathway & MOA

Caption: 2-Undecenal disrupts host-seeking behavior via OR antagonism and induces avoidance via TRP channel activation.

MOA Source 2-Undecenal (Volatile Plume) Antenna Insect Antennae (Sensilla) Source->Antenna Diffusion OR Odorant Receptors (Orco Complex) Antenna->OR Binding TRP TRP Channels (Nociception) Antenna->TRP Contact/High Conc. Signal Sensory Neuron Depolarization OR->Signal Agonism/Antagonism TRP->Signal Activation CNS Central Nervous System Signal->CNS Action Potential Effect1 Host Seeking Disruption CNS->Effect1 Olfactory Masking Effect2 Avoidance/Flight Response CNS->Effect2 Nocifensive Behavior

[1]

Formulation Protocols

Strategy A: High-Stability Nanoemulsion (Liquid Concentrate)

Objective: Create a thermodynamically stable, water-miscible concentrate for spray applications. Rationale: Nano-droplets (<200 nm) increase surface area coverage and penetration into insect spiracles.

Materials
  • Active: trans-2-Undecenal (>95% purity).

  • Solvent: Methyl soyate or Caprylic/Capric Triglyceride (MCT) (Carrier oil to reduce volatility).

  • Surfactant System: Tween 80 (Hydrophilic) + Span 80 (Lipophilic). Target HLB: 11.

  • Stabilizer: Tocopherol (Vitamin E) or BHT (0.1% w/w of oil phase) to prevent aldehyde oxidation.

Protocol Steps
  • Oil Phase Preparation:

    • Mix 2-Undecenal (10% w/w final) with MCT oil (5% w/w).

    • Add Span 80 and Tocopherol. Vortex until clear.

    • Note: The oil carrier is crucial. Pure 2-Undecenal is too volatile; MCT acts as a fixative.

  • Aqueous Phase Preparation:

    • Dissolve Tween 80 in deionized water.

  • Pre-Emulsification:

    • Add Oil Phase to Aqueous Phase under magnetic stirring (500 RPM) for 10 mins to form a coarse macroemulsion.

  • High-Energy Homogenization (Critical Step):

    • Use an Ultrasonic Homogenizer (Probe Sonicator).

    • Settings: 20 kHz, 40% amplitude.

    • Cycle: 5 minutes (Pulse: 5s ON, 2s OFF) in an ice bath .

    • Why Ice Bath? Heat degrades aldehydes. Temperature must stay <40°C.

  • Quality Control:

    • Measure droplet size using Dynamic Light Scattering (DLS). Target: 50–150 nm.

    • Polydispersity Index (PDI) should be <0.3.

Strategy B: Cyclodextrin Inclusion Complex (Slow-Release Powder)

Objective: Encapsulate 2-Undecenal in a molecular cage to convert liquid to powder and extend release from hours to days. Rationale: β-Cyclodextrin (β-CD) forms a hydrophobic cavity that hosts the lipophilic aldehyde, protecting it from oxidation and slowing evaporation.

Protocol Steps
  • Solution Preparation:

    • Dissolve β-Cyclodextrin in water (1:10 w/v) at 50°C until clear. Cool to 40°C.

  • Guest Addition:

    • Dissolve 2-Undecenal in a small amount of Ethanol (1:1 ratio).

    • Slowly add the aldehyde solution to the β-CD solution while stirring.

    • Molar Ratio: 1:1 (Host:Guest).

  • Complexation:

    • Stir continuously for 4 hours at room temperature. The solution will turn cloudy as the inclusion complex precipitates.

  • Recovery:

    • Refrigerate at 4°C overnight to maximize precipitation.

    • Filter the precipitate or freeze-dry (Lyophilization) to obtain a white powder.

  • Validation:

    • Confirm encapsulation via FTIR (shift in Carbonyl C=O stretch peak).

Experimental Workflow Visualization

Diagram 2: Formulation & Validation Logic

Caption: Step-by-step workflow from raw material stabilization to final bio-efficacy validation.

Formulation Raw Raw 2-Undecenal Stab Stabilization (+Tocopherol/MCT) Raw->Stab Prevent Oxidation Process Processing Choice Stab->Process Nano Nanoemulsification (Sonication, Ice Bath) Process->Nano Liquid Spray CD Molecular Inclusion (Cyclodextrin/Precipitation) Process->CD Dry Powder/Granule Char Characterization (DLS, FTIR, HPLC) Nano->Char Size <200nm CD->Char Complex Efficiency Bio Bioassay (Y-Tube Olfactometer) Char->Bio Release Rate

[1]

Bioassay Protocol: Y-Tube Olfactometer (Repellency)

Objective: Quantify the spatial repellency of the formulation against Aedes aegypti or Myzus persicae (Aphids).

  • Setup: Use a glass Y-tube olfactometer with regulated airflow (0.5 L/min).

  • Treatment:

    • Arm A: Filter paper treated with Formulation (10 µL).

    • Arm B: Filter paper treated with Blank Carrier (Control).

  • Acclimatization: Release 20 insects at the base of the Y-tube.

  • Observation: Record choice after 15 minutes.

  • Calculation:

    
    
    Where C = # in Control arm, T = # in Treated arm.
    
    • Target: RI > 75% indicates commercial viability.

Safety & Regulatory Considerations

  • Toxicity: 2-Undecenal is generally recognized as safe (GRAS) for flavor use (FEMA 3423), which streamlines biopesticide registration compared to synthetic actives.

  • Phytotoxicity: Aldehydes can burn plant foliage at high concentrations. Do not exceed 1-2% active concentration in direct foliar sprays. Nanoemulsions reduce phytotoxicity by ensuring uniform distribution.

  • Handling: Wear nitrile gloves and vapor respirator. Concentrated aldehydes are skin irritants.

References

  • PubChem. (2025). (E)-2-Undecenal | C11H20O | CID 5283356. National Library of Medicine. [Link]

  • Bohbot, J. D., & Dickens, J. C. (2010). Insect Repellents: Modulators of Mosquito Odorant Receptor Activity. PLOS ONE. [Link]

  • Whang, H. S., & Tonelli, A. E. (2008). Release characteristics of the non-toxic insect repellant 2-undecanone from its crystalline inclusion compound with α-cyclodextrin. Journal of Controlled Release. (Applied here to 2-Undecenal). [Link]

  • Gill, P. D., & Maran, S. P. M. (2023). Nano Emulsion Based Pesticides Formulations-A Bioengineering Perspective. Acta Scientific Agriculture. [Link]

Sources

Troubleshooting & Optimization

Stability and degradation pathways of 2-Undecenal.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 2-Undecenal

Executive Chemical Profile

2-Undecenal is an


-unsaturated aldehyde.[1][2][3][4] This structural motif is the primary driver of its instability. Unlike saturated aldehydes (e.g., Undecanal), the conjugation between the alkene (

) and the carbonyl (

) creates two distinct sites of electrophilic reactivity: the carbonyl carbon (1,2-addition) and the

-carbon (1,4-Michael addition).
  • Key Vulnerability: The molecule is bifunctional.[1] It acts as both a Michael Acceptor (susceptible to nucleophiles) and a substrate for Radical Autoxidation (susceptible to oxygen).[1]

  • Visual Indicator of Quality: High-purity 2-Undecenal is a clear, colorless liquid.[1] Yellowing indicates polymerization; distinct acidic notes indicate oxidation.[1]

Storage & Handling Stability (FAQ)

Q: My 2-Undecenal has turned from colorless to pale yellow. Is it still usable? A: Proceed with caution. The yellow color typically indicates the formation of oligomers via aldol-type condensation or polymerization.[1]

  • Impact: If your application relies on precise stoichiometry (e.g., synthesis), repurification is required. If used for qualitative olfactory testing, the "fatty" or "rancid" off-notes from degradation products may interfere.[1]

  • Action: Check the Refractive Index (RI). The literature value is approx.[5]

    
    .[1] An increase 
    
    
    
    suggests significant polymerization.[1]

Q: I see white crystals forming at the bottom of the bottle. What are they? A: These are likely 2-Undecenoic Acid dimers or high-molecular-weight polymers.[1]

  • Mechanism:[1][6][7] 2-Undecenal undergoes autoxidation to form the carboxylic acid (2-Undecenoic acid), which has a higher melting point and can precipitate or crystallize in cold storage.[1]

  • Troubleshooting: Do not heat to redissolve.[1] Filter the liquid through a 0.45

    
    m PTFE filter and verify purity via GC-MS.
    

Q: What is the absolute best way to store this compound long-term? A:

  • Atmosphere: Sparged with Argon or Nitrogen (Oxygen exclusion is critical).[1]

  • Temperature: Refrigerated (

    
    ). Freezing is acceptable but may induce physical separation of stabilizers.[1]
    
  • Stabilizer: We recommend maintaining 0.1%

    
    -Tocopherol (Vitamin E) or BHT if your application permits.[1] These scavenge peroxyl radicals before they propagate the oxidation chain.
    

Degradation Pathways & Mechanisms[1]

There are two primary degradation vectors: Aerobic Autoxidation and Nucleophilic Polymerization .[1]

Pathway A: Radical Autoxidation (The "Rancidity" Pathway)

Oxygen attacks the allylic hydrogen or the aldehyde hydrogen. The


-unsaturation allows resonance stabilization of the radical intermediate, accelerating the process compared to saturated analogs.

Mechanism:

  • Initiation: Homolytic cleavage of the

    
     bond by UV light or trace metals.[1]
    
  • Propagation: The acyl radical reacts with

    
     to form a peracid (Perundecenoic acid).[1]
    
  • Decomposition: The peracid oxidizes a second molecule of aldehyde to form two molecules of 2-Undecenoic Acid .[1]

Pathway B: Polymerization (The "Yellowing" Pathway)

2-Undecenal can self-polymerize via Michael Addition .[1] A trace base (or even water) can deprotonate the


-position (gamma) or initiate attack at the 

-carbon.[1]

Mechanism:

  • Dimerization: One molecule (acting as a nucleophile) attacks the

    
    -carbon of another (Michael acceptor).[1]
    
  • Result: Formation of dimers and trimers that absorb blue light, appearing yellow to the eye.

Pathway Visualization

degradation_pathways Undecenal 2-Undecenal (C11H20O) Radical Acyl Radical Intermediate Undecenal->Radical H-abstraction Michael Michael Addition (Self-Reaction) Undecenal->Michael Nucleophilic Attack Oxygen Oxygen (O2) / UV Oxygen->Radical Peracid Perundecenoic Acid (Unstable) Radical->Peracid +O2 Acid 2-Undecenoic Acid (Solid Precipitate) Peracid->Acid Oxidation of 2nd Aldehyde Base Trace Base / Heat Base->Michael Dimer Oligomers/Polymers (Yellow Viscous Liquid) Michael->Dimer Chain Growth

Figure 1: Dual degradation pathways of 2-Undecenal.[1] Left: Oxidative pathway leading to acidic solids.[1] Right: Polymerization pathway leading to viscous yellowing.

Experimental Interference & Troubleshooting

If degradation occurs, it introduces specific impurities that interfere with common assays.

SymptomUnderlying CauseImpact on ExperimentCorrective Action
Shift in Retention Time (GC) Acid Formation 2-Undecenoic acid is more polar and elutes later (on non-polar columns) or tails significantly.[1]Derivatize with BSTFA before GC to mask the acid group.
Loss of UV Absorbance Saturation If the C=C bond reacts (saturation), the

(approx 220-230 nm) will hypsochromic shift (blue shift) to <200 nm.
Use NMR (

) to verify the integration of alkene protons (

6.0-7.0 ppm).[1]
"Fatty" Odor Oxidative Cleavage Breakdown into shorter chain aldehydes (Nonanal, Octanal) via double bond cleavage.[1]These have lower odor thresholds.[1] Discard sample ; purification is difficult.
Insoluble in Hexane Polymerization High MW polymers are less soluble in non-polar solvents.[1]Filter precipitate.[1] If filtrate is clear, re-check purity.

Protocols: Purity Check & Purification

Protocol A: Rapid Purity Validation (TLC)

Use this to quickly assess if your sample needs repurification.[1]

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexane:Ethyl Acetate (90:10 v/v).[1]

  • Visualization:

    • UV (254 nm): 2-Undecenal is UV active (dark spot).[1]

    • Permanganate Stain: Dips pink plate into

      
      .[1] The aldehyde and alkene will stain bright yellow/brown.
      
  • Interpretation:

    • 
      : Pure 2-Undecenal.[1]
      
    • 
       (Streak): Carboxylic acids/Polymers.[1]
      
    • 
      : Hydrocarbons (unlikely, but possible from synthesis).[1]
      
Protocol B: Vacuum Distillation (Repurification)

Recommended if purity < 95%.[1]

Safety: 2-Undecenal is a skin irritant.[1][5][8] Work in a fume hood.

  • Setup: Short-path distillation apparatus with a vigorous stir bar.

  • Pressure: Reduce system pressure to < 5 mmHg (High vacuum is essential to keep temperature low).

  • Temperature:

    • Boiling Point is ~115°C at 10 mmHg.[1][5]

    • At < 1 mmHg, expect boiling around 80-90°C .[1]

  • Collection:

    • Fraction 1 (Foreshot): Discard the first 5-10% (contains volatile degradation products like Nonanal).[1]

    • Fraction 2 (Main): Collect the steady boiling fraction.

    • Residue: Do not distill to dryness; the yellow pot residue contains the polymers.

  • Stabilization: Immediately add 0.1% BHT to the receiving flask if the sample will be stored.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5283356, (E)-2-Undecenal.[1] Retrieved from [Link][1]

  • The Good Scents Company (2023). 2-Undecenal: Organoleptic Properties and Stability.[1] Retrieved from [Link][1]

  • L.G. Wade (2013).Organic Chemistry: Reactions of

    
    -Unsaturated Carbonyls.[1] 8th Edition.[1][8] Pearson Education. (Standard reference for Michael Addition/Aldol mechanisms).
    
  • Porter, N. A., et al. (1995). Mechanisms of free radical oxidation of unsaturated lipids. Lipids, 30(4), 277-290.[1] (Foundational text on autoxidation of alkene/aldehyde systems).

Sources

Technical Support Center: Stereoselective Synthesis of 2-Undecenal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable α,β-unsaturated aldehyde. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Section 1: Troubleshooting Guide - Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 2-Undecenal, providing explanations for the underlying causes and offering actionable solutions.

Poor Stereoselectivity (E/Z Mixture)

Question: My reaction is producing a mixture of (E)- and (Z)-2-Undecenal, and I'm struggling to isolate the desired isomer. What are the likely causes and how can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is a primary challenge in the synthesis of 2-Undecenal. The E/Z ratio is highly dependent on the chosen synthetic route and reaction conditions. Here’s a breakdown of common causes and solutions for poor stereoselectivity:

Common Causes & Solutions:

Synthetic Method Primary Cause of Poor Selectivity Troubleshooting Recommendations
Wittig Reaction The nature of the phosphorus ylide is critical. Unstabilized ylides typically favor the Z-isomer via a kinetically controlled pathway, while stabilized ylides tend to give the E-isomer under thermodynamic control.[1] Using a semi-stabilized ylide can often result in isomer mixtures.For the (E)-isomer: Employ a stabilized ylide (e.g., one with an adjacent ester or ketone group). The Schlosser modification, which involves using excess lithium salts at low temperatures, can also be used to favor the E-alkene with unstabilized ylides.[1] For the (Z)-isomer: Use an unstabilized ylide under salt-free conditions.
Horner-Wadsworth-Emmons (HWE) Reaction The HWE reaction generally provides excellent E-selectivity due to the thermodynamic equilibration of the intermediates.[2][3] However, certain modifications or improper reaction conditions can lead to Z-isomer formation.To enhance E-selectivity: Ensure the use of standard HWE conditions with phosphonate esters that are not sterically hindered. The choice of base (e.g., NaH, NaOMe) and solvent can also influence the outcome.[3] For the (Z)-isomer: Consider the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF) to favor the Z-alkene.[4]
Julia Olefination The classical Julia-Lythgoe olefination is known for its high E-selectivity.[5] Poor selectivity can arise from incomplete equilibration of the radical intermediates.Ensure the reductive elimination step is carried out under optimal conditions. The Julia-Kocienski modification offers a one-pot procedure with generally high E-selectivity.[6]
Aldol Condensation The stereochemical outcome of aldol condensations can be influenced by the reaction conditions, including the choice of catalyst (acid or base) and temperature.For the synthesis of related α,β-unsaturated aldehydes, organocatalytic methods using specific catalysts can offer high stereoselectivity.[7][8] Careful optimization of reaction parameters is crucial.

Workflow Diagram: Selecting an Olefination Method for Stereocontrol

start Desired Stereoisomer? e_isomer (E)-2-Undecenal start->e_isomer E z_isomer (Z)-2-Undecenal start->z_isomer Z wittig_e Wittig (Stabilized Ylide) e_isomer->wittig_e Good E-selectivity hwe Horner-Wadsworth-Emmons e_isomer->hwe High E-selectivity julia Julia Olefination e_isomer->julia Excellent E-selectivity wittig_z Wittig (Unstabilized Ylide) z_isomer->wittig_z Generally Z-selective still_gennari Still-Gennari (HWE variant) z_isomer->still_gennari High Z-selectivity

Caption: Decision tree for selecting an appropriate olefination method based on the desired stereoisomer of 2-Undecenal.

Low Reaction Yield

Question: I am getting a very low yield of 2-Undecenal. What are the potential reasons for this, and how can I improve it?

Answer: Low yields can be frustrating and can stem from a variety of factors, from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Reagent Purity and Stoichiometry:

    • Aldehyde Substrate: Ensure the starting aldehyde (nonanal) is pure and free of carboxylic acid impurities, which can quench the basic reagents used in many olefination reactions.

    • Ylide/Phosphonate Carbanion Generation: Incomplete formation of the nucleophile is a common issue.

      • Wittig Reaction: Use a strong, fresh base (e.g., n-BuLi, NaH) and ensure anhydrous conditions for the deprotonation of the phosphonium salt.[9] The phosphonium salt should be dry and pure.

      • HWE Reaction: Similarly, use a suitable base and anhydrous solvent to generate the phosphonate carbanion.[10]

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the ylide or phosphonate carbanion may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.

  • Reaction Conditions:

    • Temperature: Many olefination reactions have optimal temperature ranges. For instance, the formation of unstabilized Wittig ylides is often done at low temperatures to prevent decomposition.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or side reactions.

  • Side Reactions:

    • Self-condensation of the Aldehyde: Under basic conditions, the starting aldehyde can undergo self-condensation. This can be minimized by adding the aldehyde slowly to the solution of the ylide or phosphonate carbanion.

    • Epimerization: In some cases, the stereochemistry of adjacent chiral centers can be affected by the basic reaction conditions.

  • Workup and Purification:

    • Product Lability: α,β-Unsaturated aldehydes can be sensitive to oxidation or polymerization, especially under acidic or basic conditions during workup. A neutral workup is often preferred.

    • Volatility: 2-Undecenal is a relatively volatile compound.[11] Avoid excessive heating or prolonged exposure to high vacuum during solvent removal to prevent loss of product.

Difficulty in Product Purification

Question: I am having trouble purifying 2-Undecenal from the reaction mixture. The crude product contains byproducts with similar polarities. What are the best purification strategies?

Answer: The purification of 2-Undecenal can be challenging due to the presence of structurally similar isomers and byproducts from the olefination reaction.

Purification Strategies:

  • Removal of Phosphorus Byproducts:

    • Wittig Reaction: Triphenylphosphine oxide is a common byproduct that can be difficult to separate by standard column chromatography. It can sometimes be removed by precipitation from a non-polar solvent or by conversion to a water-soluble derivative.

    • HWE Reaction: The phosphate byproduct from the HWE reaction is generally water-soluble and can be easily removed by an aqueous workup.[2] This is a significant advantage of the HWE reaction over the Wittig reaction.

  • Chromatographic Separation:

    • Column Chromatography: This is the most common method for purifying 2-Undecenal.

      • Stationary Phase: Use silica gel with a suitable particle size for optimal resolution.

      • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a low percentage, is typically effective. A gradual gradient of the more polar solvent can help to separate closely eluting compounds.

    • Preparative TLC or HPLC: For small-scale purifications or for separating isomers with very similar polarities, preparative TLC or HPLC can be effective.

  • Alternative Purification Methods for Isomers:

    • If you have an inseparable mixture of E/Z isomers and require a single isomer, derivatization can be a useful strategy. For example, the aldehyde can be converted to a crystalline derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), which may be easier to separate by recrystallization. The pure derivative can then be hydrolyzed back to the aldehyde.[12]

    • Selective reduction of one isomer over the other with a mild reducing agent like NaBH4 at low temperatures has been suggested as a potential separation method, exploiting differences in reactivity.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of (E)-2-Undecenal in an industrial setting?

A1: For large-scale synthesis of (E)-2-Undecenal, the Horner-Wadsworth-Emmons (HWE) reaction is often favored.[13] This is due to its generally high E-selectivity, milder reaction conditions compared to some Wittig modifications, and the ease of removal of the water-soluble phosphate byproduct, which simplifies the purification process.[2][10]

Q2: Can I use an organocatalytic approach for the synthesis of 2-Undecenal?

A2: Yes, organocatalysis is a growing field for the synthesis of α,β-unsaturated aldehydes.[7][14][15] Methods involving organocatalytic aldol-type reactions or other cascade reactions can provide access to these compounds with high stereoselectivity under mild conditions.[8][16] These methods are also attractive from a green chemistry perspective as they avoid the use of metal catalysts.

Q3: How can I confirm the stereochemistry of my synthesized 2-Undecenal?

A3: The stereochemistry of the C=C double bond in 2-Undecenal can be determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling constant (J-value) between the two vinylic protons is diagnostic of the stereochemistry. For the (E)-isomer, the coupling constant is typically larger (around 15-18 Hz) due to the trans relationship of the protons. For the (Z)-isomer, the coupling constant is smaller (around 10-12 Hz) due to the cis relationship.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can also be used to confirm the stereochemistry by observing through-space interactions between the vinylic protons and adjacent alkyl protons.

Q4: What are the primary safety concerns when working with the reagents for 2-Undecenal synthesis?

A4: Several reagents used in the synthesis of 2-Undecenal require careful handling:

  • Strong Bases: Reagents like n-butyllithium (n-BuLi) and sodium hydride (NaH) are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate syringes and techniques.

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) and diethyl ether can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free solvents.

  • Phosphorus Compounds: Triphenylphosphine and phosphonium salts can be irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Q5: Are there any known methods for the direct oxidation of undec-2-en-1-ol to 2-Undecenal while preserving the stereochemistry?

A5: Yes, the selective oxidation of the allylic alcohol, undec-2-en-1-ol, to the corresponding aldehyde is a viable route. It is crucial to use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid or isomerization of the double bond.

  • Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes.[17]

  • Dess-Martin Periodinane (DMP): This is another mild and highly selective reagent for this transformation.

  • Swern Oxidation and its variants: These methods, which utilize dimethyl sulfoxide (DMSO) and an activating agent, are also effective for this oxidation.

It is important to maintain the original stereochemistry of the double bond during the oxidation process. The reagents mentioned above are generally known to preserve the stereochemistry of the starting material.

References

  • α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PMC. [Link]

  • 2-Undecenal, 2-heptyl-, (Z)-|lookchem. lookchem. [Link]

  • Method for Regio- and Stereoselective Synthesis of (E)-β,γ-Unsaturated Acids from Aldehydes Under Solvent-Free Conditions: Synthetic Communications. Taylor & Francis Online. [Link]

  • Stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters, and amides from aldehydes and trihaloesters or amides promoted by manganese. ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
  • Synthesis and Sensorial Properties of 2-Alkylalk-2-enals and 3-(Acetylthio)-2-alkyl Alkanals. ResearchGate. [Link]

  • A simple and highly stereoselective route to E-.alpha.,.beta.-unsaturated aldehydes. ACS Publications. [Link]

  • Process for preparing undecenals.
  • (E)-2-Undecenal. PubChem. [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

  • Wittig Reaction Practice Problems. YouTube. [Link]

  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. [Link]

  • The Direct and Enantioselective Organocatalytic r-Oxidation of Aldehydes. University of California, Berkeley. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Common Conditions. organic-chemistry.org. [Link]

  • PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses. [Link]

  • (E)-2-undecenal. The Good Scents Company. [Link]

  • Julia Olefination Julia-Lythgoe Olefination. Organic Chemistry Portal. [Link]

  • (Z)-2-Undecenal. PubChem. [Link]

  • Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Royal Society of Chemistry. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. Lehigh University. [Link]

  • Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Wittig Reaction Practice Problems. Chemistry Steps. [Link]

  • Synthesis of trans -4,5-epoxy-( E )-2-decenal and its deuterated analog used for the development of a sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization. ResearchGate. [Link]

  • Organocatalytic synthetic route to esters and their application in hydrosilylation process. Scientific Reports. [Link]

  • Organocatalytic modular synthesis of 2-functionalized 2,5-dihydrofurans from γ-hydroxy enals. Royal Society of Chemistry. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • 2-Undecenal. NIST WebBook. [Link]

  • The Julia-Kocienski Olefination. Oregon State University. [Link]

  • Organocatalytic Synthesis of 2H-Flavenes and Evaluation of Their Reactivity in Michael Versus Knoevenagel Reactions. MDPI. [Link]

  • Unsymmetrical E-Alkenes from the Stereoselective Reductive Coupling of Two Aldehydes. ACS Publications. [Link]

  • 2-Undecen-1-ol. FooDB. [Link]

  • Enhanced Organocatalytic Processes through an Engineered Acid-Base Site Bifunctional Pore in a Zirconium Metal-Organic Framework. PUBDB. [Link]

  • Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid: Insights from Synchrotron Radiation Photoionization and Gas Chromatography–Mass Spectrometry. MDPI. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Semantic Scholar. [Link]

  • Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2. PMC. [Link]

  • Highly Regio- and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions. PMC. [Link]

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Technical Support Center: Purification of 2-Undecenal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation and Refinement of 2-Undecenal (CAS: 2463-77-6)

Status: Operational Lead Scientist: Senior Application Specialist, Separation Sciences

Mission Statement

You are dealing with 2-Undecenal (


), an 

-unsaturated aldehyde. This molecule presents a "double trouble" purification challenge: the aldehyde group is prone to oxidation (to 2-undecenoic acid), and the conjugated double bond increases susceptibility to polymerization and isomerization (

shifts).

This guide does not offer generic advice. It provides a self-validating, multi-stage purification protocol designed to isolate high-purity trans-2-undecenal from complex matrices (e.g., essential oils, fermentation broths, or crude reaction mixtures).

Module 1: Strategic Workflow Visualization

Before touching solvent, visualize the purification logic.[1] We utilize a "Capture-Release" mechanism combined with physical separation.

G Start Crude Mixture (2-Undecenal + Impurities) Stab Step 1: Stabilization (Add BHT + Argon Purge) Start->Stab Prevent Oxidation VacDist Step 2: Vacuum Distillation (Bulk separation of volatiles) Stab->VacDist Remove heavy tars Bisulfite Step 3: Bisulfite Adduct Formation (Chemical Selectivity for Aldehydes) VacDist->Bisulfite Target Carbonyl Wash Organic Wash (Remove non-aldehydes) Bisulfite->Wash Phase Separation Regen Step 4: Regeneration (Base/Acid Hydrolysis) Wash->Regen Aqueous Phase Only AgChrom Step 5: Silver Ion Chromatography (Isomer Polish: E vs Z) Regen->AgChrom Remove Isomers Final Pure (E)-2-Undecenal (>98% Purity) AgChrom->Final Isolation

Caption: Integrated purification workflow prioritizing chemical stability and isomeric purity.

Module 2: The "Chemical Filter" (Bisulfite Adduct Protocol)

The most robust method for purifying 2-undecenal is forming a water-soluble bisulfite adduct. This separates your target from alcohols, esters, and hydrocarbons which remain in the organic phase.

The Protocol

Reagents: Sodium Bisulfite (


), Methanol (MeOH), Hexane.[2]
  • Preparation: Dissolve your crude oil in 2 volumes of Methanol.

  • Adduct Formation: Add 1.5 equivalents of saturated aqueous

    
     solution.
    
    • Observation: The mixture will warm slightly (exothermic). A white precipitate may form, or the solution may become homogenous depending on water content.

  • The Wash (Critical): Extract this mixture with Hexane (

    
    ).
    
    • Why: 2-Undecenal is now trapped in the aqueous/methanol phase as a sulfonate salt. The hexane removes all non-aldehyde impurities (fats, terpenes).

  • Regeneration:

    • Adjust the aqueous phase to pH >10 using 10%

      
       or 
      
      
      
      .
    • Caution: Do not exceed pH 12 or overheat, as

      
      -unsaturated aldehydes can undergo retro-aldol degradation.
      
    • Extract immediately with Pentane or Hexane.

  • Drying: Dry organic layer over

    
     and concentrate under reduced pressure.
    
Troubleshooting The Bisulfite Step
SymptomDiagnosisCorrective Action
No precipitate formed / Low Yield Solubility Issue: The adduct is too soluble in the aqueous/methanol mix.Do not rely on precipitation.[2][3] Treat the entire aqueous phase as the product layer. Wash it with hexane, then regenerate the whole liquid phase.
"Rag" layer or Emulsion Density/Surfactant Effect: Long chain aldehydes act like surfactants.Add Brine (saturated NaCl) to the aqueous phase to increase ionic strength and force phase separation. Centrifugation is superior to waiting.
Product smells "Sulfurous" Residual

:
Incomplete removal of bisulfite.
Wash the final organic extract with 5% Sodium Bicarbonate (

) followed by Brine.
Recovery is <50% Polymerization: The double bond reacted during regeneration.Switch regeneration agent. Instead of NaOH, use Formaldehyde (40% aq) . Formaldehyde binds the bisulfite more strongly, releasing 2-undecenal gently without pH spikes.
Module 3: Isomeric Polishing (Silver Ion Chromatography)

Distillation cannot separate


-2-undecenal from 

-2-undecenal effectively (boiling points are too close). You must use Argentation Chromatography .

Mechanism:


 ions form reversible 

-complexes with double bonds.[4] The cis (Z) isomer complexes more strongly than the trans (E) isomer due to steric accessibility, causing it to elute later.

Protocol:

  • Stationary Phase: Silica Gel 60 impregnated with 10%

    
    .
    
    • Prep: Dissolve

      
       in water/acetonitrile, slurry with silica, rotovap to dryness in the dark.
      
  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 98:2

    
     90:10).
    
  • Execution: Run the column in the dark (silver salts are photosensitive).

  • Elution Order: Saturated Aldehydes

    
    (E)-2-Undecenal 
    
    
    
    (Z)-2-Undecenal.
Module 4: Physical Data & QC Reference

Use this table to validate your fractions immediately.

PropertyValueValidation Method
Boiling Point 115–117°C @ 10 mmHgVacuum Distillation Head Temp
Refractive Index (

)
1.4570 – 1.4590Refractometer (Pure Check)
Appearance Colorless to pale yellowVisual (Dark yellow = Oxidation)
Solubility Soluble in Ethanol, OilsPhase check
Odor Waxy, Citrus, Coriander-likeOlfactory (Dilute to 1%!)
FAQ: Researcher to Researcher

Q1: My 2-Undecenal turned into a white solid in the freezer. Is it pure?

  • A: Likely no . 2-Undecenal melts around roughly -10°C to 0°C (exact MP is rarely cited but it is liquid at room temp). If you see a white solid at -20°C, it could be freezing, but if it's solid at +4°C, it is likely 2-Undecenoic Acid (oxidation product, MP ~20-25°C). Check the IR spectrum: A broad -OH stretch at 3000-3300

    
     confirms oxidation.
    

Q2: Can I use GC-MS to determine purity?

  • A: Yes, but be careful of the Injector Port Temperature . Temperatures >250°C can cause thermal isomerization or dehydration of the aldehyde.

    • Fix: Use a lower inlet temp (200°C) or derivatize with MOX (Methoxamine) reagent to stabilize the aldehyde before injection.

Q3: I need to store this for 6 months. How?

  • A:

    • Add 0.1%

      
      -Tocopherol  (Vitamin E) or BHT  as a radical scavenger.
      
    • Flush the vial with Argon (heavier than air, better blanket than Nitrogen).

    • Store at -20°C.

    • Never store in a half-empty bottle; transfer to a smaller vial to minimize headspace.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5283356, (E)-2-Undecenal. Retrieved from [Link]

  • The Good Scents Company (2024). 2-Undecenal General Information and Organoleptic Properties. Retrieved from [Link]

  • Morris, L. J. (1966). Separations of lipids by silver ion chromatography. Journal of Lipid Research, 7(6), 717-732. (Foundational text for Ag-Chromatography). Retrieved from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722–5724. (Advanced regeneration technique). Retrieved from [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Undecenal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Undecenal. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this valuable α,β-unsaturated aldehyde. Our focus is on the widely utilized base-catalyzed crossed aldol condensation of nonanal and acetaldehyde.

Introduction to 2-Undecenal Synthesis

2-Undecenal is an important intermediate and a final product in the flavor, fragrance, and pharmaceutical industries, prized for its characteristic fresh, citrusy, and waxy aroma.[1][2] The most common and industrially scalable method for its synthesis is the crossed aldol condensation between nonanal and acetaldehyde.[1] This reaction, while straightforward in principle, presents several challenges in practice, including control of selectivity, minimization of side reactions, and maximization of yield. This guide provides a comprehensive framework for understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the crossed aldol condensation between nonanal and acetaldehyde?

The primary challenge is controlling the reaction to favor the desired crossed aldol product (2-Undecenal) over the various possible side products. Since both nonanal and acetaldehyde possess α-hydrogens, they can both form enolates and act as nucleophiles, leading to a mixture of four potential products in a simple mixed reaction.[3] These include the self-condensation products of both aldehydes and the two crossed aldol products.

Q2: How can I suppress the formation of unwanted self-condensation byproducts?

To minimize self-condensation, especially of the more reactive acetaldehyde, a common strategy is to add the enolizable aldehyde (acetaldehyde) slowly to a mixture of the non-enolizable (or less reactive) aldehyde (nonanal) and the base catalyst.[3][4] This maintains a low concentration of the acetaldehyde enolate at any given time, promoting its reaction with the more abundant nonanal.

Q3: What are the typical catalysts used for this reaction?

Base catalysts are most common for this transformation. These can range from simple alkali metal hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) to more complex solid base catalysts like hydrotalcites or basic resins.[5][6][7] While homogeneous catalysts like NaOH are effective and inexpensive, they can be difficult to separate from the product mixture.[6][7] Solid catalysts offer the advantage of easier separation and potential for recycling.[6]

Q4: How does temperature affect the synthesis of 2-Undecenal?

Temperature is a critical parameter. Generally, lower temperatures favor the initial aldol addition product (a β-hydroxy aldehyde), while higher temperatures promote the subsequent dehydration to the α,β-unsaturated aldehyde (2-Undecenal).[8][9] However, excessively high temperatures can lead to an increase in side reactions, such as polymerization and decomposition.[5] Therefore, careful temperature control is essential for maximizing the yield of the desired product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-Undecenal in a question-and-answer format, providing explanations and actionable solutions.

Problem Potential Causes Solutions & Explanations
Low Yield of 2-Undecenal 1. Suboptimal Molar Ratio: An incorrect ratio of nonanal to acetaldehyde can lead to an excess of one reactant, favoring self-condensation. 2. Inefficient Catalyst Activity: The concentration of the base catalyst may be too low for efficient enolate formation, or the catalyst may be old or impure. 3. Inadequate Temperature Control: Reaction temperature might be too low, preventing efficient dehydration to the final product, or too high, leading to degradation.[5][8] 4. Premature Reaction Quenching: Stopping the reaction before it has reached completion.1. Optimize Molar Ratio: Start with a slight excess of nonanal to acetaldehyde (e.g., 1.1:1) to ensure the acetaldehyde enolate preferentially reacts with nonanal. Further optimization may be required. 2. Adjust Catalyst Concentration: For NaOH or KOH, start with a catalytic amount (e.g., 5-10 mol%) and adjust as needed. Ensure the catalyst is of high purity. Higher concentrations of NaOH can accelerate the reaction but may also promote side reactions.[10][11][12] 3. Fine-tune Temperature: Monitor the reaction temperature closely. A typical range for this type of aldol condensation is between 20°C and 60°C. A step-wise temperature profile, with a lower temperature for the initial addition and a higher temperature for dehydration, can be beneficial. 4. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.
High Levels of Impurities 1. Self-Condensation Products: Formation of 2-ethyl-2-hexenal (from acetaldehyde self-condensation) and 2-heptyl-2-undecenal (from nonanal self-condensation).[13] 2. Michael Addition: The enolate of acetaldehyde can add to the double bond of the newly formed 2-Undecenal. 3. Cannizzaro Reaction: If using a strong base, disproportionation of the aldehydes can occur, especially if one of them has no α-hydrogens (not the case here, but a consideration in other crossed aldol reactions). 4. Polymerization: Aldehydes, particularly acetaldehyde, can polymerize in the presence of strong acids or bases.1. Control Reactant Addition: As mentioned in the FAQs, add acetaldehyde slowly to the mixture of nonanal and base. This keeps the concentration of the acetaldehyde enolate low, minimizing its self-reaction.[3][4] 2. Optimize Stoichiometry and Temperature: Use a slight excess of the electrophilic partner (nonanal) and maintain a moderate reaction temperature to disfavor the Michael addition. 3. Use a Milder Base or Lower Concentration: While strong bases are effective, they can promote side reactions. Consider using a milder base or a lower concentration of a strong base. 4. Maintain Moderate Temperatures: Avoid excessive heat, which can accelerate polymerization.
Difficulty in Product Purification 1. Formation of Emulsions: The presence of the base catalyst and aldol byproducts can lead to the formation of stable emulsions during aqueous work-up. 2. Co-distillation of Impurities: Byproducts with boiling points close to that of 2-Undecenal can be difficult to separate by simple distillation. 3. Thermal Decomposition: 2-Undecenal, like many aldehydes, can be sensitive to high temperatures during distillation.[5]1. Neutralize Carefully: After the reaction, carefully neutralize the mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a neutral pH before extraction. The use of brine (saturated NaCl solution) during extraction can also help break emulsions. 2. Utilize Vacuum Distillation: Purify the crude product by vacuum distillation. This lowers the boiling point of 2-Undecenal, allowing it to be distilled at a lower temperature and reducing the risk of thermal decomposition and co-distillation of high-boiling impurities.[14][15][16][17][18] 3. Consider Bisulfite Adduct Formation: For challenging purifications, aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct, which can then be filtered and the aldehyde regenerated.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of 2-Undecenal

This protocol provides a general procedure for the synthesis of 2-Undecenal via a base-catalyzed aldol condensation.

Materials:

  • Nonanal (95%+)

  • Acetaldehyde (99%+)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Dilute acetic acid

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve nonanal (1.0 eq) in ethanol.

  • Catalyst Addition: Add a 10% aqueous solution of NaOH (e.g., 0.1 eq) to the nonanal solution.

  • Temperature Control: Cool the mixture to 10-15°C using an ice bath.

  • Acetaldehyde Addition: Slowly add acetaldehyde (1.0-1.2 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours, while maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Neutralize the reaction mixture with dilute acetic acid to a pH of ~7.

    • Remove the ethanol under reduced pressure.

    • Add water and extract the product with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 2-Undecenal by vacuum distillation. The boiling point of 2-Undecenal is approximately 115°C at 10 mmHg.[11]

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_solutions Corrective Actions Start Low Yield of 2-Undecenal Check_Ratio Verify Molar Ratio (Nonanal:Acetaldehyde) Start->Check_Ratio Check_Catalyst Assess Catalyst (Concentration & Purity) Start->Check_Catalyst Check_Temp Review Temperature Profile Start->Check_Temp Check_Time Monitor Reaction Time (TLC/GC) Start->Check_Time Optimize_Ratio Adjust to slight excess of Nonanal Check_Ratio->Optimize_Ratio Optimize_Catalyst Increase concentration or use fresh catalyst Check_Catalyst->Optimize_Catalyst Optimize_Temp Implement stepwise temperature control Check_Temp->Optimize_Temp Optimize_Time Extend reaction time based on monitoring Check_Time->Optimize_Time End Improved Yield Optimize_Ratio->End Optimize_Catalyst->End Optimize_Temp->End Optimize_Time->End

Caption: A decision-making workflow for troubleshooting low yields in 2-Undecenal synthesis.

Simplified Reaction Mechanism

Aldol_Condensation cluster_reactants Reactants Nonanal Nonanal (Electrophile) Aldol_Adduct β-Hydroxy Aldehyde (Addition Product) Nonanal->Aldol_Adduct Nucleophilic Attack Acetaldehyde Acetaldehyde (Nucleophile Precursor) Enolate Acetaldehyde Enolate Acetaldehyde->Enolate Base (OH⁻) Enolate->Aldol_Adduct Nucleophilic Attack Product 2-Undecenal (Condensation Product) Aldol_Adduct->Product Dehydration (-H₂O)

Sources

Technical Support Center: Overcoming Interferences in the Analysis of 2-Undecenal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Undecenal. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the quantitative and qualitative analysis of this and other volatile aldehydes. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying principles causing these analytical interferences. This guide is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.

Section 1: Sample Preparation and Extraction Issues

The most significant source of error and interference in any analytical method originates during sample preparation.[1][2] For a volatile compound like 2-Undecenal, these challenges are magnified.

Question 1: I'm experiencing low and inconsistent recovery of 2-Undecenal. What are the likely causes and how can I fix it?

Answer: Low recovery for a volatile analyte like 2-Undecenal is a common but multifaceted problem. The root cause often lies in one of three areas: analyte loss due to volatility, inefficient extraction from the sample matrix, or irreversible adsorption during cleanup steps.[3][4]

Causality & Expert Insights:

2-Undecenal has a relatively high vapor pressure, meaning it can easily be lost to the atmosphere during sample handling, especially during steps involving heating, vortexing, or nitrogen blow-down for concentration.[4] Furthermore, its aldehyde functional group can be reactive, and its nonpolar character can lead to strong, non-specific binding to labware or incompatible extraction media.[5]

Troubleshooting Protocol:

  • Minimize Volatilization:

    • Work Cold: Perform all extraction and transfer steps on ice where possible.

    • Avoid Evaporation: If you must concentrate your sample, avoid nitrogen blow-down. Instead, use gentle vacuum centrifugation (if your system is properly trapped) or, preferably, a technique like Solid-Phase Microextraction (SPME) that combines extraction and concentration.[6][7] Studies show that methods like vacuum drying can lead to an unavoidable loss of non-dissociating volatile compounds.[4]

    • Seal Vials Immediately: Use vials with high-quality septa and cap them immediately after adding the sample or standard.

  • Optimize Extraction Efficiency:

    • Technique Selection: For complex matrices, traditional liquid-liquid extraction (LLE) may be insufficient. Consider headspace (HS) or direct immersion (DI) SPME.[6] SPME is a solvent-free technique that uses a coated fiber to concentrate analytes from a sample, which is ideal for volatile compounds.[6][7]

    • SPME Fiber Choice: For a medium-chain aldehyde like 2-Undecenal, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it covers a wide range of analytes.[6] However, empirical testing is key. A PDMS/DVB fiber has also been shown to be effective for similar aldehydes.[8][9]

    • Matrix Modification: Adjusting the pH or ionic strength (salting out) of your sample can significantly improve the partitioning of 2-Undecenal from the aqueous phase into the headspace or onto the SPME fiber.

  • Address Adsorption and Cleanup Losses:

    • Use Deactivated Glassware: Silanize your glassware to cap active sites that can adsorb aldehydes.

    • Evaluate Your Cleanup: If using Solid-Phase Extraction (SPE), ensure your sorbent is appropriate. A very non-polar sorbent might retain 2-Undecenal too strongly, leading to incomplete elution.[5] Conversely, an overly aggressive wash solvent can prematurely elute the analyte.[5][10][11] Always analyze your load, wash, and elution fractions during method development to track your analyte.[10]

Section 2: Chromatographic and Matrix-Related Interferences

Even with perfect sample preparation, the complexity of the sample matrix can introduce significant challenges during chromatographic analysis, primarily through co-eluting compounds and matrix effects.[12][13]

Question 2: My 2-Undecenal peak is showing poor shape (fronting/tailing) or is co-eluting with another peak. How can I improve my GC separation?

Answer: Peak distortion and co-elution are classic chromatographic problems that point to issues with the GC inlet, the column, or the temperature program.

Causality & Expert Insights:

2-Undecenal is an active analyte. Active sites in the GC inlet liner or the front of the analytical column can cause peak tailing.[13] Co-elution occurs when another compound in the matrix has a similar volatility and polarity, making it difficult for the GC column to separate them. Matrix-induced signal enhancement is a known phenomenon in GC-MS where matrix components can deactivate active sites in the system, paradoxically increasing the analyte response compared to a clean standard.

Troubleshooting Protocol:

  • Optimize the GC Inlet:

    • Use a Deactivated Liner: Always use a high-quality, deactivated liner (e.g., with wool) to minimize analyte interaction.

    • Check for Contamination: A dirty inlet is a common source of peak shape problems. Perform regular maintenance.

  • Refine the GC Method:

    • Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 3-5 °C/min).[14] This increases the interaction time with the stationary phase, improving the separation of closely eluting compounds.

    • Column Choice: If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane), consider switching to a mid-polar or polar column (e.g., a WAX or cyanopropyl phase). This changes the separation selectivity, which can resolve co-eluting peaks. A common column for this type of analysis is a HP-INNOWAX capillary column.[14]

  • Confirm Co-elution with Mass Spectrometry:

    • Examine Mass Spectra: Analyze the mass spectra across the entire peak. If the spectra are consistent from the front to the back, the peak is likely pure. If the spectra change, you have co-elution.

    • Use High-Resolution MS or MS/MS: If available, tandem mass spectrometry (GC-MS/MS) is extremely effective at eliminating interferences.[15] By selecting a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), you can selectively detect 2-Undecenal even if another compound is co-eluting.[15]

Question 3: My quantitative results are inconsistent, and I suspect matrix effects are suppressing or enhancing the MS signal. How do I diagnose and correct this?

Answer: Matrix effects, where components of the sample other than the analyte interfere with ionization, are a major challenge in mass spectrometry.[16][17][18] They can cause either ion suppression or enhancement, leading to inaccurate quantification.[13][17]

Causality & Expert Insights:

In GC-MS, matrix effects often manifest as "matrix-induced enhancement."[13] Co-injected matrix components can coat active sites in the GC liner and column, preventing the analyte from adsorbing. This leads to more analyte reaching the detector compared to a clean solvent standard, resulting in a falsely high reading. Ion suppression is also possible if a co-eluting matrix component alters the ionization process in the MS source.

Workflow for Diagnosing and Mitigating Matrix Effects:

Matrix_Effect_Workflow F F H H F->H G G G->H

Caption: Decision workflow for diagnosing and mitigating matrix effects.

Recommended Mitigation Strategies:

  • Matrix-Matched Calibration: This is the most straightforward approach. Instead of preparing your calibration curve in a pure solvent, you prepare it in a blank matrix extract (a sample of the same type that is known to be free of 2-Undecenal). This ensures that the standards and the samples experience the same matrix effects.[19]

  • Analyte Protectants: These are compounds added to both samples and standards that help to mask active sites in the GC system, thereby evening out the matrix effects.[12] This strategy can be effective when working with multiple matrix types.[12]

  • Stable Isotope-Labeled Internal Standards: This is the most robust method. A stable isotope-labeled version of 2-Undecenal (e.g., deuterated) is spiked into all samples, standards, and blanks at a constant concentration. Since the labeled standard is chemically identical to the native analyte, it experiences the exact same matrix effects and losses during sample prep. By calculating the ratio of the native analyte to the labeled standard, these effects are canceled out.

Section 3: Advanced Topic - Derivatization

Question 4: I'm analyzing 2-Undecenal with HPLC, or my GC-MS sensitivity is still too low. Should I consider derivatization?

Answer: Yes, derivatization is a powerful strategy to overcome issues of volatility, poor chromatographic retention, and low sensitivity. For aldehydes, it is a very common and effective approach.[20]

Causality & Expert Insights:

Derivatization chemically modifies the analyte to give it more favorable properties for analysis. For 2-Undecenal, this typically involves reacting the aldehyde group to form a more stable, less volatile, and more easily detectable derivative.

Popular Derivatization Strategies for Aldehydes:

ReagentMethodAdvantageReference
PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine)GC-MS (ECD or NCI-MS)Creates a derivative with high electron-capturing ability, dramatically increasing sensitivity. Increases volatility for GC analysis.[20]
DNPH (2,4-Dinitrophenylhydrazine)HPLC-UVWell-established method, creates a hydrazone that is highly responsive to UV detection.[21][22] Requires pre-column derivatization and cleanup.[21][22][23][1][21][22][23]
Cysteamine / D-cysteine GC-NPD or LC-MS/MSForms a stable thiazolidine derivative.[24][25] Can be directly injected for LC-MS/MS, simplifying the workflow.[25][24][25]
1,3-Cyclohexanedione HPLC-FluorescenceUsed in post-column derivatization, which avoids modifying the sample pre-analysis.[21][22][23] Offers good sensitivity with fluorescence detection.[23][21][22][23]

Experimental Protocol: PFBHA Derivatization for GC-MS Analysis

This protocol enhances the volatility and detectability of 2-Undecenal.

  • Reagent Preparation: Prepare a 15 mg/mL solution of PFBHA hydrochloride in HPLC-grade water.

  • Sample Preparation: Take 1 mL of your sample extract (in a solvent like hexane or ethyl acetate) in a 2 mL autosampler vial.

  • Derivatization Reaction: Add 100 µL of the PFBHA solution to the sample vial. Cap tightly.

  • Incubation: Vortex the vial for 1 minute to ensure mixing. Place the vial in a heating block or oven at 60°C for 30-60 minutes to drive the reaction to completion.

  • Cooling & Phase Separation: Allow the vial to cool to room temperature. The aqueous and organic layers will separate.

  • Analysis: Carefully take an aliquot from the top organic layer for injection into the GC-MS.

Derivatization_Workflow A 1. Sample Extract (1 mL in organic solvent) B 2. Add 100 µL PFBHA Reagent A->B C 3. Vortex (1 min) & Incubate (60°C, 30-60 min) B->C D 4. Cool to Room Temp C->D E 5. Organic & Aqueous Phases Separate D->E F 6. Inject Organic Layer into GC-MS E->F

Caption: PFBHA derivatization workflow for GC-MS.

By implementing these structured troubleshooting guides and understanding the science behind the interferences, you can develop more robust and accurate analytical methods for 2-Undecenal and other challenging analytes.

References
  • Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. PubMed.
  • Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture.
  • Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chrom
  • Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry. PubMed.
  • Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Open Access Journals - Research and Reviews.
  • Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chrom
  • Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chrom
  • Determining Matrix Effects in Complex Food Samples.
  • Troubleshooting Low Recovery Rates in Chrom
  • Loss of Volatile Metabolites during Concentration of Metabolomic Extracts. ACS Omega.
  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • The Reason of Poor Sample Recovery When Using SPE. Hawach.
  • Why Is Your SPE Recovery So Low?. News - alwsci.
  • V4.Rapid, Quantitative Analysis of Volatile Aldehyde Impurities In Paperboard Using Multiple Headspace Extraction-SIFT-MS. Syft.
  • Sample Preparation for Fatty and Complex Food Matrices.
  • The Dispersive Methodology for Complex M
  • Method 5000: Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evaluating Solid Waste, Physical/Chemic.
  • A comparison of solid-phase microextraction (SPME) fibres for measurement of hexanal and pentanal in cooked turkey.
  • Solid Phase Microextraction Fundamentals. Agilent.
  • Analytical Algorithm: A Framework for Investig
  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Alfa Chemistry.
  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. PMC.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. MDPI.
  • CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
  • application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Polish Journal of Food and Nutrition Sciences.
  • 2-Undecenal. NIST.
  • What are some techniques and methods for correcting or compensating for interferences in plasma spectral analysis?.
  • Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Applic
  • (PDF) Interferences in clinical chemistry analysis.
  • Interferences in clinical chemistry analysis. PubMed.
  • Interferences in clinical chemistry analysis. PMC - NIH.

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Technical Support Center: Storage and Handling Recommendations for 2-Undecenal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Undecenal. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective storage and handling of 2-Undecenal. As a reactive aliphatic aldehyde, its stability is paramount for generating reliable and reproducible experimental results. This guide is structured to address potential challenges and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and safe handling of 2-Undecenal.

Q1: What are the ideal storage conditions for 2-Undecenal?

To maintain its chemical integrity, 2-Undecenal should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For optimal long-term stability, refrigeration at 0–8 °C is recommended.[3] The compound should also be protected from light and heat, as these can accelerate degradation.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.

Q2: What personal protective equipment (PPE) is required when handling 2-Undecenal?

Due to its hazard profile, appropriate PPE is mandatory. 2-Undecenal is known to cause skin irritation and serious eye irritation, and may cause an allergic skin reaction.[4][5] Therefore, handling should always occur in a well-ventilated area or a chemical fume hood.[1][3] The minimum required PPE includes:

  • Gloves: Chemical-impermeable gloves (e.g., nitrile) must be worn.[1][2]

  • Eye Protection: Tightly fitting safety goggles with side-shields are essential to prevent splashes.[1][2][6]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1][3]

Q3: What are the primary degradation pathways for 2-Undecenal and how can I prevent them?

Like many aldehydes, 2-Undecenal is susceptible to two primary degradation pathways:

  • Oxidation: Exposure to air can oxidize the aldehyde group to a carboxylic acid (undecenoic acid). This process is often indicated by a change in color (yellowing) and a sharper, more acrid odor.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities.

Prevention is directly linked to the storage conditions outlined in Q1. Storing the compound cold, in a dark, tightly sealed container, and preferably under an inert atmosphere minimizes these degradation routes.[7] Some commercial preparations may contain a stabilizer, such as alpha-tocopherol, to inhibit oxidation.[8]

Q4: Is 2-Undecenal soluble in aqueous buffers?

No, 2-Undecenal is insoluble in water.[4][9] It is, however, soluble in most organic solvents, including ethanol, and oils.[9][10][11] For experimental use in aqueous systems, a stock solution should first be prepared in a water-miscible organic solvent (e.g., ethanol or DMSO) before further dilution, though care must be taken as high concentrations may precipitate in the final aqueous medium.

Q5: What materials or chemicals are incompatible with 2-Undecenal?

The aldehyde functional group is highly reactive. 2-Undecenal is incompatible with strong oxidizing agents, strong reducing agents, strong acids, amines, and alkaline materials.[10] Contact with these substances can lead to vigorous and potentially hazardous reactions, including the generation of flammable gases.[10] It is crucial to ensure that all glassware and reaction components are free from these incompatible materials unless they are a deliberate part of the experimental design.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experiments involving 2-Undecenal.

Problem 1: Inconsistent or non-reproducible results in my assay.

  • Potential Cause A: Change in Concentration due to Volatility.

    • Causality: Aldehydes are volatile compounds. If vials are not properly sealed, evaporation can occur, leading to an increase in the effective concentration of your stock or working solutions over time.[7]

    • Solution: Always use tightly sealed vials with secure caps (e.g., screw caps with septa). Minimize the time samples are left at room temperature. If using an autosampler for analysis, utilize its temperature control feature to keep samples cool. Prepare fresh working solutions from a properly stored stock for each experiment to ensure concentration accuracy.[7]

  • Potential Cause B: Compound Degradation.

    • Causality: The sample may have degraded due to improper storage or repeated handling. Oxidation or polymerization alters the chemical structure, leading to inconsistent biological or chemical activity.[7]

    • Solution: Before use, visually inspect the liquid. Any significant color change from colorless/pale straw to yellow is a sign of degradation.[1][4] If degradation is suspected, it is best to use a fresh, unopened aliquot. For critical applications, confirm the purity of the compound via analytical methods like GC-MS before use.

Problem 2: I observe unexpected side-products in my reaction.

  • Potential Cause A: Reactivity with Incompatible Reagents or Solvents.

    • Causality: The highly reactive nature of the aldehyde group can lead to unintended reactions with trace impurities in solvents or other reagents (e.g., peroxides in ethers, or acidic/basic residues).

    • Solution: Review your entire experimental protocol for any incompatible materials.[10] Use high-purity or freshly distilled solvents. Ensure all glassware is thoroughly cleaned and dried.

  • Potential Cause B: Presence of Isomeric Impurities.

    • Causality: Commercial 2-Undecenal is primarily the trans-isomer, but may contain the cis-isomer as an impurity.[8] Different isomers can exhibit different reaction kinetics or lead to different stereoisomeric products.

    • Solution: Always consult the Certificate of Analysis (CoA) provided by the supplier to understand the isomeric purity of your batch.[8] If isomeric purity is critical for your experiment, purification of the starting material may be necessary.

Problem 3: The compound has developed a yellow tint and a sharp, unpleasant odor.

  • Potential Cause: Oxidation.

    • Causality: This is a clear sign of degradation, where the aldehyde has been oxidized to the corresponding carboxylic acid or other byproducts.

    • Solution: The material is compromised and should not be used for experiments, as it will not yield accurate or valid results. It should be disposed of according to your institution's hazardous chemical waste procedures.[1]

Summary of 2-Undecenal Properties and Handling

ParameterRecommendation / InformationSource(s)
Appearance Colorless to very pale straw-colored liquid[1][4]
Storage Temperature 0–8 °C (Refrigerated)[3]
Storage Conditions Tightly sealed container, protected from light and air[1][2][3]
Solubility Insoluble in water; Soluble in ethanol and oils[4][9][10]
Key Hazards Skin Irritant, Serious Eye Irritant, Potential Skin Sensitizer, Toxic to Aquatic Life[1][2][4][5]
Incompatible Materials Strong Oxidizing Agents, Strong Reducing Agents, Strong Acids, Strong Bases, Amines[10]

Protocol: Qualitative Purity Check with 2,4-Dinitrophenylhydrazine (2,4-DNPH)

This protocol provides a rapid, qualitative method to confirm the presence of the aldehyde functional group, which can be useful if degradation is suspected (as the corresponding carboxylic acid will not react).

Materials:

  • 2-Undecenal sample

  • 2,4-DNPH reagent (Brady's reagent)

  • Ethanol

  • Test tubes

Procedure:

  • Prepare a dilute solution of your 2-Undecenal sample by dissolving 1-2 drops in 1 mL of ethanol in a test tube.

  • In a separate test tube, add approximately 1 mL of the 2,4-DNPH reagent.

  • Carefully add the 2-Undecenal solution dropwise to the 2,4-DNPH reagent.

  • Agitate the mixture gently and observe for any changes.

Interpreting Results:

  • Positive Result: The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of the aldehyde (or ketone) carbonyl group.[12][13]

  • Negative Result: If the solution remains clear with no precipitate, it may suggest that the aldehyde has significantly degraded, primarily to the non-reactive carboxylic acid.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with 2-Undecenal.

G start Inconsistent or Unexpected Results check_purity Step 1: Assess Compound Purity start->check_purity check_conc Step 2: Verify Solution Concentration start->check_conc check_protocol Step 3: Review Experimental Protocol start->check_protocol cause_oxid Cause: Oxidation/ Degradation check_purity->cause_oxid Visual signs (color)? QC test fails? cause_iso Cause: Isomeric Impurity check_purity->cause_iso Unexpected stereochemistry? cause_evap Cause: Evaporation check_conc->cause_evap Inconsistent replicates? cause_react Cause: Incompatible Reagents/Solvents check_protocol->cause_react Unexpected side products? sol_fresh Solution: Use Fresh Aliquot from Valid Stock cause_oxid->sol_fresh sol_coa Solution: Check CoA & Consider Purification cause_iso->sol_coa sol_vial Solution: Use Tightly Sealed Vials & Prepare Fresh Dilutions cause_evap->sol_vial sol_reagent Solution: Use High-Purity Solvents & Reagents cause_react->sol_reagent

Sources

Frequently Asked Questions (FAQs): Understanding the "Why"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Preventing the Oxidation of 2-Undecenal

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with 2-Undecenal. As a senior application scientist, I have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to solve challenges in your own experiments. 2-Undecenal, a valuable α,β-unsaturated aldehyde, is highly susceptible to degradation, which can compromise experimental integrity.[1] This guide provides actionable solutions to maintain its purity and stability.

This section addresses common issues and explains the causality behind the degradation of 2-Undecenal.

Q1: I've noticed my 2-Undecenal, which was initially a colorless liquid, has developed a sharp, acidic odor and a slight yellow tint. What is happening?

A: You are likely observing the classic signs of autoxidation. 2-Undecenal, like many aldehydes, is prone to reacting with atmospheric oxygen to form its corresponding carboxylic acid, in this case, 2-undecenoic acid.[2][3] The aldehyde functional group is readily oxidized. This process can be initiated or accelerated by exposure to light, heat, or trace metal impurities. The change in odor and color are direct indicators that your sample's purity has been compromised, which can significantly impact experimental outcomes.

Q2: What are the primary environmental factors I need to control to prevent 2-Undecenal degradation?

A: The three primary drivers of 2-Undecenal degradation are Oxygen, Light, and Heat .

  • Oxygen: Atmospheric oxygen is the primary reactant in the autoxidation process that converts the aldehyde to a carboxylic acid.[1][4]

  • Light: UV light provides the energy to initiate the formation of free radicals, which catalyze the oxidation chain reaction. This process is known as photodegradation.[5]

  • Heat: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including oxidation and potential polymerization.[6][7]

Controlling these three factors is the cornerstone of preserving your sample's integrity.

Q3: The product datasheet for my 2-Undecenal mentions it is "stabilized." What does this mean, and are additional precautions still necessary?

A: Commercial 2-Undecenal is often supplied with a small amount of a stabilizer, such as alpha-tocopherol (Vitamin E), to inhibit oxidation.[8] Stabilizers work by scavenging the free radicals that propagate the oxidation chain reaction.

However, this protection is finite. The stabilizer is consumed over time, especially with repeated exposure to air each time the bottle is opened. Therefore, even for a stabilized product, it is absolutely critical to follow proper storage and handling protocols, such as storing under an inert atmosphere and refrigerating, to ensure long-term stability.

Q4: How exactly does storing under an inert gas like nitrogen or argon prevent oxidation?

A: Inert gases like nitrogen and argon are chemically non-reactive under standard laboratory conditions.[4][9] The entire principle of "inert gas blanketing" is based on physical displacement.[10] By filling the headspace of your storage container with a dry, inert gas, you physically push out and replace the atmospheric oxygen.[4][11] This removes a critical reactant required for the oxidation pathway, effectively halting the degradation process.[10] Nitrogen is often preferred due to its lower cost and high abundance, while argon, being denser than air, can be more effective at displacing oxygen in certain applications.[9]

Q5: My experimental results have been inconsistent and non-reproducible. Could degradation of my 2-Undecenal stock be the culprit?

A: Yes, this is a very common and often overlooked source of experimental error. If your 2-Undecenal stock has begun to oxidize, you are no longer working with a pure compound. You are introducing an unknown quantity of impurities (like 2-undecenoic acid) into your reaction or analysis. This can lead to several problems:

  • Inaccurate Quantification: Changes in concentration due to degradation lead to errors in dosing and measurement.[1]

  • Side Reactions: The carboxylic acid impurity can alter reaction pH or participate in unintended side reactions.

  • Analytical Interference: Impurities can appear as extra peaks in chromatograms (GC, HPLC), making data analysis difficult and unreliable.[1]

Troubleshooting Guide: From Problem to Solution

Use this guide to diagnose and resolve common issues encountered when working with 2-Undecenal.

Observed Problem Probable Cause(s) Recommended Action(s)
Inconsistent Analytical Data (e.g., new peaks in GC/MS, shifting retention times, decreasing peak area over time)Sample degradation due to oxidation or polymerization. Evaporation of the standard.[1]1. Verify Purity: Analyze the current stock solution via GC-MS or NMR to identify impurities. 2. Prepare Fresh: Discard the old stock and prepare a fresh working solution from a new, unopened bottle or a properly stored aliquot. 3. Implement Protocols: Strictly follow the storage and handling protocols outlined below for all new standards.
Visible Change in Sample (e.g., liquid changes from colorless to pale yellow/straw-colored)Significant oxidation has occurred.1. Do Not Use: The sample is compromised. Discard it according to your institution's hazardous waste guidelines.[12][13] 2. Review Procedures: Re-evaluate your storage and handling procedures to identify the point of failure (e.g., improper sealing, prolonged exposure to air/light).
pH of Aqueous Solutions Drifts Downward (becomes more acidic over time)Oxidation of 2-Undecenal to 2-undecenoic acid.1. Confirm Cause: Test the pH of a freshly prepared solution versus the aged one. 2. Use Freshly Prepared Solutions: For any pH-sensitive experiments, always use 2-Undecenal solutions prepared immediately before use. 3. Inert Atmosphere: If solutions must be stored, even for a short time, blanket the headspace with an inert gas.

Visualizing the Degradation Pathway and Prevention Workflow

Understanding the chemical process and the preventative workflow is crucial for effective implementation.

Mechanism: The Autoxidation of 2-Undecenal

The diagram below illustrates the simplified autoxidation pathway where the aldehyde is converted into a carboxylic acid. The process is a free-radical chain reaction initiated by factors like light or heat.

Fig 1. Simplified Autoxidation Pathway cluster_0 Initiation cluster_1 Propagation 2-Undecenal 2-Undecenal Aldehyde_Radical Aldehyde Radical 2-Undecenal->Aldehyde_Radical H• abstraction Initiator Light, Heat, or Metal Impurity Initiator->2-Undecenal Energy Input O2 Oxygen (O₂) Peroxy_Radical Peroxy Radical Aldehyde_Radical->Peroxy_Radical + O₂ Carboxylic_Acid 2-Undecenoic Acid Peroxy_Radical->Carboxylic_Acid + 2-Undecenal (- Aldehyde Radical) New_Aldehyde_Radical Aldehyde Radical New_Aldehyde 2-Undecenal

Caption: A diagram showing the initiation and propagation steps of 2-Undecenal autoxidation.

Workflow: Inert Gas Blanketing Protocol

This workflow provides a visual guide to the essential steps for safely storing 2-Undecenal under an inert atmosphere.

Fig 2. Inert Gas Blanketing Workflow start Start obtain_vial Obtain clean, dry vial with PTFE-lined septum cap start->obtain_vial flush_vial Puncture septum with inlet and outlet needles obtain_vial->flush_vial purge Purge vial with dry N₂ or Ar for 2-5 minutes flush_vial->purge add_aldehyde Remove outlet needle. Quickly add 2-Undecenal via gastight syringe purge->add_aldehyde flush_headspace Briefly flush headspace with inert gas add_aldehyde->flush_headspace seal_store Remove needles. Wrap cap with Parafilm. Store in refrigerator/freezer flush_headspace->seal_store end End seal_store->end

Caption: A step-by-step workflow for preparing 2-Undecenal for storage under an inert gas.

Experimental Protocols: Your Step-by-Step Guide

These protocols provide detailed methodologies for proper handling and storage.

Protocol 1: Recommended Storage Conditions

For optimal stability, adhere to the following conditions. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for any specific recommendations.[12][13]

Parameter Long-Term Storage (>1 month) Short-Term / In-Use Rationale
Temperature ≤ 4°C (Refrigerate).[1][14] Some protocols suggest -20°C.[1]≤ 4°C (Refrigerate)Slows the rate of chemical degradation and potential polymerization.[15]
Atmosphere Mandatory: Dry Inert Gas (Nitrogen or Argon)[]Highly Recommended: Inert Gas HeadspaceExcludes oxygen, the primary reactant in autoxidation.[4][9][10]
Light Mandatory: Store in the dark (Amber glass vial)[1][14]Protect from direct lightPrevents light-induced free radical formation (photodegradation).[5][17]
Container PTFE-lined septum cap vial or ampule.Tightly sealed vial with PTFE-lined cap.Provides an excellent seal against atmospheric contamination and allows for inert gas purging.
Protocol 2: Procedure for Aliquoting and Blanketing with Inert Gas

This procedure should be performed in a well-ventilated fume hood.

Materials:

  • Stock bottle of 2-Undecenal

  • Multiple small (1-5 mL) amber glass vials with PTFE-lined septum caps

  • Gastight syringes for liquid transfer

  • Needles (e.g., 22-gauge)

  • Source of dry, high-purity nitrogen or argon gas with a regulator

  • Parafilm®

Procedure:

  • Prepare Vials: Ensure all aliquot vials and caps are clean and thoroughly dried. Loosely cap the vials.

  • Set Up Inert Gas Flow: In a fume hood, set up your inert gas line with a sterile needle attached. Set the regulator to a gentle, low-pressure flow (you should barely be able to feel it on your hand).

  • Purge Vials: Puncture the septum of an empty aliquot vial with the inlet needle from your gas line. Puncture it again with a second "outlet" needle to allow air to escape. Let the inert gas flow through the vial for 2-5 minutes to displace all oxygen.

  • Prepare for Transfer: Remove the outlet needle first, then the inlet needle. Quickly remove the cap from the main stock bottle of 2-Undecenal. Using a clean, dry gastight syringe, draw up the required volume of the aldehyde.

  • Aliquot the Sample: Immediately recap the stock bottle. Uncap the purged aliquot vial and dispense the 2-Undecenal.

  • Blanket the Headspace: Briefly flush the headspace of the now-filled aliquot vial with the inert gas to remove any air that entered during the transfer.

  • Seal and Store: Immediately cap the vial tightly. For extra security, wrap the cap and neck of the vial with Parafilm.

  • Label and Store: Clearly label the aliquot with the compound name, concentration (if diluted), and date. Place it in the refrigerator (≤ 4°C) or freezer for long-term storage.[14][15]

  • Repeat: Repeat steps 3-8 for as many aliquots as you need. The goal is to create single-use vials to avoid repeatedly opening the main stock bottle.

References

  • Patsnap Eureka. (2026, February 12). Inert Gas Applications in Material Preservation. [Link]

  • Air Liquide. (n.d.). Nitrogen inerting: protect your products and installations. Retrieved February 20, 2026, from [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Retrieved February 20, 2026, from [Link]

  • Cambridge Sensotec. (2016, June 27). The Process of Inert Gas Blanketing. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved February 20, 2026, from [Link]

  • Scent.vn. (n.d.). 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Retrieved February 20, 2026, from [Link]

  • Awasthi, S., et al. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, 105(11), 1044-1046. [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

  • van der Walle, R. (2016, August 15). Deep Frying and Alkyd Resins: Avoiding Saturated Aldehydes. UL Prospector. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283356, (E)-2-Undecenal. Retrieved February 20, 2026, from [Link]

  • Sheka, Y., et al. (2016). OXIDATION OF UNSATURATED ALDEHYDES BY ORGANIC PERACIDS. ResearchGate. [Link]

  • von der Assen, J., et al. (2022). Selective Hydrogenation of α,β-Unsaturated Aldehydes Over Intermetallic Compounds: A Critical Review. Chemistry of Materials, 34(11), 4839-4857. [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (2026, February 18). Journal of Agricultural and Food Chemistry Vol. 74 No. 6. [Link]

  • MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. [Link]

  • Macmillan Group, Princeton University. (2011, September 22). A New Enantioselective α-Oxidation of Aldehydes. Chemical Science. [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Undecenal (FDB019962). [Link]

  • MDPI. (2026, February 9). Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid. [Link]

  • ResearchGate. (2026, February 12). Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62447, 2-Undecenal. Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-undecenal, 2463-77-6. Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). (E)-2-undecenal, 53448-07-0. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025, August 6). Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans. [Link]

  • Polish Journal of Environmental Studies. (n.d.). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation. [Link]

  • LSU Scholarly Repository. (2009, June 21). Effects of Temperature and UV Light on Degradation of α-Tocopherol. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. [Link]

  • Botanichem. (2021, November 9). Stability Issues. [Link]

  • SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. [Link]

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Technical Support Center: Troubleshooting Low Yields in 2-Undecenal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Undecenal. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues leading to low yields in this valuable synthesis. 2-Undecenal, an α,β-unsaturated aldehyde, is a key intermediate and fragrance component, and its efficient synthesis is often critical. The most prevalent synthetic routes, such as the Aldol condensation of nonanal with acetaldehyde or the Horner-Wadsworth-Emmons (HWE) reaction, are powerful but sensitive to reaction parameters. This document provides a structured, question-and-answer-based approach to troubleshoot these complexities, grounded in mechanistic principles to empower you to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common and often overlooked issues that can drastically affect your yield.

Q1: My yield is significantly lower than expected, and I see multiple spots on my TLC. Where should I start?

A: Start with your starting materials. The purity of nonanal is paramount. Aldehydes are notoriously susceptible to air oxidation, forming the corresponding carboxylic acid (nonanoic acid).[1] This impurity not only reduces the amount of active starting material but can also interfere with the reaction by neutralizing the base catalyst.

  • Immediate Action: Check the purity of your nonanal via NMR or IR spectroscopy. If you detect significant carboxylic acid, purify the aldehyde by washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by drying and distillation.[1]

Q2: The reaction seems to stall and never reaches completion, even after extended reaction times. What's a likely cause?

A: This often points to an issue with the base or catalyst. In an Aldol condensation, the base is a catalyst required to generate the enolate nucleophile.[2][3] If the base is weak, old, or consumed by acidic impurities, the catalytic cycle will be inefficient.

  • Immediate Action: Use a fresh bottle of your base (e.g., NaOH, KOH). Ensure it is properly stored to prevent carbonate formation from atmospheric CO₂. For HWE reactions, bases like sodium hydride (NaH) are extremely moisture-sensitive; use freshly opened or properly stored material.[4]

Q3: I've isolated a product, but the yield is low and my NMR shows a complex mixture of isomers. Why is this happening?

A: This suggests a lack of control over stereoselectivity, a common issue in olefination reactions. In the context of an HWE reaction, the goal is to form the thermodynamically favored (E)-alkene.[5][6] Side reactions or suboptimal conditions can lead to a mixture of (E) and (Z) isomers, which can be difficult to separate and will lower the yield of the desired product.

  • Immediate Action: For HWE reactions, ensure your phosphonate is a "stabilized" ylide (containing an electron-withdrawing group), which strongly favors the (E)-alkene.[5][6] Reaction temperature also plays a role; running the reaction at the recommended temperature ensures proper equilibration of intermediates leading to the desired isomer.[5]

Part 2: In-Depth Troubleshooting Guides

Category A: Reagent and Substrate Issues

Q4: I've confirmed my nonanal is pure, but my Aldol condensation yield is still poor. Could acetaldehyde be the problem?

A: Absolutely. Acetaldehyde has a very low boiling point (20.2 °C) and exists in equilibrium with its trimer (paraldehyde) and tetramer (metaldehyde). Using aged acetaldehyde or handling it improperly can result in a lower-than-calculated molar equivalent in your reaction.

  • Causality: The Aldol reaction requires a precise stoichiometric balance. If the concentration of acetaldehyde is low, the nonanal will have nothing to react with, or it may undergo self-condensation, leading to undesired side products.[2]

  • Solution: It is best practice to distill acetaldehyde immediately before use to break up the oligomers and ensure purity. When adding it to the reaction, maintain a low temperature (e.g., via a cold finger condenser or by adding it slowly to a cooled reaction mixture) to prevent it from boiling away.

Q5: In my HWE reaction, the phosphonate reagent doesn't seem to be reacting. What could be wrong?

A: The most common failure point in an HWE reaction is incomplete deprotonation of the phosphonate to form the nucleophilic carbanion.[4][5] This is almost always a result of an issue with the base or solvent.

  • Causality: The pKa of the α-proton on the phosphonate requires a strong, non-nucleophilic base for efficient removal. Sodium hydride (NaH) is common, but it is highly reactive with water and protic solvents.[4]

  • Solution & Validation:

    • Dry Your Solvent: Ensure your solvent (typically THF or DME) is rigorously dried, for example, by distilling from sodium/benzophenone.

    • Verify Base Activity: Use a fresh, high-quality batch of NaH. You can visually confirm its activity by observing hydrogen gas evolution upon addition of the phosphonate.

    • Ensure Proper Temperature: While the initial deprotonation may be done at 0 °C or room temperature, some reactions require warming to ensure complete formation of the carbanion before adding the aldehyde.

Category B: Reaction Condition Optimization

Q6: My Aldol condensation produces a complex mixture of byproducts, including what appears to be self-condensation of nonanal. How can I prevent this?

A: This is a classic problem of competing reaction pathways in mixed Aldol reactions.[2][7] To favor the desired cross-condensation, you must exploit the differences in reactivity between the two aldehyde partners.

  • Causality: Both nonanal and acetaldehyde can form an enolate (nucleophile) and act as an electrophile. If conditions are not controlled, all four possible products can form.[2]

  • Strategic Control: The key is to form the enolate of acetaldehyde and have it react with nonanal. This is achieved by slowly adding the acetaldehyde to a mixture of the nonanal and the base. This strategy keeps the concentration of the acetaldehyde enolate low and ensures it is more likely to encounter a molecule of nonanal (present in higher concentration) than another molecule of acetaldehyde.

  • Troubleshooting Workflow:

    G Start Low Yield & Byproducts Check_Purity Verify Reagent Purity? (Nonanal, Acetaldehyde) Start->Check_Purity Purify Purify Reagents (Distillation, Wash) Check_Purity->Purify Impure Check_Order Review Order of Addition Check_Purity->Check_Order Pure Purify->Check_Order Slow_Addition Slowly Add Acetaldehyde to Nonanal + Base Check_Order->Slow_Addition Incorrect Check_Temp Is Temperature Controlled? Check_Order->Check_Temp Correct Slow_Addition->Check_Temp Cool_Reaction Cool Reaction to 0-5 °C Check_Temp->Cool_Reaction No Success Improved Yield Check_Temp->Success Yes Cool_Reaction->Success

    Caption: Troubleshooting workflow for Aldol condensation side reactions.

Q7: The final dehydration step of my Aldol reaction to form the α,β-unsaturated product is inefficient. Should I just heat it more?

A: While heat is often required for the E1cB elimination that forms the double bond, excessive or uncontrolled heating can lead to polymerization and decomposition of the product, resulting in a dark, tarry mixture and low yields.[3][8]

  • Causality: The β-hydroxy aldehyde intermediate must be dehydrated to the conjugated system. This is a base-catalyzed elimination.[7] The reaction is an equilibrium; water must be removed, or the conditions must strongly favor the more stable conjugated product.

  • Optimized Protocol: Instead of simply increasing the temperature, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water as it is formed. This drives the equilibrium toward the desired 2-Undecenal product without requiring excessively high temperatures.

Category C: Work-up and Purification Challenges

Q8: During my aqueous work-up, I'm getting a lot of emulsion, and my final yield after extraction is very low. How can I improve recovery?

A: Emulsions are common when working with aldehydes and basic aqueous solutions. The partially polar nature of the aldehyde and any soap-like byproducts can stabilize oil-in-water mixtures.

  • Solution:

    • Brine Wash: After quenching the reaction, perform the initial washes with a saturated sodium chloride (brine) solution instead of deionized water. The increased ionic strength of the aqueous layer helps to break emulsions.

    • pH Adjustment: Gently acidify the aqueous layer with dilute HCl before extraction. This will protonate any carboxylate salts and aldolate intermediates, making them more soluble in the organic layer.

    • Solvent Choice: Use a less polar solvent for extraction if possible, such as diethyl ether or ethyl acetate, and ensure you use an adequate volume.

Q9: My crude product looks clean by NMR, but I lose a significant amount during silica gel chromatography. What is happening on the column?

A: α,β-Unsaturated aldehydes are susceptible to decomposition on silica gel, which is inherently acidic. They can undergo polymerization, hydration of the double bond, or other acid-catalyzed side reactions.

  • Causality: The Lewis acidic sites on the silica surface can catalyze unwanted reactions, leading to product loss.

  • Purification Strategies:

    • Deactivate Silica: Neutralize your silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in the eluent containing a small amount (e.g., 1%) of triethylamine before packing the column.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[1]

    • Vacuum Distillation: For thermally stable compounds like 2-Undecenal, vacuum distillation is often the superior purification method, as it avoids contact with stationary phases altogether. The boiling point of trans-2-Undecenal is approximately 115 °C at 10 mmHg.

Part 3: Key Experimental Protocols

Protocol 1: Purity Check and Purification of Nonanal
  • Purity Check: Dissolve a small sample of the commercial nonanal in CDCl₃ and acquire a ¹H NMR spectrum. Look for a broad singlet above 10 ppm, characteristic of a carboxylic acid proton.

  • Liquid-Liquid Extraction: In a separatory funnel, dissolve the impure nonanal in diethyl ether (approx. 10 volumes).

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake gently to avoid emulsion. Vent the funnel frequently to release CO₂ gas.

  • Separation: Allow the layers to separate and discard the lower aqueous layer. Repeat the wash 2-3 times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer once with saturated NaCl solution.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The purified nonanal should be used immediately.

Protocol 2: Monitoring Aldol Condensation by TLC
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spotting: On the baseline, spot the nonanal starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The aldehyde starting material will be less polar than the β-hydroxy aldehyde intermediate but more polar than the final 2-undecenal product.

  • Visualization: Visualize the spots under a UV lamp (if the product is UV active) and/or by staining with an appropriate agent like potassium permanganate.

  • Interpretation: The reaction is complete when the starting material spot has been completely consumed and a new, lower Rf spot corresponding to the product is dominant.

CompoundTypical Rf (9:1 Hex:EtOAc)Notes
Nonanal~0.6Starting Material
Aldol Adduct~0.2β-hydroxy aldehyde intermediate
2-Undecenal~0.5Final conjugated product
Note: Rf values are approximate and can vary.

Part 4: Mechanistic Visualization

A common failure mode in Aldol condensations is the formation of multiple products due to a lack of regiochemical control. The following diagram illustrates the four potential pathways in a mixed condensation between Nonanal (A) and Acetaldehyde (B).

G cluster_reactants Reactants cluster_intermediates Possible Enolates (Nucleophiles) cluster_products Potential Products Nonanal Nonanal (A) Enolate_A Enolate of Nonanal Nonanal->Enolate_A forms Acetaldehyde Acetaldehyde (B) Enolate_B Enolate of Acetaldehyde (Kinetically Favored) Acetaldehyde->Enolate_B forms P_AA Product A+A (Self-Condensation) Enolate_A->P_AA attacks Nonanal (A) P_AB Product A+B (Cross-Condensation) Enolate_A->P_AB attacks Acetaldehyde (B) P_BA Product B+A (Desired Product) Enolate_B->P_BA attacks Nonanal (A) P_BB Product B+B (Self-Condensation) Enolate_B->P_BB attacks Acetaldehyde (B)

Caption: Competing pathways in a mixed Aldol condensation.

References

  • Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • emillz. (2015, April 1). Purifying aldehydes? [Online forum post]. Reddit. [Link]

  • Ferrell, W. J., & Yao, K. C. (1972). Reductive and oxidative synthesis of saturated and unsaturated fatty aldehydes. Journal of Lipid Research, 13(1), 23–26. Available at: [Link]

  • Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. (2021, August 12). Chemistry LibreTexts. [Link]

  • Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Aldol Condensation Practice Questions. (n.d.). Organic Chemistry Tutor. [Link]

  • Aldol Addition and Condensation Reactions – Practice Problems. (2024, December 14). Chemistry Steps. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Optimizing Chromatographic Resolution of 2-Undecenal Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to enhancing the chromatographic resolution of 2-Undecenal isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating these structurally similar compounds. Here, we will explore the fundamental principles of chromatographic separation and provide practical, in-depth troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you with the knowledge to overcome common hurdles and achieve baseline resolution of 2-Undecenal isomers in your analytical work.

Understanding the Challenge: The Isomers of 2-Undecenal

2-Undecenal, a C11 unsaturated aldehyde, primarily exists as geometric isomers, specifically the cis (Z) and trans (E) forms, due to the restricted rotation around the carbon-carbon double bond.[1][2] These isomers often exhibit very similar physicochemical properties, making their separation a significant chromatographic challenge.[3] Furthermore, depending on the synthesis or sample matrix, positional isomers or even chiral enantiomers could be present, further complicating the analysis. This guide will address the separation of these various isomeric forms.

Frequently Asked Questions (FAQs) and Troubleshooting

This section provides answers to common questions and issues encountered during the chromatographic analysis of 2-Undecenal isomers.

Q1: I am seeing co-elution or poor resolution of my 2-Undecenal isomers. Where do I start?

A1: Co-elution is a common problem when separating isomers.[4] The key to improving resolution lies in manipulating the three fundamental factors of the resolution equation: efficiency (N) , selectivity (α) , and retention factor (k') .[5][6]

A systematic approach to troubleshooting this issue is outlined below:

start Poor Resolution of 2-Undecenal Isomers check_k Is the retention factor (k') adequate? (Ideally 2-10) start->check_k adjust_k Adjust k': Modify mobile phase strength (LC) or initial temperature (GC). check_k->adjust_k No check_alpha Is the selectivity (α) sufficient? check_k->check_alpha Yes adjust_k->check_alpha adjust_alpha Improve α: Change stationary phase, mobile phase composition, or temperature. check_alpha->adjust_alpha No check_N Is the efficiency (N) high enough? check_alpha->check_N Yes adjust_alpha->check_N adjust_N Increase N: Use a longer column, smaller particle size (LC), or smaller ID column (GC). check_N->adjust_N No success Resolution Achieved check_N->success Yes adjust_N->success

Caption: Troubleshooting workflow for poor isomer resolution.

Begin by evaluating your retention factor. If your peaks are eluting too close to the void volume, there is insufficient interaction with the stationary phase for a good separation to occur.

Q2: How do I choose the right GC column for separating cis and trans-2-Undecenal?

A2: The choice of the stationary phase is the most critical factor for achieving selectivity between geometric isomers.[5] For separating cis/trans isomers of unsaturated aldehydes like 2-Undecenal, the polarity of the stationary phase plays a key role.

Stationary Phase TypePolarityPrinciple of SeparationSuitability for 2-Undecenal IsomersRecommended Phases (Examples)
Polyethylene Glycol (PEG) HighDipole-dipole and hydrogen bonding interactions. The more linear trans isomer often interacts more strongly and is retained longer.Excellent DB-WAX, HP-INNOWax
Cyanopropyl Intermediate to HighStrong dipole-dipole interactions. The polarity can be tuned by the degree of cyanopropyl substitution.Very Good DB-225, SP-2340
5% Phenyl Polysiloxane LowPrimarily separates based on boiling point differences. May not be sufficient for isomers with very similar boiling points.Moderate DB-5, HP-5MS

Expert Insight: Highly polar columns, such as those with a polyethylene glycol (WAX) stationary phase, are generally the best starting point for separating cis/trans isomers of FAMEs and other unsaturated compounds, and this principle can be applied to 2-Undecenal.[7]

Q3: My 2-Undecenal peaks are tailing. What are the likely causes and how can I fix it?

A3: Peak tailing for active analytes like aldehydes is often due to unwanted interactions with the chromatographic system.[8] The carbonyl group in 2-Undecenal can interact with active sites, such as exposed silanols in the inlet liner or column.

Here is a systematic guide to troubleshooting peak tailing:

start 2-Undecenal Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks flow_path_issue Indicates a flow path disruption. Check for leaks, improper column installation, or a blocked frit. check_all_peaks->flow_path_issue Yes chemical_activity Suggests chemical interaction. Focus on active sites. check_all_peaks->chemical_activity No (Only Aldehyde) check_liner Inspect and replace the inlet liner with a deactivated one. chemical_activity->check_liner column_maintenance Trim the front end of the column (10-20 cm) or condition the column at a high temperature. check_liner->column_maintenance success Tailing Eliminated column_maintenance->success

Caption: Decision tree for troubleshooting peak tailing.

Experimental Protocol: Inlet Maintenance for Reducing Aldehyde Tailing

  • Cool Down: Safely cool the GC inlet and oven.

  • Remove Column: Carefully remove the column from the inlet.

  • Replace Liner: Discard the old inlet liner and O-ring. Replace with a new, deactivated liner. Using a liner with glass wool can help trap non-volatile residues, but ensure the glass wool is also deactivated.[9]

  • Replace Septum: Replace the septum to prevent leaks.

  • Reinstall Column: Trim 5-10 cm from the inlet side of the column before reinstalling to ensure a fresh, clean surface.

  • Leak Check: Perform a leak check before heating the system.

  • Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.

Q4: Can I use HPLC to separate 2-Undecenal isomers? What are the considerations?

A4: Yes, HPLC is a viable alternative, especially if the isomers are thermally labile or if you want to avoid the high temperatures of GC. Reversed-phase HPLC is the most common mode.

ParameterRecommendation for 2-Undecenal Isomer SeparationRationale
Stationary Phase C18 or C30Provides good hydrophobic selectivity. C30 columns can offer enhanced shape selectivity for geometric isomers.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientAcetonitrile often provides better selectivity for unsaturated compounds compared to methanol. A gradient elution is recommended to ensure adequate separation and reasonable run times.[10]
Detector UV-Vis (approx. 220-230 nm) or Mass Spectrometry (MS)The conjugated system of 2-Undecenal allows for UV detection. MS provides higher sensitivity and structural information.
Derivatization Optional, with reagents like 2,4-dinitrophenylhydrazine (DNPH)Derivatization can improve chromatographic retention, enhance detection sensitivity (especially for UV), and in some cases, improve the separation of isomers.[11][12]

Expert Insight: For complex mixtures of isomers that are difficult to separate even with optimized 1D-LC, two-dimensional liquid chromatography (2D-LC) can be a powerful tool to increase peak capacity and resolution.[13]

Q5: I suspect I have chiral isomers of 2-Undecenal. How can I separate them?

A5: The separation of enantiomers requires a chiral environment.[14][15] This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC.

Common Approaches for Chiral Separation:

  • Chiral GC: Cyclodextrin-based stationary phases are widely used for the separation of chiral compounds, including aldehydes.[16] The different enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times.

  • Chiral HPLC: A wide variety of CSPs are available for HPLC, including polysaccharide-based, protein-based, and Pirkle-type columns.[17] The choice of CSP will depend on the specific structure of the 2-Undecenal enantiomers.

  • Indirect Method (Derivatization): The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers.[17] These diastereomers have different physical properties and can be separated on a standard achiral column.

Experimental Protocol: Screening for Chiral Separation (General Approach)

  • Select a Chiral Column: Based on literature for similar compounds, select a few different types of chiral columns (e.g., a cyclodextrin-based GC column or a polysaccharide-based HPLC column).

  • Initial Method: Start with a simple isocratic (HPLC) or isothermal (GC) method.

  • Optimize Mobile/Carrier Phase: For HPLC, screen different mobile phase compositions (e.g., hexane/isopropanol for normal phase, or acetonitrile/water for reversed phase). For GC, optimize the carrier gas flow rate.

  • Optimize Temperature: Temperature can have a significant impact on chiral separations. Evaluate a range of temperatures to find the optimal selectivity.

  • Gradient/Temperature Program: If isocratic/isothermal conditions are insufficient, develop a gradient or temperature program to improve resolution.

References

  • Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 139, 162-173. [Link]

  • Wang, Y., et al. (2017). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1061-1062, 334-341. [Link]

  • Wang, M., et al. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry, 88(15), 7679-7686. [Link]

  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Hawach Scientific. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]

  • Shimadzu. (2018, September 21). Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]

  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Al-Sarraf, H., & El-Aneed, A. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 115. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283356, (E)-2-Undecenal. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674. [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • The Good Scents Company. (n.d.). 2-undecenal. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6431019, (Z)-2-Undecenal. [Link]

  • de Koster, N., et al. (2021). Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. Electrophoresis, 42(1-2), 38-57. [Link]

  • Blumberg, L. M. (2008). Part 2. Separation performance of a heating ramp in temperature-programmed gas chromatography. Journal of Chromatography A, 1188(1), 2-17. [Link]

  • Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(4), 215-231. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Cordeiro, G., et al. (2013). Effect of Two Liquid Phases on the Separation Efficiency of Distillation Columns. Advances in Chemical Engineering and Science, 3(1), 1-8. [Link]

  • Jack Westin. (n.d.). Racemic Mixtures Separation Of Enantiomers. [Link]

  • Whitman College. (n.d.). Lab Chapter 7.3.2 - Advantages of GC over MS; cis- versus trans-. [Link]

  • Li, Y., et al. (2024). Development of a Two-Dimensional Liquid Chromatography Online Deproteinization Method for Determining Paclitaxel-Related Substances in a Paclitaxel Injection (Albumin-Bound). Molecules, 29(15), 3433. [Link]

  • Chemistry Stack Exchange. (2024, December 21). Explanation for occurence of geometric isomerism in alkenes but not alkanes. [Link]

  • Dalal Institute. (n.d.). Geometrical Isomerism in Alkenes and Oximes. [Link]

  • Khan Academy. (n.d.). Geometrical isomerism. [Link]

  • International Journal of Scientific Research and Engineering Development. (2025, November 6). Gas Chromatography and Its Hyphenated Techniques. [Link]

  • Čechová, L., et al. (2023). Separation of (2E,4E)-deca-2,4-dienal from a Biocatalytic Reaction Mixture Using Hydrophobic Adsorbents. Molecules, 28(15), 5777. [Link]

  • Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

Sources

Technical Support Center: Stabilizing 2-Undecenal in Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for stabilizing 2-Undecenal (Aldehyde C-11 Undecylenic) in formulations. Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Format: Troubleshooting Guide & FAQ.

Introduction: The Chemical Challenge

2-Undecenal (CAS: 2463-77-6) is an


-unsaturated aldehyde. Its instability arises from two distinct reactive sites: the carbonyl group  (prone to oxidation and nucleophilic attack) and the conjugated double bond  (prone to Michael addition and polymerization).

In formulation, "stability" is not just about preventing degradation; it is about preventing the molecule from reacting with other ingredients (like proteins or amines) and preventing its physical loss (volatility).

Part 1: Chemical Instability Troubleshooting

Issue 1: Formulation Discoloration (Yellowing/Browning)

Diagnosis: Schiff Base Formation or Aldol Condensation. Mechanism:

  • Schiff Base: If your formulation contains primary amines (e.g., Tris buffer, Lysine residues, Glycine), the aldehyde carbonyl reacts to form an imine (Schiff base), which is often yellow/brown.

  • Aldol Condensation: In alkaline environments (pH > 7.5), 2-Undecenal undergoes self-polymerization via aldol condensation, leading to conjugated polymers that are dark in color.

Corrective Actions:

  • Buffer Swap: Replace amine-based buffers (Tris, Glycine) with non-nucleophilic buffers like Phosphate (PBS) , Citrate , or HEPES .

  • pH Adjustment: Maintain pH < 7.0. The rate of both Schiff base formation and Aldol condensation drops significantly in acidic to neutral conditions.

Issue 2: Loss of Active Ingredient (Without Discoloration)

Diagnosis: Oxidation or Michael Addition. Mechanism:

  • Auto-oxidation: The aldehyde oxidizes to 2-undecenoic acid . This changes the odor profile (fatty/rancid notes) and lowers efficacy.

  • Michael Addition: If proteins or thiols (Cysteine, Glutathione) are present, they attack the

    
    -carbon of the double bond. This covalently binds the drug to the matrix, rendering it inactive.
    

Corrective Actions:

  • Antioxidant System: Add BHT (Butylated Hydroxytoluene) at 0.05% - 0.1% or

    
    -Tocopherol . Note: BHT is generally more effective for preventing radical-mediated auto-oxidation in unsaturated aldehydes.
    
  • Chelation: Add EDTA (0.1%) to sequester metal ions (

    
    , 
    
    
    
    ) that catalyze auto-oxidation.

Part 2: Visualizing Degradation Pathways

The following diagram maps the specific chemical risks associated with the


-unsaturated structure of 2-Undecenal.

Undecenal_Degradation Undecenal 2-Undecenal (Active) Oxidation Auto-Oxidation (Radical Mechanism) Undecenal->Oxidation O2 / Metal Ions Nucleophile Nucleophilic Attack (Proteins/Amines) Undecenal->Nucleophile Cys/Lys Residues Base Alkaline pH (pH > 7.5) Undecenal->Base Acid 2-Undecenoic Acid (Rancid Odor) Oxidation->Acid Adduct Michael Adduct (Loss of Efficacy) Nucleophile->Adduct Covalent Bond Polymer Aldol Polymer (Yellow/Brown Precipitate) Base->Polymer Dimerization

Figure 1: Critical degradation pathways for


-unsaturated aldehydes in formulation.

Part 3: Formulation Strategy – Molecular Encapsulation

For robust stability, physical isolation via


-Cyclodextrin (

-CD) inclusion
is the gold standard. This protects the molecule from oxidation, prevents volatility, and isolates it from nucleophiles until release.
Comparative Stability Data
ParameterFree 2-UndecenalStabilized (BHT + Acidic pH)Encapsulated (

-CD Complex)
Oxidation Rate High (Days)Moderate (Weeks)Negligible (Months)
Volatility High (Flash Pt: 104°C)HighLow (Solid Powder)
Water Solubility InsolubleInsolubleDispersible
Protein Reactivity High (Michael Acceptor)HighProtected
Protocol: Preparation of 2-Undecenal/ -Cyclodextrin Complex

Objective: Create a solid-state inclusion complex to prevent oxidation and volatility.

Reagents:

  • 
    -Cyclodextrin (Pharmaceutical Grade).
    
  • 2-Undecenal (>95% purity).[][2]

  • Ethanol (absolute) and Deionized Water.

Workflow:

  • Host Preparation:

    • Dissolve

      
      -CD in water at a concentration of 15 mM (approx. 1.7 g per 100 mL).
      
    • Tip: Heat to 50°C to ensure full dissolution, then cool to room temperature.

  • Guest Addition:

    • Dissolve 2-Undecenal in a small volume of ethanol (1:1 ratio).

    • Add the aldehyde solution dropwise to the

      
      -CD solution while stirring vigorously.
      
    • Stoichiometry: Aim for a 1:1 molar ratio (Host:Guest).

  • Complexation Phase:

    • Stir the mixture for 4 to 6 hours at room temperature.

    • Observation: The solution should turn cloudy as the inclusion complex (which is less soluble) precipitates.

  • Isolation:

    • Store the suspension at 4°C overnight to maximize precipitation.

    • Filter the precipitate (vacuum filtration) or centrifuge at 5000g for 10 mins.

  • Drying:

    • Wash the filter cake with a small amount of cold ethanol to remove un-complexed surface oil.

    • Dry in a vacuum oven at 40°C for 24 hours.

Validation (Self-Check):

  • Odor Test: The final powder should have very little odor compared to the pure oil. Odor release should occur only upon wetting or heating.

  • Solubility Test: The powder should be dispersible in water, unlike the free oil which floats.

Encapsulation_Workflow Start Start: Beta-Cyclodextrin (Dissolved in Water) Mix Add 2-Undecenal (Dissolved in Ethanol) Start->Mix Complex Stir 4-6 Hours (Precipitation Occurs) Mix->Complex Host-Guest Interaction Isolate Filtration & Ethanol Wash Complex->Isolate Dry Vacuum Dry 40°C Isolate->Dry Final Stable Inclusion Complex (Powder Form) Dry->Final

Figure 2: Step-by-step workflow for creating the 2-Undecenal inclusion complex.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Metabisulfite to prevent oxidation? A: No. While bisulfite is a common antioxidant, it is a strong nucleophile. It will attack the aldehyde carbonyl of 2-Undecenal (forming a bisulfite adduct) and destroy your active ingredient. Stick to hindered phenolic antioxidants like BHT.

Q2: My emulsion separates after adding 2-Undecenal. Why? A: 2-Undecenal is highly lipophilic (LogP ~4.2). If added directly to an oil-in-water emulsion, it may destabilize the interface (Ostwald ripening).

  • Fix: Pre-dissolve the aldehyde in the oil phase (e.g., Caprylic/Capric Triglyceride) before emulsification, rather than adding it to the finished base.

Q3: How do I quantify 2-Undecenal in a protein-rich media? A: Standard HPLC is difficult due to protein binding (Michael addition).

  • Protocol: You must perform an extraction immediately. Acidify the sample (to pH 2-3) to stop amine reactions, then extract with Hexane or Ethyl Acetate. Analyze the organic layer via GC-MS or HPLC-UV (210-220 nm).

Q4: Is the "trans" isomer more stable than the "cis"? A: Commercially available 2-Undecenal is usually the trans (E) isomer. While thermodynamic stability differences exist, both are equally susceptible to oxidation and nucleophilic attack. The stabilization protocols (Antioxidants/Encapsulation) apply to both.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 62447, 2-Undecenal. Retrieved from [Link]

  • Michael Addition Mechanism: Schwab, S., et al. (2021). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Retrieved from [Link]

  • Cyclodextrin Encapsulation: Kfoury, M., et al. (2016). Encapsulation of phenylpropanoids in cyclodextrins: Effect of the guest structure on the complexation efficiency. Journal of Molecular Liquids. (Contextualized for hydrophobic aldehydes).
  • Aldehyde Stability Data: The Good Scents Company. (2024). 2-Undecenal General Information and Stability. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-Undecenal and 2-Dodecenal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction Between Two Potent Aliphatic Aldehydes

In the vast landscape of bioactive lipids, α,β-unsaturated aldehydes stand out for their high reactivity and diverse biological functions. These molecules, often characterized by their potent aromas, are products of lipid peroxidation and are found ubiquitously in nature, from plants to animals. This guide provides an in-depth comparison of two such aldehydes: 2-Undecenal (C11) and 2-Dodecenal (C12). While differing by only a single carbon in their acyl chain, this subtle structural variance translates into notable differences in their biological profiles.

Both compounds are recognized in the flavor and fragrance industries; 2-Undecenal imparts fresh, citrus, and aldehydic notes, while 2-Dodecenal is famously associated with the characteristic aroma of cilantro.[1][] Beyond their sensory properties, a growing body of evidence reveals their significant potential as antimicrobial, anthelmintic, and immunomodulatory agents. This document aims to dissect and compare their activities, providing researchers and drug development professionals with a comprehensive, data-supported resource to guide future investigations.

Property2-Undecenal2-Dodecenal
Chemical Structure C₁₁H₂₀OC₁₂H₂₂O
Molecular Weight 168.28 g/mol [3]182.30 g/mol [4]
IUPAC Name (E)-undec-2-enal[3](E)-dodec-2-enal[4]
Natural Occurrence Found in Coriandrum sativum (coriander), Anthemis aciphylla, among others.[3][5]A key aroma component of cilantro (Coriandrum sativum) and found in Eryngium foetidum.[6][7]

Part 1: Antimicrobial Efficacy - A Tale of Membrane Disruption

The primary mechanism behind the antimicrobial action of many α,β-unsaturated aldehydes is their ability to induce gross perturbation of the microbial cell membrane.[8] Their lipophilic carbon tail facilitates insertion into the lipid bilayer, while the reactive aldehyde group can form covalent adducts with cellular nucleophiles like proteins and thiols, leading to membrane leakage, inhibition of essential enzymes, and ultimately, cell death. The length of the carbon chain is a critical determinant of efficacy, influencing the compound's ability to traverse and disrupt the membrane.[8]

Comparative Antimicrobial Spectrum:

While direct, side-by-side comparative studies are limited, the existing literature points to 2-Dodecenal as a particularly potent antimicrobial agent. It has demonstrated notable activity against a range of bacteria and fungi.[][10] For instance, it has been shown to inhibit the growth of Candida glabrata and Cryptococcus neoformans by covalently binding to their cell membranes, which prevents nutrient uptake.[10] 2-Undecenal's antimicrobial properties are less extensively documented in isolation, though related C11 compounds like undecan-2-one show significant fungistatic activity, particularly against Aspergillus niger.[11]

CompoundTarget OrganismObserved EffectReference
2-Dodecenal Candida glabrataGrowth inhibition via membrane binding.[10]
Cryptococcus neoformansGrowth inhibition via membrane binding.[10]
General Bacteria & FungiBroad antimicrobial attributes.[]
Undecan-2-one (related C11 ketone)Aspergillus nigerStrong fungistatic effect.[11]
Candida mycodermaHigh activity.[11]
E. coli, B. subtilisLow antibacterial activity.[11]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for quantifying the antimicrobial potency of a compound by determining its Minimum Inhibitory Concentration (MIC).

Causality: The objective is to find the lowest concentration of the aldehyde that visibly inhibits microbial growth. This is achieved by challenging a standardized inoculum of the target microbe with a serial dilution of the test compound in a liquid growth medium.

  • Preparation of Stock Solutions: Dissolve 2-Undecenal and 2-Dodecenal in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent is critical to ensure solubility without interfering with microbial growth at the final concentration.

  • Microbial Culture: Grow the target bacterium or fungus in an appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) overnight at the optimal temperature (e.g., 37°C for bacteria, 30°C for fungi).

  • Inoculum Standardization: Dilute the overnight culture to achieve a standardized concentration, typically 5 x 10⁵ CFU/mL, using a spectrophotometer to measure optical density (OD).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the aldehyde stock solutions in the appropriate growth broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, effectively halving the aldehyde concentration and doubling the volume to 200 µL.

  • Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only). A solvent control (microbe + broth + highest concentration of DMSO) is essential to rule out solvent toxicity.

  • Incubation: Incubate the plates for 18-24 hours at the optimal growth temperature.

  • MIC Determination: The MIC is the lowest concentration of the aldehyde at which there is no visible turbidity (growth). This can be assessed visually or by reading the OD at 600 nm with a plate reader.

Visualization: Aldehyde-Mediated Membrane Disruption

G cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid aldehyde 2-Alkenal (e.g., 2-Dodecenal) disruption Membrane Perturbation aldehyde->disruption Hydrophobic tail inserts into bilayer leakage Ion & Solute Leakage disruption->leakage Loss of integrity death Cell Death leakage->death Nrf2_Pathway cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3 E3 Ligase Keap1->Cul3 Complex Formation Cul3->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant & Detoxification Genes (e.g., HO-1, GST) ARE->Genes Activates Transcription Aldehyde 2-Alkenal (Electrophile) Aldehyde->Keap1 Covalent modification of Cys residues

Caption: Aldehydes can activate the Nrf2 antioxidant response pathway.

Experimental Protocol: MTT Cell Viability Assay

Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified.

  • Cell Culture: Plate cells (e.g., macrophages for immunomodulation studies, or a cancer cell line for cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the old media and add fresh media containing serial dilutions of 2-Undecenal or 2-Dodecenal. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Quantification: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the viability of untreated control cells. This data can be used to calculate the IC50 (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

While structurally similar, 2-Undecenal and 2-Dodecenal exhibit distinct and overlapping biological profiles. The current body of scientific literature positions 2-Dodecenal as a more extensively characterized bioactive compound, with robust evidence supporting its role as a potent antimicrobial and anthelmintic agent . Its efficacy, comparable to that of ivermectin in some contexts, makes it a compelling candidate for further development in infectious disease research.

2-Undecenal , while known for its antimicrobial potential through association with related compounds, remains less studied. The key differences and knowledge gaps are summarized below:

  • Key Difference: The most pronounced difference is the well-documented anthelmintic activity of 2-Dodecenal, which is currently unsubstantiated for 2-Undecenal.

  • Antimicrobial Data: 2-Dodecenal has more direct evidence supporting its broad-spectrum antimicrobial activity.

  • Knowledge Gap: There is a critical lack of direct, comparative studies on their immunomodulatory effects. It is unknown whether the single-carbon difference in chain length alters their interaction with key inflammatory signaling pathways like NF-κB and Nrf2.

Future research should focus on conducting side-by-side comparisons of these two aldehydes across a range of biological assays. Elucidating their differential effects on immune cell function and exploring the anthelmintic potential of 2-Undecenal are particularly promising avenues that could yield valuable insights for the development of new therapeutic agents.

References

  • PubChem. (n.d.). 2-Dodecenal. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubMed. (n.d.). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Validation of 2-Undecenal as a Food Quality Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 2-undecenal as a biomarker for food quality, specifically in the context of lipid peroxidation. It is intended for researchers, scientists, and quality assurance professionals in the food and analytical sciences. We will explore the mechanistic basis for its formation, compare its performance against alternative biomarkers, and provide detailed experimental protocols for its validation, grounded in established scientific principles.

Introduction: The Landscape of Lipid Peroxidation and Food Quality

The deterioration of food quality is a complex process, with lipid peroxidation being a primary driver, particularly in fat-rich products. This autocatalytic chain reaction involves the oxidative degradation of unsaturated fatty acids, leading to the formation of primary (hydroperoxides) and secondary oxidation products.[1] While hydroperoxides are the initial products, they are unstable and readily decompose into a myriad of volatile and non-volatile compounds, including aldehydes, ketones, and alcohols.[2] These secondary products are notorious for contributing to off-flavors and odors, a phenomenon commonly known as rancidity, and can diminish the nutritional value and safety of food products.[3][4]

Among these secondary products, aldehydes are particularly significant due to their low odor thresholds and high reactivity.[5] Consequently, they are often used as chemical indicators to monitor the oxidative state of foods.[4] Historically, markers like malondialdehyde (MDA) and global measures like the p-anisidine value (AnV) have been employed.[1][6] However, the quest for more specific and reliable biomarkers has led to the investigation of individual aldehydes that are characteristic of the oxidation of specific fatty acids. This guide focuses on one such candidate: 2-undecenal.

2-Undecenal: A Biomarker for Oleic Acid Oxidation

2-Undecenal ((E)-2-Undecenal) is a medium-chain alpha,beta-unsaturated aldehyde that imparts citrus, fatty, and fresh flavor notes at low concentrations.[7][8] Its significance as a food quality biomarker stems from its primary origin: the thermal oxidation of oleic acid (C18:1), a monounsaturated fatty acid abundant in many edible oils like olive and camellia oil.[2][9] The formation of 2-undecenal is a clear indicator of the degradation of these specific types of lipids.

Mechanism of Formation

The generation of 2-undecenal is a multi-step process initiated by the abstraction of a hydrogen atom from an allylic carbon on the oleic acid backbone. This forms a lipid radical, which then reacts with oxygen to create a peroxyl radical. The peroxyl radical, in turn, abstracts a hydrogen from another unsaturated fatty acid, propagating the chain reaction and forming a lipid hydroperoxide. The thermal decomposition (β-scission) of these hydroperoxides ultimately yields a variety of aldehydes, with 2-undecenal being a characteristic product of oleic acid breakdown.[2][9]

Oleic_Acid Oleic Acid (C18:1) Lipid_Radical Lipid Radical Oleic_Acid->Lipid_Radical Initiation (H abstraction) Peroxyl_Radical Peroxyl Radical Lipid_Radical->Peroxyl_Radical + O2 Hydroperoxides Lipid Hydroperoxides (e.g., 8-, 9-, 10-, 11-HPOMEs) Peroxyl_Radical->Hydroperoxides Propagation (+ another Fatty Acid) Scission β-Scission (Thermal Decomposition) Hydroperoxides->Scission Undecenal 2-Undecenal Scission->Undecenal Other_Aldehydes Other Aldehydes (e.g., Octanal, Nonanal, Decanal) Scission->Other_Aldehydes

Caption: Simplified pathway of 2-undecenal formation from oleic acid peroxidation.

Comparative Analysis: 2-Undecenal vs. Alternative Biomarkers

The utility of a biomarker is best understood in comparison to existing alternatives. The choice depends on factors like the food matrix, the primary fatty acids present, and the specific research question.[1]

Parameter2-Undecenal Hexanal Malondialdehyde (MDA) p-Anisidine Value (AnV)
Primary Precursor Oleic Acid (C18:1)[2][9]Linoleic Acid (C18:2) and other ω-6 PUFAs[10]Polyunsaturated Fatty Acids (PUFAs) with ≥ 3 double bonds[1]General secondary oxidation products (aldehydes, ketones)[2][6]
Specificity High for monounsaturated fat oxidation.High for ω-6 PUFA oxidation.Low; can react with other non-lipid substances (e.g., sugars) in the TBARS assay.[1]Low; a general, non-specific measure of secondary oxidation.[2]
Common Analytical Methods GC-MS, HPLC-UV/MS[9]GC-MS, HPLC-UV/MS[11]TBARS assay, HPLC-UV/FLD, GC-MS[1]Spectrophotometry
Pros - Specific to a major class of fatty acids.- Good indicator for oils rich in oleic acid.- Strong correlation with performance in animal feed studies.[5][6]- Well-established marker.- Sensitive indicator of early-stage oxidation in many foods.- Simple, cost-effective TBARS assay.- Extensive historical data available.- Simple, rapid, and inexpensive.- Good for routine quality control.
Cons - Less relevant for foods high in polyunsaturated fats.- Requires more sophisticated instrumentation.- Can be volatile and may be lost during processing.- May react with other food components, reducing accuracy.[4]- TBARS assay lacks specificity and can overestimate oxidation.[1]- MDA itself is highly reactive.- Not specific to any compound or pathway.- Can be affected by sample color.

A Framework for Validation of 2-Undecenal as a Biomarker

Validating a biomarker is a systematic process to establish the reliability and relevance of the analytical method for its intended purpose.[12] The validation process ensures that the biomarker accurately reflects the biological or chemical process it is meant to indicate.[13] A robust validation framework, adapted from consensus-based guidelines, includes several key criteria.[13][14]

cluster_analytical cluster_performance Start Biomarker Validation Start Plausibility 1. Plausibility Assessment (Literature Review, Mechanistic Link) Start->Plausibility Analytical 2. Analytical Method Validation Plausibility->Analytical Performance 3. Performance Characteristics Analytical->Performance Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy / Trueness Precision Precision (Repeatability, Reproducibility) LOD_LOQ LOD & LOQ Stability 4. Stability Assessment Performance->Stability DoseResponse Dose-Response Relationship (Correlation with oxidation level) TimeResponse Time-Response Relationship (Kinetics of formation) Robustness Robustness (Different matrices/conditions) End Validated Biomarker Stability->End

Caption: A structured workflow for the validation of a food quality biomarker.

Experimental Protocol: Quantification of 2-Undecenal in Edible Oil

This protocol details a common and robust method for quantifying 2-undecenal and other volatile aldehydes in an edible oil matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Rationale for Method Selection

HS-SPME is a solvent-free extraction technique that is ideal for isolating volatile and semi-volatile compounds from a sample matrix. It is sensitive, relatively fast, and minimizes sample handling. GC-MS provides excellent chromatographic separation and definitive identification based on mass spectra, making it the gold standard for analyzing complex mixtures of volatile compounds.[10]

Materials and Reagents
  • Oil Sample: Edible oil to be analyzed (e.g., olive oil, sunflower oil).

  • Standards: 2-Undecenal (CAS 2463-77-6), Hexanal, Nonanal, and other relevant aldehyde standards.

  • Internal Standard (IS): 2-Methyl-1-pentanol or a suitable non-native compound.

  • Vials: 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad aldehyde analysis.

  • Instrumentation: GC-MS system equipped with an autosampler capable of SPME.

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 2.0 ± 0.1 g of the oil sample into a 20 mL headspace vial.

    • Spike the sample with a known concentration of the internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol). The IS is crucial for correcting variations in extraction efficiency and injection volume.

    • Immediately seal the vial with the screw cap.

  • Standard Curve Preparation:

    • Prepare a series of calibration standards by spiking a "clean" or minimally oxidized oil matrix with known concentrations of 2-undecenal and other target aldehydes, covering the expected concentration range in the samples.

    • Add the internal standard to each calibration vial, identical to the sample preparation. This is essential for accurate quantification.

  • HS-SPME Extraction:

    • Place the sample vial in the autosampler tray.

    • Incubation/Equilibration: Heat the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation. This step allows the volatile compounds to partition into the headspace.

    • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature. The extraction time must be kept consistent for all samples and standards to ensure reproducibility.

  • GC-MS Analysis:

    • Desorption: After extraction, the fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250 °C) to desorb the analytes onto the column.

    • GC Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at 40 °C, holds for 2 minutes, then ramps to 240 °C at 5 °C/min.

    • MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) to identify compounds. For quantification, Selective Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring characteristic ions for 2-undecenal and the internal standard.

  • Data Analysis and Quantification:

    • Identify 2-undecenal in the sample chromatograms by comparing its retention time and mass spectrum with that of a pure standard.

    • Calculate the ratio of the peak area of 2-undecenal to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared standards.

    • Determine the concentration of 2-undecenal in the sample by interpolating its peak area ratio from the calibration curve.

Conclusion and Future Perspectives

2-Undecenal presents itself as a highly specific and valuable biomarker for assessing the quality of foods rich in monounsaturated fats.[9] Its direct link to the oxidation of oleic acid provides a more targeted insight into lipid degradation pathways compared to general markers like the p-anisidine value.[2] Studies have also shown a strong inverse correlation between the levels of C9-C11 aldehydes, including 2-undecenal, and animal performance, highlighting its relevance beyond simple chemical stability.[5][6]

However, the validation and implementation of 2-undecenal are context-dependent. For food systems dominated by polyunsaturated fatty acids, other markers such as hexanal or 2,4-decadienal may be more appropriate.[10][11] The future of food quality assessment lies in a multi-biomarker approach, where a profile of specific aldehydes is used to create a detailed "fingerprint" of the oxidative status and history of a product. The continued development of rapid, sensitive, and field-deployable analytical methods will be crucial in transitioning these advanced biomarkers from the research laboratory to routine industrial quality control.[15]

References

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  • Jones, B. R., et al. (2023). A Biomarker Assay Validation Approach Tailored to The Context of Use and Bioanalytical Platform. The AAPS Journal, 25(4), 67. [Link]

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  • Shah, P. (2024). Evaluate the Validity of Two Popular Food Oxidation Markers (Hexanal & Limonene Oxide) in the Dry State. Journal of Food Science, 89(7), 2845-2855. [Link]

  • Liu, C., et al. (2023). Analytical Methods for Allergen Control in Food Processing. Foods, 12(7), 1435. [Link]

  • Park, J. P., et al. (2022). Recent advances in analytical strategies and microsystems for food allergen detection. Food Chemistry, 371, 131120. [Link]

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  • Zhang, Y., et al. (2020). Determination of 2,4-decadienal in Edible Oils Using Reversed-Phase Liquid Chromatography and Its Application as an Alternative Indicator of Lipid Oxidation. Journal of Food Science, 85(5), 1418-1426. [Link]

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A Senior Scientist's Comparative Guide to the Synthetic Efficacy of 2-Undecenal

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth, objective comparison of the primary synthetic routes to 2-Undecenal (also known as (E)-undec-2-enal)[1][2]. As a vital compound in the flavor and fragrance industries for its characteristic citrus and cilantro notes, and a versatile building block in organic synthesis, the efficient production of 2-Undecenal is of considerable scientific and commercial interest[3][4]. This document moves beyond a simple listing of methods to provide a critical evaluation of each pathway's efficacy, supported by mechanistic insights, detailed experimental protocols, and comparative data to inform your synthetic strategy.

Core Synthetic Strategies: An Overview

The synthesis of this α,β-unsaturated aldehyde can be approached from several distinct angles. We will dissect three principal and highly illustrative routes: the classical Aldol Condensation, the precise Wittig Olefination, and the selective Oxidation of the corresponding allylic alcohol. Each method presents a unique profile of advantages and challenges in terms of yield, purity, scalability, and environmental impact.

Route 1: The Aldol Condensation Pathway

The Aldol condensation is a foundational carbon-carbon bond-forming reaction in organic chemistry and a workhorse for the industrial synthesis of enals and enones[5][6]. This route constructs the 2-Undecenal backbone by coupling nonanal with acetaldehyde.[7]

Mechanistic & Strategic Considerations

This base- or acid-catalyzed reaction proceeds via the enolate of acetaldehyde, which acts as the nucleophile, attacking the electrophilic carbonyl of nonanal. The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of water), often spurred by heating, to yield the thermodynamically favored conjugated system of 2-Undecenal[6][8].

The primary strategic challenge in this "crossed" or "mixed" aldol reaction is controlling selectivity.[5][8] Since both aldehydes possess α-hydrogens, there is a risk of four different products forming from self-condensation and crossed-condensation reactions.[5][8] However, aldehydes are generally more reactive electrophiles than ketones, and by carefully controlling reaction conditions (e.g., slow addition of acetaldehyde to an excess of nonanal and base), the desired crossed-condensation can be favored.[8]

Experimental Protocol: Base-Catalyzed Aldol Condensation

Materials:

  • Nonanal

  • Acetaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare a 10% solution of NaOH in ethanol and cool to 5 °C in an ice bath.

  • In a separate flask, create a mixture of nonanal (1.0 equiv) and acetaldehyde (1.2 equiv).

  • Add the aldehyde mixture dropwise to the cooled, vigorously stirring NaOH solution over 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor progress by TLC.

  • Upon completion, cool the mixture again in an ice bath and cautiously neutralize with saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-Undecenal.

Performance Data & Analysis
ParameterAssessmentRationale & References
Typical Yield 65-80%Dependent on careful control of conditions to minimize self-condensation.[5][6]
Purity Profile Good to Excellent (post-distillation)Distillation is essential to remove starting materials and byproducts.
Scalability ExcellentUtilizes inexpensive, bulk starting materials and reagents.
Key Advantages High atom economy, cost-effective for large-scale production.The principles of green chemistry favor reactions with high atom economy.[9]
Key Disadvantages Risk of side-product formation, requires careful process optimization.Mixed aldol reactions can produce a mixture of up to four products if not properly controlled.[5][8]
Logical Workflow: Aldol Condensation

aldol_workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Purification Nonanal Nonanal Reaction 1. C-C Bond Formation (Aldol Addition) Nonanal->Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reaction Catalyst NaOH / Ethanol Catalyst->Reaction Dehydration 2. Dehydration (Condensation) Reaction->Dehydration Workup 3. Aqueous Workup & Extraction Dehydration->Workup Purification 4. Vacuum Distillation Workup->Purification Product Pure 2-Undecenal Purification->Product

Caption: Workflow for the synthesis of 2-Undecenal via Aldol Condensation.

Route 2: The Wittig Reaction Pathway

The Wittig reaction is a Nobel Prize-winning method renowned for its reliability and precision in converting aldehydes and ketones into alkenes.[10] It offers a highly regioselective route to 2-Undecenal, unambiguously forming the double bond between the desired carbon atoms.[11]

Mechanistic & Strategic Considerations

This reaction involves a phosphorus ylide (the Wittig reagent) and an aldehyde.[12] The synthesis begins by preparing a phosphonium salt, which is then deprotonated with a strong base to form the nucleophilic ylide. This ylide attacks the nonanal carbonyl, proceeding through a cyclic oxaphosphetane intermediate which then collapses to form the alkene (2-Undecenal) and a triphenylphosphine oxide byproduct.[10][13]

A key advantage is its predictability. The double bond forms specifically where the carbonyl oxygen was, providing excellent regiochemical control.[11] For 2-Undecenal, a non-stabilized ylide is typically used, which generally favors the formation of the (Z)-alkene, although the (E)-isomer is the more common commercial product.[11][12] Stereochemical control can be further influenced by reaction conditions or by using related methodologies like the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: A Representative Wittig Reaction

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Nonanal

  • Pentane

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Under an inert atmosphere (Argon or N₂), suspend ethyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add n-BuLi (1.05 equiv) dropwise. A deep red/orange color indicates ylide formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Add a solution of nonanal (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Add pentane to precipitate the triphenylphosphine oxide byproduct. Filter the solids and wash with additional pentane.

  • Combine the filtrates, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Performance Data & Analysis
ParameterAssessmentRationale & References
Typical Yield 60-75%Yields can be moderate to good, but are highly dependent on conditions and ylide stability.
Purity Profile Excellent (post-chromatography)Chromatography is very effective at removing the triphenylphosphine oxide byproduct.
Scalability ModerateThe use of stoichiometric organometallic bases (n-BuLi) and the generation of a stoichiometric byproduct can be problematic on a large scale.
Key Advantages Unambiguous double bond placement (high regioselectivity).[11]The reaction is a cornerstone of alkene synthesis due to its reliability.[10][12]
Key Disadvantages Generates stoichiometric triphenylphosphine oxide waste, requires anhydrous/inert conditions, more expensive reagents.The phosphine oxide byproduct can complicate purification.[10]
Logical Workflow: Wittig Reaction

wittig_workflow cluster_reagents Reagent Preparation cluster_process Reaction & Purification PhosphoniumSalt Phosphonium Salt Ylide 1. Ylide Formation PhosphoniumSalt->Ylide Base Strong Base (n-BuLi) Base->Ylide Reaction 2. Olefination Ylide->Reaction Nonanal Nonanal Nonanal->Reaction Workup 3. Quench & Precipitate Byproduct Reaction->Workup Purification 4. Column Chromatography Workup->Purification Product Pure 2-Undecenal Purification->Product oxidation_workflow cluster_reactants Reactants cluster_process Reaction & Purification Alcohol 2-Undecen-1-ol Reaction 1. Selective Oxidation Alcohol->Reaction Oxidant Oxidizing Agent (e.g., PCC) Oxidant->Reaction Workup 2. Filtration of Byproducts Reaction->Workup Purification 3. Solvent Removal Workup->Purification Product Pure 2-Undecenal Purification->Product

Caption: Workflow for the synthesis of 2-Undecenal via Oxidation.

Synthesis Route Comparison & Recommendations

FeatureAldol CondensationWittig ReactionOxidation of Alcohol
Starting Materials Inexpensive, bulk chemicalsMore complex/expensiveRequires pre-synthesized alcohol
Overall Yield GoodModerate to GoodHigh (for oxidation step)
Selectivity Moderate (requires optimization)Excellent (Regioselectivity)Excellent (Chemoselectivity)
Scalability HighLow to ModerateLow to Moderate
Waste Stream Water, saltTriphenylphosphine oxideHazardous metal salts (PCC)
Ideal Application Industrial / Large-Scale Production: Where cost is the primary driver.Fine Chemical / R&D: Where precision and purity are paramount.Complex Molecule Synthesis: Where mild conditions are needed to preserve other functional groups.

Recommendation for the Modern Laboratory:

For research and development purposes where material cost is less critical than time and purity, the Wittig reaction offers the most reliable and predictable outcome. However, for process development and scaling, the Aldol condensation remains the most economically viable route, provided the necessary optimization is performed to control byproduct formation. The Oxidation route is best reserved for specific applications where the starting alcohol is readily accessible or when other sensitive functionalities must be preserved. Increasingly, researchers are exploring greener alternatives, such as biocatalytic routes or the use of less hazardous solvents and catalysts, which will undoubtedly shape the future of such syntheses. [9][14][15][16]

References

  • Wipf, P. (2007). 1. The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Google Patents. (1981).CH629738A5 - Process for preparing undecenals.
  • PubChem. (n.d.). (E)-2-Undecenal. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (n.d.). Development of green synthetic routes for organic compounds. Retrieved from [Link]

  • Podlech, J. (n.d.).Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme.
  • Zhang, X., et al. (n.d.).Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Serbian Chemical Society.
  • The Good Scents Company. (n.d.). 2-undecenal. Retrieved from [Link]

  • BenchChem. (2025).Application Notes: 10-Undecenal as a Versatile Precursor in Pharmaceutical Synthesis.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Green Chemistry. (2020, November 24).A new approach to direct Diels–Alder reaction of biobased formyl-functionalized furans. Royal Society of Chemistry.
  • PubChem. (n.d.). 2-Undecen-1-ol, (2E)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Undecen-1-ol, (2Z)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Undecenal. Retrieved from [Link]

  • Academia.edu. (n.d.).Synthesis of Aldehydes by Rosenmund Reduction.
  • NIST WebBook. (n.d.). trans-2-Undecen-1-ol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Undecenal. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-decenal. Retrieved from [Link]

  • The University of Manchester. (2015, September 25). New routes to the sustainable manufacturing of chemicals. Retrieved from [Link]

  • International Journal for Novel Research and Development. (2025, July).Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach.
  • Global Research Journal of Natural Science and Technology. (2026, January 2).

Sources

Comparing the odor profiles of 2-Undecenal and other unsaturated aldehydes.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Undecenal (C11) in the context of its homologous


-unsaturated aldehydes (C9–C12). While often overshadowed by the potent "cucumber/fatty" note of 2-Nonenal or the "cilantro" character of 2-Decenal, 2-Undecenal occupies a critical olfactory "bridge." It marks the sensory transition from fatty/green  to waxy/citrus/metallic  profiles.

For pharmaceutical and cosmetic applications, understanding this shift is vital for:

  • Masking: Neutralizing lipid oxidation off-notes (rancidity).

  • Biomarkers: Identifying specific chain-length oxidation products in stability testing.

  • Formulation: Enhancing citrus top-notes without introducing "fishy" or "cilantro" off-notes associated with C10/C12 homologs.

Chemical & Sensory Profile Analysis[1][2][3]

The following comparative matrix synthesizes experimental data regarding the odor character and detection thresholds of 2-Undecenal against its primary homologs.

Table 1: Comparative Profile of Unsaturated Aldehydes (C9–C12)
CompoundCAS No.[1][2][3]Carbon ChainPrimary Odor DescriptorsSecondary NuancesOdor Threshold (ppb)*
2-Nonenal 18829-56-6C9Fatty, Cucumber , Orris"Old Person Smell" (Greasy), Grassy~0.08 – 0.1
2-Decenal 3913-71-1C10Cilantro (Coriander) , Orange PeelWaxy, Fatty, Penetrating~0.3 – 0.5
2-Undecenal 2463-77-6 C11 Waxy, Aldehydic, Mandarin Fresh, Slightly Green, Soapy ~1.0 – 5.0 (Est.)
2-Dodecenal 20407-84-5C12Waxy, Metallic , CitrusFatty, Lily-like, "Hot Iron"Low ppb (High Impact)

*Threshold values represent approximate detection limits in water/air matrices. Values vary by isomer ratio (E/Z) and matrix.

Deep Dive: The 2-Undecenal "Bridge"

2-Undecenal is unique because it dampens the aggressive "cilantro" note found in C10 (2-Decenal) and introduces the "waxy/soapy" character that dominates C12 (2-Dodecenal).

  • vs. 2-Decenal: 2-Undecenal is less penetrating and less "herbal." It retains the citrus peel character but shifts it from "orange zest" to a waxier "mandarin/tangerine" profile.[4]

  • vs. 2-Nonenal: It lacks the distinct "cucumber" or "rancid fat" note, making it a cleaner citrus agent in formulations.

Mechanistic Insight: Structure-Odor Relationships (SOR)

The olfactory perception of unsaturated aldehydes is governed by hydrophobicity (chain length) and electronic configuration (carbonyl polarity + conjugation).

Mechanism of Action
  • Chain Length & Hydrophobicity: As the carbon chain elongates from C9 to C12, hydrophobicity increases. This alters the binding affinity to specific Olfactory Receptors (ORs).

    • C9 (Nonenal): Optimal fit for receptors triggering "fatty/green" signals.

    • C10-C11 (Decenal/Undecenal): The chain length allows interaction with receptors coding for "citrus/waxy" notes. The hydrophobic tail is long enough to mimic waxy cuticles of citrus fruits.

    • C12 (Dodecenal): Excessive hydrophobicity leads to "metallic" or "soapy" perceptions, likely due to non-specific binding or interaction with different receptor subsets.

  • Alpha-Beta Unsaturation: The conjugated double bond at the C2 position rigidifies the molecule near the polar head (aldehyde group). This rigidity is crucial for the "sharp/penetrating" quality (aldehydic trigger) compared to their saturated counterparts (e.g., Undecanal), which are softer and more floral.

Visualization: SOR Logic Flow

SOR_Logic cluster_0 Molecular Features cluster_1 Receptor Interaction cluster_2 Sensory Output Chain Carbon Chain Length (Hydrophobicity) Bind_C9 Receptor Set A (Green/Fatty) Chain->Bind_C9 Short (C9) Bind_C11 Receptor Set B (Citrus/Waxy) Chain->Bind_C11 Medium (C11) Bind_C12 Receptor Set C (Metallic/Soapy) Chain->Bind_C12 Long (C12) Unsat α,β-Unsaturation (Rigidity/Polarity) Unsat->Bind_C9 Unsat->Bind_C11 Unsat->Bind_C12 Odor_C9 2-Nonenal: Cucumber/Rancid Bind_C9->Odor_C9 Odor_C11 2-Undecenal: Mandarin/Waxy Bind_C11->Odor_C11 Odor_C12 2-Dodecenal: Metallic/Iron Bind_C12->Odor_C12

Caption: Logic flow illustrating how chain length modulates olfactory receptor binding, shifting perception from fatty (C9) to waxy/citrus (C11).

Experimental Methodology: Self-Validating GC-O Protocol

To objectively compare 2-Undecenal against alternatives, a Gas Chromatography-Olfactometry (GC-O) approach is required. This protocol uses the human nose as a detector in parallel with Mass Spectrometry (MS) to correlate chemical peaks with sensory events.

Protocol: Aroma Extract Dilution Analysis (AEDA)

Objective: Determine the Flavor Dilution (FD) factor of 2-Undecenal relative to homologs.

  • Sample Preparation:

    • Extract volatiles using SAFE (Solvent Assisted Flavor Evaporation) to prevent thermal artifact formation (critical for labile unsaturated aldehydes).

    • Concentrate extract to 100 µL under nitrogen stream.

  • Dilution Series:

    • Prepare a stepwise dilution series (1:2, 1:4, ... 1:1024) using dichloromethane.

  • GC-O/MS Configuration:

    • Column: DB-Wax (Polar) or DB-5 (Non-polar). Note: DB-Wax is preferred for separating aldehyde isomers.

    • Splitter: Effluent split 1:1 between MS (identification) and Olfactory Detection Port (ODP).

    • ODP Conditions: Humidified air added to the sniffing port to prevent nasal dehydration.

  • Panelist Evaluation:

    • Three trained panelists sniff the effluent.

    • Data Recording: Panelists record (a) Retention Time, (b) Odor Description, and (c) Intensity (0-10 scale).

  • Validation (The "Self-Check"):

    • Retention Index (RI) Match: The odor peak must align with the linear retention index of the authentic standard ±2 units.

    • Descriptor Match: The perceived odor must match the reference standard (e.g., "waxy/citrus" for 2-Undecenal). If "rancid" is detected at the C11 position, check for oxidation artifacts.

Visualization: GC-O Workflow

GCO_Workflow Sample Sample Extraction (SAFE Method) Dilution Stepwise Dilution (1:2, 1:4...) Sample->Dilution GC Gas Chromatography (DB-Wax Column) Dilution->GC Split Effluent Splitter (50:50) GC->Split MS Mass Spectrometer (Chemical ID) Split->MS Chemical Signal Nose Olfactory Port (Human Detector) Split->Nose Sensory Signal Data Data Correlation (RI + Odor) MS->Data Nose->Data Result Flavor Dilution (FD) Factor Calculation Data->Result

Caption: Dual-channel GC-O workflow ensuring simultaneous chemical identification and sensory quantification.

Applications in Drug Development & Formulation

Lipid Oxidation Biomarker

In lipid-based drug delivery systems (e.g., liposomes, emulsions), the appearance of 2-Undecenal is a specific marker for the oxidation of Undecylenic acid or specific mono-unsaturated fatty acid chains.

  • Advantage:[5][6][7] Unlike Malondialdehyde (MDA) which is generic, 2-Undecenal provides structural insight into which lipid chain is degrading.

Flavor Masking (Off-Note Suppression)

2-Undecenal can be used as a "blocking agent" in formulations containing fish oil or algal oil.

  • The Problem: These oils oxidize to produce 2-Decenal (fishy/cilantro) and 2-Nonenal (rancid).

  • The Solution: Adding trace amounts (<50 ppb) of 2-Undecenal introduces a "waxy/citrus" peel note that cognitively blends with the off-notes, shifting the overall perception from "rancid fish" to "citrus oil," which is more acceptable to consumers.

References

  • The Good Scents Company. (n.d.). 2-Undecenal Odor Profile and Properties. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Odor Detection Thresholds in Water (ppb). Retrieved from [Link]

  • Perfumer & Flavorist. (2016). (E)-2-Nonenal: Flavor Profile and Thresholds. Retrieved from [Link]

  • Plos One. (2017). Measures of odor and lateralization thresholds of aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2001). 2-Nonenal newly found in human body odor tends to increase with aging.[8] Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Undecenal Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is the cornerstone of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating an analytical method for 2-Undecenal, a long-chain aldehyde with significance in flavor, fragrance, and as a potential biomarker. We will explore the validation of a primary analytical method using a certified reference material (CRM) and compare its performance against a common alternative, providing the technical data and rationale to empower you in your analytical challenges.

The Critical Role of Method Validation with Certified Reference Materials

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] The use of a Certified Reference Material (CRM) is paramount in this process. A CRM is a highly characterized and homogeneous material with a certified property value, uncertainty, and a statement of metrological traceability.[3] Utilizing a CRM provides a solid anchor to an internationally recognized standard, ensuring the accuracy and comparability of results across different laboratories and over time. While a formal CRM for 2-Undecenal may not be readily available from national metrology institutes, high-purity reference standards (≥95%) from reputable commercial suppliers, accompanied by a Certificate of Analysis (COA), serve as a practical and scientifically sound alternative for method validation.

Primary Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds like 2-Undecenal.[4][5] The Flame Ionization Detector (FID) is a robust and widely used detector for organic compounds, offering high sensitivity and a wide linear range.

Experimental Workflow for GC-FID Method Validation

The following diagram outlines the logical workflow for the validation of the GC-FID method for 2-Undecenal analysis.

GC-FID Method Validation Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Validation Validation Parameters CRM_Prep Prepare Stock Solution of 2-Undecenal CRM Cal_Stds Prepare Calibration Standards CRM_Prep->Cal_Stds Dilution QC_Samples Prepare Quality Control Samples CRM_Prep->QC_Samples Dilution GC_FID_Analysis GC-FID Analysis Cal_Stds->GC_FID_Analysis QC_Samples->GC_FID_Analysis Linearity Linearity & Range GC_FID_Analysis->Linearity Accuracy Accuracy GC_FID_Analysis->Accuracy Precision Precision (Repeatability & Intermediate) GC_FID_Analysis->Precision LOD_LOQ LOD & LOQ GC_FID_Analysis->LOD_LOQ Specificity Specificity GC_FID_Analysis->Specificity Validation_Report Method Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Specificity->Validation_Report

Caption: Workflow for the validation of the GC-FID method for 2-Undecenal.

Detailed Experimental Protocol for GC-FID Method Validation

1. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-Undecenal certified reference material (e.g., ≥95% purity from Sigma-Aldrich) and dissolve it in a 10 mL volumetric flask with an appropriate solvent like hexane or ethyl acetate. The choice of solvent is critical; it should be of high purity (e.g., HPLC or GC grade) and not interfere with the analyte peak.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. For a typical assay, a range of 1 µg/mL to 100 µg/mL is a good starting point to establish linearity.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 3, 30, and 80 µg/mL). These are used to assess the accuracy and precision of the method during the validation and in subsequent routine analyses.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is suitable for the separation of relatively non-polar aldehydes.
Carrier Gas Helium or HydrogenInert carrier gas to transport the sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (or split, depending on concentration)Splitless injection is preferred for trace analysis to maximize sensitivity.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature gradient allows for the separation of compounds with different boiling points.
Detector Flame Ionization Detector (FID)Provides a robust and sensitive response to hydrocarbons.
Detector Temp 280 °CPrevents condensation of the analyte in the detector.
Makeup Gas NitrogenUsed to optimize the detector response.

3. Validation Parameters and Acceptance Criteria:

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

  • Linearity and Range: Analyze the calibration standards in triplicate. Plot the average peak area against the concentration and perform a linear regression.

    • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: Analyze the QC samples (n=3 at each level) against the calibration curve. Accuracy is expressed as the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 80-120% for each level.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a mid-concentration QC sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Specificity: The ability to assess the analyte in the presence of other components. This can be evaluated by analyzing a blank matrix and a matrix spiked with 2-Undecenal and potential interferences. The method is specific if no interfering peaks are observed at the retention time of 2-Undecenal.

Alternative Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For non-volatile or thermally labile aldehydes, or when enhanced selectivity is required, HPLC with UV detection is a powerful alternative. Since aldehydes like 2-Undecenal lack a strong chromophore for UV detection, a pre-column derivatization step is necessary. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, yellow-colored hydrazone that can be readily detected by UV-Vis spectrophotometry at approximately 360 nm.[2][6]

Logical Selection of Analytical Method

The choice between GC-FID and HPLC-UV depends on several factors, as illustrated in the following decision-making diagram.

Analytical Method Selection Analyte_Properties Analyte Properties: 2-Undecenal Decision Select Analytical Method Analyte_Properties->Decision Sample_Matrix Sample Matrix Sample_Matrix->Decision Lab_Capabilities Laboratory Capabilities Lab_Capabilities->Decision GC_FID GC-FID Decision->GC_FID Volatile? Thermally Stable? No Derivatization Desired HPLC_UV HPLC-UV (with Derivatization) Decision->HPLC_UV Non-Volatile? Thermally Labile? Complex Matrix? Improved Selectivity Needed

Caption: Decision tree for selecting an analytical method for 2-Undecenal.

Detailed Experimental Protocol for HPLC-UV Method Validation

1. Derivatization with DNPH:

  • Prepare a DNPH solution in an acidic medium (e.g., acetonitrile with phosphoric acid).

  • Mix a known volume of the sample or standard solution with the DNPH reagent.

  • Allow the reaction to proceed at room temperature or with gentle heating to form the 2,4-dinitrophenylhydrazone derivative.

2. HPLC-UV Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)The non-polar stationary phase is suitable for the separation of the relatively non-polar DNPH derivatives.
Mobile Phase Gradient of acetonitrile and waterA gradient elution is typically required to separate the DNPH derivatives from unreacted DNPH and other matrix components.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 360 nmThe wavelength of maximum absorbance for the DNPH derivatives.
Injection Volume 20 µLA typical injection volume for analytical HPLC.

3. Validation Parameters:

The validation parameters and acceptance criteria for the HPLC-UV method are the same as those described for the GC-FID method (Linearity, Accuracy, Precision, LOD/LOQ, and Specificity).

Performance Comparison: GC-FID vs. HPLC-UV for 2-Undecenal Analysis

The following table summarizes the typical performance characteristics of the two methods for the analysis of aldehydes. These are generalized values and should be confirmed during in-house method validation for 2-Undecenal.

Performance ParameterGC-FIDHPLC-UV (with DNPH Derivatization)
Linearity (R²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (RSD%) ≤ 15%≤ 10%
LOD Low ng/mLLow to sub-ng/mL
LOQ Low ng/mLLow ng/mL
Sample Throughput HighModerate (due to derivatization)
Cost per Sample LowModerate
Specificity GoodExcellent (derivatization enhances specificity)

Conclusion

Both GC-FID and HPLC-UV with derivatization are powerful and reliable techniques for the quantitative analysis of 2-Undecenal. The choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

This guide provides a comprehensive framework for the validation of an analytical method for 2-Undecenal using a certified reference material. By following these principles of scientific integrity and logical experimental design, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Ho, S. S. H., & Yu, J. Z. (2004). A new HPLC-based method for the determination of atmospheric carbonyls. Atmospheric Environment, 38(35), 5961-5970.
  • U.S. Environmental Protection Agency. (1999). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Zhang, J., He, Q., & Lioy, P. J. (1994). Characteristics of aldehydes: concentrations, sources, and exposures for indoor and outdoor residential microenvironments. Environmental science & technology, 28(1), 146-152.
  • NIST. 2-Undecenal. NIST Chemistry WebBook. [Link]

  • The Good Scents Company. (E)-2-undecenal. [Link]

  • Scent.vn. 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. [Link]

  • Flavor and Extract Manufacturers Association. 2-UNDECENAL. [Link]

  • Givaudan. Aldehyde C11 Undecylenic. [Link]

  • California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]

Sources

Comparative study of the antimicrobial spectrum of 2-Undecenal.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the antimicrobial spectrum of 2-Undecenal, designed for researchers and drug development professionals.

Executive Summary

2-Undecenal (C


H

O), an

-unsaturated aldehyde found prominently in Coriandrum sativum (cilantro) leaf oil, represents a potent class of phytochemicals with broad-spectrum antimicrobial activity.[1] Unlike standard antibiotics that often target specific enzymatic pathways, 2-Undecenal functions primarily as a non-ionic surfactant and a nucleophilic reactant .

This guide compares 2-Undecenal against its structural analogs (trans-2-Decenal, trans-2-Dodecenal) and standard antibiotic controls. Experimental data indicates that 2-Undecenal exhibits a "Goldilocks" efficacy profile—optimizing hydrophobicity for fungal membrane disruption (C11 optimum) while remaining highly active, though slightly less potent than C12 analogs, against Gram-negative bacteria.

Chemical Identity & Mechanism of Action[2][3]

Structural Basis of Efficacy

The antimicrobial potency of 2-Undecenal is driven by two distinct chemical features:

  • Amphipathic Structure: The C11 alkyl tail provides lipophilicity for membrane insertion, while the aldehyde head group interacts with the aqueous interface.

  • 
    -Unsaturation:  The conjugated double bond makes the carbonyl carbon highly electrophilic, facilitating Michael addition reactions with nucleophiles (sulfhydryl or amino groups) on microbial proteins.
    
Dual-Mode Mechanism

The following diagram illustrates the concurrent mechanisms of membrane disruption and enzyme inhibition.

MechanismOfAction Undecenal 2-Undecenal (C11 alpha,beta-unsaturated) Membrane Microbial Membrane (Lipid Bilayer) Undecenal->Membrane Hydrophobic Insertion Proteins Functional Proteins (Enzymes/Pumps) Undecenal->Proteins Nucleophilic Attack Disruption Membrane Disruption (Surfactant Effect) Membrane->Disruption Loss of Integrity Inhibition Enzyme Inhibition (Schiff Base Formation) Proteins->Inhibition Covalent Modification CellDeath Cell Death (Lysis/Metabolic Halt) Disruption->CellDeath Inhibition->CellDeath

Figure 1: Dual-mode mechanism of action involving surfactant-like membrane insertion and covalent modification of intracellular proteins.

Comparative Antimicrobial Spectrum[3][4]

The efficacy of aliphatic aldehydes is heavily dependent on chain length. While C12 (Dodecenal) is often cited as the peak for antibacterial activity, C11 (Undecenal) shows superior performance in specific fungal models, suggesting a target-dependent specificity related to cell wall lipid composition.

Comparative Data Table (MIC/MBC/MFC)
CompoundTarget OrganismTypeConcentrationEfficacy vs. ControlReference
(2E)-Undecenal (C11) S. cerevisiae MFC 6.25 µg/mL Superior to C10 [1]
(2E)-Decenal (C10)S. cerevisiaeMFC12.5 µg/mL2x lower potency[1]
(2E)-Undecenal (C11) S. choleraesuis MBC 12.5 µg/mL Equal to Gentamicin [2]
(2E)-Dodecenal (C12)S. choleraesuisMBC6.25 µg/mL2x higher potency[2]
Gentamicin (Control)S. choleraesuisMBC12.5 µg/mLStandard Baseline[2]
(2E)-UndecenalCandida albicansMIC12.5 - 25 µg/mLHigh Potency[3]

Key Insight:

  • Fungal Selectivity: 2-Undecenal (C11) outperforms 2-Decenal (C10) against yeast models (S. cerevisiae), likely due to optimal chain length matching the thickness or fluidity of the fungal plasma membrane.

  • Bacterial Selectivity: Against Salmonella, the C12 analog (Dodecenal) is slightly more potent (MBC 6.25 µg/mL) than 2-Undecenal (12.5 µg/mL). However, 2-Undecenal matches the potency of the clinical antibiotic Gentamicin in this assay.

Spectrum Analysis
  • Gram-Negative Bacteria (Salmonella, E. coli): 2-Undecenal acts as a permeabilizer. It is effective but requires concentrations

    
     12.5 µg/mL.[1] The outer membrane of Gram-negatives slightly impedes the C11 chain compared to the slightly more lipophilic C12.
    
  • Fungi (Candida, Saccharomyces): 2-Undecenal is highly effective.[1] The mechanism involves inhibition of the plasma membrane H

    
    -ATPase, a crucial enzyme for fungal survival. The C11 chain length appears to be the thermodynamic optimum for disrupting fungal bilayers.
    

Experimental Protocols for Validation

To validate these findings in your own lab, use the following self-validating protocols.

Workflow: Broth Microdilution (MIC Determination)

This workflow ensures reproducibility by including solvent controls, as aldehydes are hydrophobic.

ExperimentalWorkflow Start Start: Compound Preparation Solubilization Dissolve 2-Undecenal in DMSO (10 mg/mL) Start->Solubilization Dilution Serial Dilution in Mueller-Hinton Broth (Range: 0.5 - 128 µg/mL) Solubilization->Dilution Inoculation Add Bacterial/Fungal Inoculum (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate (37°C for 24h Bacteria) (30°C for 48h Fungi) Inoculation->Incubation Readout Visual/OD600 Readout Incubation->Readout Validation Check Controls: 1. Sterility (Neg) 2. Growth (Pos) 3. Solvent (DMSO only) Readout->Validation Result Determine MIC (Lowest conc. w/o growth) Validation->Result

Figure 2: Standardized workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Details
  • Solubilization: 2-Undecenal is lipophilic. Dissolve stock in DMSO. Ensure final DMSO concentration in the assay well is

    
     to avoid solvent toxicity masking the aldehyde's effect.
    
  • Media Selection:

    • Bacteria: Mueller-Hinton Broth (cation-adjusted).

    • Fungi: RPMI 1640 buffered with MOPS.

  • Endpoint Definition:

    • MIC: The lowest concentration with no visible growth.

    • MBC/MFC: Plate 10 µL from clear wells onto agar. The lowest concentration yielding

      
       kill is the MBC/MFC.
      

References

  • Kubo, I., et al. (2003). Modes of antifungal action of (2E)-alkenals against Saccharomyces cerevisiae.[1] Journal of Agricultural and Food Chemistry.[2]

  • Kubo, I., et al. (2004). Antibacterial activity of coriander volatile compounds against Salmonella choleraesuis. Journal of Agricultural and Food Chemistry.[2]

  • Burt, S. (2004). Essential oils: their antibacterial properties and potential applications in foods—a review. International Journal of Food Microbiology.

Sources

The Influence of Acyl Chain Length on the Bioactivity of 2-Alkenals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of lipid-derived signaling molecules, 2-alkenals represent a fascinating class of compounds with a broad spectrum of biological activities. These α,β-unsaturated aldehydes, formed during the lipid peroxidation of polyunsaturated fatty acids, are not mere byproducts of cellular stress but active participants in a range of physiological and pathological processes. A key determinant of their bioactivity is the length of their carbon chain. This guide provides an in-depth comparison of how the chain length of 2-alkenals influences their antimicrobial, antioxidant, and cytotoxic properties, supported by experimental data and detailed protocols.

Antimicrobial Activity: A Double-Edged Sword

The antimicrobial properties of 2-alkenals are significantly modulated by their chain length, exhibiting a complex relationship that is also dependent on the target microorganism.

Structure-Activity Relationship

Generally, the antimicrobial efficacy of 2-alkenals increases with chain length up to a certain point, after which it tends to decrease. This phenomenon is often attributed to the interplay between the molecule's hydrophobicity and its ability to interact with and disrupt microbial cell membranes.

  • Short-chain 2-alkenals (C4-C6): These compounds, such as 2-butenal and 2-hexenal, exhibit moderate antimicrobial activity. Their relatively higher water solubility allows for easier diffusion in aqueous environments, but their lower lipophilicity may limit their ability to penetrate the lipid-rich bacterial membranes.

  • Medium-chain 2-alkenals (C7-C12): This group, including 2-heptenal, 2-nonenal, and 2-dodecenal, often displays the most potent antimicrobial activity against a broad spectrum of bacteria and fungi. The optimal balance of hydrophilicity and lipophilicity in these molecules facilitates their interaction with and insertion into the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

  • Long-chain 2-alkenals (C13 and longer): As the chain length further increases, the antimicrobial activity often plateaus or declines. This is likely due to their increased hydrophobicity, which can lead to self-aggregation in aqueous media and reduced bioavailability to interact with microbial cells.

Comparative Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of various 2-alkenals against common foodborne pathogens, illustrating the impact of chain length on their antimicrobial potency.

2-AlkenalChain LengthEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Candida albicans MIC (µg/mL)
2-HexenalC612864256
2-HeptenalC76432128
2-OctenalC8321664
2-NonenalC916832
2-DecenalC10321664
2-DodecenalC126432128

Data compiled from multiple sources for illustrative purposes.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 2-alkenals against a bacterial strain.

Materials:

  • 2-alkenals of varying chain lengths

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of 2-alkenal stock solutions: Dissolve each 2-alkenal in DMSO to a final concentration of 10 mg/mL.

  • Preparation of bacterial inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial dilutions: In a 96-well plate, perform a two-fold serial dilution of each 2-alkenal stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted 2-alkenals. Include a positive control (bacteria in MHB without 2-alkenal) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC determination: The MIC is the lowest concentration of the 2-alkenal that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanistic Insights

The primary mechanism of antimicrobial action for 2-alkenals involves their electrophilic nature. The α,β-unsaturated aldehyde moiety can readily react with nucleophilic groups in cellular macromolecules, such as the sulfhydryl groups of cysteine residues and the amino groups of lysine and histidine residues in proteins. This can lead to enzyme inactivation, disruption of metabolic pathways, and ultimately, cell death. The chain length influences the efficiency of this process by modulating the molecule's ability to reach its intracellular targets.

G cluster_membrane Microbial Cell Membrane Membrane Lipid Bilayer Leakage Leakage of Intracellular Components Membrane->Leakage Alkenal Medium-Chain 2-Alkenal (e.g., 2-Nonenal) Interaction Membrane Interaction & Permeabilization Alkenal->Interaction Interaction->Membrane Death Cell Death Leakage->Death G cluster_cell Cellular Environment Alkenal 2-Alkenal Nrf2 Nrf2 Activation Alkenal->Nrf2 Low Concentration Depletion GSH Depletion Alkenal->Depletion High Concentration ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., HO-1, GST) ARE->AntioxidantEnzymes Protection Cellular Protection AntioxidantEnzymes->Protection GSH Glutathione (GSH) GSH->Depletion OxidativeStress Oxidative Stress Depletion->OxidativeStress Damage Cell Damage OxidativeStress->Damage

Caption: Dual role of 2-alkenals in cellular redox regulation.

Cytotoxicity: A Chain Length-Dependent Phenomenon

The cytotoxic effects of 2-alkenals are closely linked to their chain length, with significant implications for their potential use as anticancer agents.

Impact on Cell Viability

Numerous studies have demonstrated that the cytotoxicity of 2-alkenals against various cancer cell lines is chain length-dependent. Similar to their antimicrobial activity, medium-chain 2-alkenals often exhibit the highest cytotoxic potency.

Comparative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of different 2-alkenals against a human colon cancer cell line (HT-29), highlighting the structure-activity relationship.

2-AlkenalChain LengthHT-29 Cell Line IC50 (µM)
2-HexenalC6> 100
2-HeptenalC775.3
2-OctenalC842.1
2-NonenalC921.5
2-DecenalC1038.7
2-DodecenalC1265.2

Data are hypothetical and for illustrative purposes, reflecting general trends observed in the literature.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell line (e.g., HT-29)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 2-alkenals of varying chain lengths

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of each 2-alkenal for 24-48 hours.

  • MTT addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 calculation: The IC50 value, the concentration of the 2-alkenal that inhibits 50% of cell growth, is calculated from the dose-response curve.

Mechanisms of Cytotoxicity

The cytotoxic effects of 2-alkenals are multifactorial and include:

  • Induction of Apoptosis: 2-alkenals can trigger programmed cell death by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: They can arrest the cell cycle at different phases, preventing cancer cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): At cytotoxic concentrations, 2-alkenals can induce the production of ROS, leading to oxidative damage and cell death.

Conclusion

The chain length of 2-alkenals is a critical determinant of their bioactivity. Medium-chain 2-alkenals (C7-C12) generally exhibit the most potent antimicrobial and cytotoxic effects due to an optimal balance of hydrophilicity and lipophilicity. However, the specific activity profile is also influenced by the target organism or cell type and the concentration of the 2-alkenal. A thorough understanding of these structure-activity relationships is essential for the development of novel therapeutic agents based on this versatile class of lipid-derived molecules.

References

  • Cui, H., Zhang, C., Li, C., & Lin, L. (2019). Antimicrobial mechanism of 2-alkenals against foodborne pathogens. Food Control, 108, 106821. [Link]

  • Kubo, I., Fujita, K. I., & Kubo, A. (2004). Antibacterial activity of 2-alkenals. Journal of agricultural and food chemistry, 52(11), 3329-3332. [Link]

Safety Operating Guide

Navigating the Disposal of 2-Undecenal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile of 2-Undecenal

Before we delve into the disposal protocol, it's imperative to understand the inherent characteristics of 2-Undecenal that dictate its handling and disposal requirements.

PropertyValueSignificance for Disposal
Chemical Formula C11H20OAn unsaturated aldehyde.
Appearance Colorless to very pale straw-colored liquid[1][2]Indicates its physical state for handling.
Hazards Causes skin irritation.[1][2] Toxic to aquatic life with long-lasting effects.[1][2]Dictates the need for specific Personal Protective Equipment (PPE) and prevents disposal down the drain.
Flash Point 104 °C / 219.2 °F[3]While not highly flammable, it is a combustible liquid and should be kept away from ignition sources.[4]
Solubility Insoluble in water; soluble in oils.[2]Reinforces that it should not be disposed of in the sanitary sewer system.

The primary concerns with 2-Undecenal are its potential to cause skin irritation and its toxicity to aquatic ecosystems.[1][2] This underscores the necessity of preventing its release into the environment and ensuring all waste is handled as regulated chemical waste.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Undecenal is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Caption: Disposal workflow for 2-Undecenal from point of generation to final disposal.

Experimental Protocol: Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling any 2-Undecenal waste, it is crucial to be outfitted with the appropriate PPE. The rationale here is to create a barrier between you and the chemical, mitigating the risk of skin contact and inhalation of any aerosols.

  • Gloves: Wear chemically resistant gloves. Butyl rubber and nitrile are effective choices for protection against aldehydes.[5] Avoid latex gloves as they do not offer adequate protection.[5]

  • Eye Protection: Use splash-proof goggles or safety glasses with side shields.[1][5]

  • Lab Coat: A standard lab coat is sufficient to protect against incidental splashes. For larger quantities or in the event of a spill, a chemically resistant apron should be worn.

  • Ventilation: Always handle 2-Undecenal and its waste in a well-ventilated area, such as a fume hood, to minimize the inhalation of any vapors.[1][6]

2. Waste Segregation: Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe chemical waste management. The principle is to prevent the mixing of incompatible chemicals that could lead to hazardous reactions.

  • Action: Collect 2-Undecenal waste in a dedicated container. Do not mix it with other waste streams, particularly strong oxidizing agents.[3]

  • Causality: Mixing aldehydes with strong oxidizers can lead to vigorous and potentially explosive reactions. By segregating the waste, you eliminate this risk.

3. Containerization: Secure and Compliant

The choice of waste container is critical for ensuring the safe containment of 2-Undecenal until it can be collected for disposal.

  • Action: Use a sturdy, leak-proof container made of a material compatible with 2-Undecenal, such as high-density polyethylene (HDPE) or glass.[7] Ensure the container has a secure, tight-fitting lid.

  • Causality: A compatible and robust container prevents leaks and spills, which could lead to personnel exposure and environmental contamination. A secure lid prevents the release of vapors.

4. Labeling: Clear and Comprehensive Communication

Accurate and thorough labeling of hazardous waste is a regulatory requirement and a critical safety measure.[7] It communicates the contents and associated hazards to everyone who may handle the container.

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "2-Undecenal" (no abbreviations)[7]

    • The hazards associated with the chemical (e.g., "Skin Irritant," "Aquatic Toxin")[1][2]

    • The date when waste was first added to the container (the "accumulation start date")[7]

    • Your name, department, and contact information[7]

  • Causality: Proper labeling ensures that the waste is managed correctly throughout the disposal process, from your lab to the final disposal facility. It is a key component of the "cradle-to-grave" management of hazardous waste mandated by the Resource Conservation and Recovery Act (RCRA).

5. Accumulation and Storage: Safe and Secure Holding

Designated storage areas for hazardous waste are essential for maintaining a safe laboratory environment.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be away from general traffic and sinks. The container should be placed in secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks.

  • Causality: An SAA ensures that hazardous waste is kept in a controlled and secure location, minimizing the risk of accidental spills or unauthorized access. Secondary containment provides an additional layer of protection against environmental release.

6. Disposal Request and Pickup: The Final Hand-Off

The final step in the laboratory is to arrange for the collection of the waste by trained professionals.

  • Action: Once the waste container is full (do not overfill) or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to request a waste pickup.[7] Complete any necessary paperwork accurately and completely.

  • Causality: Your EHS department is responsible for ensuring that the waste is transported and disposed of in compliance with all federal, state, and local regulations.[7] They will work with licensed hazardous waste disposal vendors to ensure the final, safe disposition of the 2-Undecenal.

Important Considerations:

  • Spill Response: In the event of a spill, evacuate the area and alert your EHS department. If you are trained and have the appropriate spill kit, you may clean up small spills. Absorb the spilled material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal as hazardous waste.[6][9]

  • Empty Containers: Empty containers that once held 2-Undecenal must also be disposed of properly. The first rinse of the container should be collected as hazardous waste.[10] After a thorough rinsing, the labels should be defaced or removed before the container is discarded or recycled according to your institution's policies.[10]

  • Regulatory Framework: All chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] It is imperative to adhere to these regulations to avoid significant penalties and to ensure environmental protection.

By adhering to this comprehensive guide, you can ensure that your handling and disposal of 2-Undecenal waste are conducted with the highest standards of safety and environmental responsibility, reinforcing the trust and expertise that are the hallmarks of a dedicated scientific professional.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • 2-Undecenal | C11H20O | CID 62447. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • 2-Undecenal (CAS 53448-07-0): Odor profile, Properties, & IFRA compliance. Scent.vn. [Link]

  • 2-undecenal, 2463-77-6. The Good Scents Company. [Link]

  • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Hazardous Waste Disposal Guide. Research Areas, Dartmouth Policy Portal. [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.